AR7
Description
Propriétés
IUPAC Name |
7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVOZLTFXYGHZPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80306-38-3 | |
| Record name | 80306-38-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Function of Androgen Receptor Variant 7 (AR-V7): A Technical Guide for Researchers and Drug Development Professionals
Introduction
The androgen receptor (AR) is a critical driver of prostate cancer cell growth and survival. Therapies targeting the AR signaling axis, such as androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors (ARSIs) like abiraterone acetate and enzalutamide, are the cornerstone of treatment for advanced prostate cancer. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). One of the key mechanisms of resistance is the expression of constitutively active AR splice variants, of which AR-V7 is the most well-characterized and clinically relevant.
This technical guide provides an in-depth overview of the function of AR-V7, its clinical significance, and the methodologies used for its detection and study.
Molecular Biology of AR-V7
AR-V7 is a truncated isoform of the full-length AR (AR-FL). It arises from alternative splicing of the AR pre-mRNA, where exons 1, 2, and 3 are spliced to a cryptic exon 3b located in intron 3. This results in a protein that retains the N-terminal domain (NTD) and the DNA-binding domain (DBD) but lacks the C-terminal ligand-binding domain (LBD). The absence of the LBD, which is the target of current ARSIs, renders AR-V7 constitutively active, meaning it can translocate to the nucleus and regulate gene expression in the absence of androgens.
Function of AR-V7 in Prostate Cancer
The primary function of AR-V7 is to act as a ligand-independent transcription factor that drives a pro-proliferative and pro-survival gene expression program in prostate cancer cells, thereby contributing to the development and progression of CRPC and resistance to AR-directed therapies.
Ligand-Independent Activation and Nuclear Translocation
Unlike AR-FL, which requires binding to androgens for its activation and nuclear translocation, AR-V7 is constitutively active. Its nuclear localization is mediated by a nuclear localization signal present in its unique C-terminal region derived from cryptic exon 3b. Once in the nucleus, AR-V7 can bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes, leading to their transcriptional activation.
Transcriptional Activity and Target Genes
AR-V7 regulates a distinct set of target genes compared to AR-FL, although there is some overlap. AR-V7 has been shown to upregulate genes involved in cell cycle progression, proliferation, and survival. This distinct transcriptional program contributes to the aggressive phenotype of AR-V7-positive prostate cancer.
Clinical Significance of AR-V7
The expression of AR-V7 in prostate cancer has significant clinical implications, particularly in the context of CRPC.
Biomarker of Resistance to AR-Targeted Therapies
Numerous studies have demonstrated that the detection of AR-V7 in circulating tumor cells (CTCs) or tumor tissue is strongly associated with resistance to second-generation ARSIs, abiraterone and enzalutamide.[1] Patients with AR-V7-positive tumors have significantly lower prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and shorter overall survival (OS) when treated with these agents.[1][2][3]
Prognostic Marker
In addition to its predictive value for therapy resistance, AR-V7 expression is also a poor prognostic marker in patients with CRPC. The presence of AR-V7 is associated with more aggressive disease features and shorter survival, independent of the type of therapy received.[4]
Prevalence in Prostate Cancer
AR-V7 expression is rare in primary, hormone-sensitive prostate cancer but its prevalence increases significantly with disease progression and exposure to androgen-targeted therapies. In patients with metastatic CRPC, the prevalence of detectable AR-V7 in CTCs can range from approximately 20% in patients naive to second-generation ARSIs to over 50% in patients who have progressed on these therapies.[4]
Data Presentation
Table 1: Prevalence of AR-V7 in Prostate Cancer
| Clinical State | Sample Type | Prevalence of AR-V7 | Reference |
| Hormone-Sensitive Prostate Cancer (HSPC) | Tissue | Low | [5] |
| Castration-Resistant Prostate Cancer (CRPC) - Pre-Abiraterone/Enzalutamide | CTCs | 19% - 39% | [4] |
| CRPC - Post-Abiraterone/Enzalutamide | CTCs | 31% - 55% | [4] |
| Small Cell Prostate Carcinoma (post-ADT) | Tissue | 33% | [6] |
Table 2: Clinical Outcomes with Abiraterone or Enzalutamide Based on AR-V7 Status in mCRPC Patients
| Outcome | AR-V7 Positive | AR-V7 Negative | P-value | Reference |
| PSA Response Rate (≥50% decline) | ||||
| Enzalutamide Cohort | 0% | 52.6% | 0.004 | [1] |
| Abiraterone Cohort | 0% | 68.0% | 0.004 | [1] |
| Combined Cohort (1st Line) | 26.7% | 65.8% (CTC+)/86.1% (CTC-) | <0.001 | [2] |
| Progression-Free Survival (PFS) - Median | ||||
| Enzalutamide Cohort | 2.1 months | 6.1 months | <0.001 | [1] |
| Abiraterone Cohort | 2.3 months | Not Reached | <0.001 | [1] |
| Combined Cohort | 2.1 months | 6.2 months | <0.001 | [2] |
| Overall Survival (OS) - Median | ||||
| Combined Cohort | 11.2 months | 29.5 months | <0.001 | [2] |
Table 3: Clinical Outcomes with Taxane Chemotherapy Based on AR-V7 Status in mCRPC Patients
| Outcome | AR-V7 Positive | AR-V7 Negative | P-value | Reference |
| PSA Response Rate (≥50% decline) | 41% | 65% | 0.19 | [7][8] |
| Progression-Free Survival (PFS) - Median | 4.5 months | 6.2 months | 0.11 | [9] |
| Overall Survival (OS) | No significant difference | No significant difference | [8] |
Experimental Protocols
Detection of AR-V7 in Circulating Tumor Cells (CTCs)
This assay involves a two-step process: immunomagnetic enrichment of CTCs from whole blood followed by molecular characterization.[7][9][10]
-
CTC Enrichment (AdnaTest ProstateCancerSelect):
-
Whole blood (5 mL) is collected in EDTA tubes.
-
CTCs are captured using a cocktail of antibodies targeting epithelial and prostate-specific antigens (e.g., EpCAM, PSMA) conjugated to magnetic beads.
-
The bead-bound cells are magnetically separated and washed.
-
-
Molecular Analysis (AdnaTest ProstateCancerPanel AR-V7):
-
The enriched cells are lysed, and mRNA is isolated using oligo(dT) magnetic beads.
-
The isolated mRNA is reverse transcribed into cDNA.
-
A pre-amplification step is performed using a multiplex PCR to increase the amount of target cDNA.
-
Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for AR-V7 and other prostate cancer-associated genes (e.g., PSA, PSMA), along with control genes.
-
The presence of AR-V7 is determined by the detection of the specific PCR product.
-
This assay is an immunofluorescence-based protein detection method.[11][12][13][14][15]
-
Sample Preparation:
-
A whole blood sample is collected.
-
Red blood cells are lysed, and nucleated cells are deposited onto glass slides.
-
-
Immunofluorescence Staining and Imaging:
-
The cells are stained with a cocktail of fluorescently labeled antibodies. This includes:
-
Antibodies against cytokeratins (CK) to identify epithelial cells (potential CTCs).
-
An antibody against CD45 to identify and exclude leukocytes.
-
A specific antibody against the AR-V7 protein.
-
A nuclear counterstain (e.g., DAPI).
-
-
The slides are scanned using an automated digital fluorescence microscopy system.
-
-
Image Analysis and Interpretation:
-
Sophisticated algorithms are used to identify CTCs (CK-positive, CD45-negative, and with a nucleus).
-
The identified CTCs are then analyzed for the presence and subcellular localization of the AR-V7 protein.
-
A patient is considered AR-V7 positive if at least one CTC shows nuclear AR-V7 staining.
-
Immunohistochemistry (IHC) for AR-V7 in Tissue
This protocol outlines the general steps for detecting AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue.
-
Tissue Preparation:
-
FFPE tissue sections (4-5 µm) are cut and mounted on charged slides.
-
Slides are baked to adhere the tissue.
-
-
Deparaffinization and Rehydration:
-
Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.
-
-
Immunostaining:
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Slides are incubated with the primary antibody specific for AR-V7 (e.g., RevMAb RM7, typically at a 1:500 dilution) overnight at 4°C.[1][16][17]
-
After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.
-
-
Counterstaining and Mounting:
-
Slides are counterstained with hematoxylin to visualize cell nuclei.
-
Slides are dehydrated, cleared, and coverslipped.
-
-
Interpretation:
-
The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist. A scoring system, such as the H-score (combining intensity and percentage of stained cells), can be used for semi-quantitative analysis. Nuclear staining is considered positive.
-
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for AR-V7
This protocol describes the general workflow for identifying the genome-wide binding sites of AR-V7.
-
Cell Culture and Cross-linking:
-
Prostate cancer cells expressing AR-V7 are cultured to a suitable confluency.
-
Proteins are cross-linked to DNA using formaldehyde. For some transcription factors, a double cross-linking step with an agent like disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.
-
-
Chromatin Preparation:
-
Cells are lysed, and the nuclei are isolated.
-
Chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.
-
-
Immunoprecipitation:
-
The sheared chromatin is incubated with an antibody specific for AR-V7 (e.g., RevMAb RM7) overnight at 4°C. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.
-
The beads are washed extensively to remove non-specifically bound chromatin.
-
-
Elution and Reverse Cross-linking:
-
The immunoprecipitated chromatin is eluted from the beads.
-
The protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.
-
Proteins are digested with proteinase K.
-
-
DNA Purification and Library Preparation:
-
The DNA is purified using a column-based kit or phenol-chloroform extraction.
-
The purified DNA fragments are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
The library is sequenced using a high-throughput sequencing platform.
-
The sequencing reads are aligned to a reference genome.
-
Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome that are significantly enriched in the ChIP sample compared to an input control.
-
These enriched regions represent the binding sites of AR-V7.
-
Downstream analysis can include motif discovery, gene ontology analysis, and integration with gene expression data.
-
Signaling Pathways and Experimental Workflows
Canonical Androgen Receptor (AR-FL) Signaling Pathway
Caption: Canonical androgen receptor (AR-FL) signaling pathway.
Androgen Receptor Variant 7 (AR-V7) Signaling Pathway
Caption: Ligand-independent AR-V7 signaling pathway.
Experimental Workflow for CTC-Based AR-V7 Detection
Caption: Generalized workflow for CTC-based AR-V7 detection.
References
- 1. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AdnaTest ProstateCancerPanel AR-V7 Handbook - QIAGEN [qiagen.com]
- 3. qiagen.com [qiagen.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - Supplementary Figure from Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]
- 6. qiagen.com [qiagen.com]
- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qiagen.com [qiagen.com]
- 9. AdnaTest ProstateCancerPanel AR-V7 [qiagen.com]
- 10. medmutual.com [medmutual.com]
- 11. prostatemarkers.org [prostatemarkers.org]
- 12. practicalcardiology.com [practicalcardiology.com]
- 13. precisiononcology.exactsciences.com [precisiononcology.exactsciences.com]
- 14. urotoday.com [urotoday.com]
- 15. revmab.com [revmab.com]
- 16. revmab.com [revmab.com]
- 17. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
The Androgen Receptor Splice Variant 7 (AR-V7): A Core Driver of Therapy Resistance and Progression in Prostate Cancer
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The androgen receptor (AR) signaling axis is a cornerstone of prostate cancer development and progression. While androgen deprivation therapies (ADT) that target the full-length AR (AR-FL) are initially effective, the emergence of castration-resistant prostate cancer (CRPC) remains a major clinical challenge. A key mechanism of resistance is the expression of constitutively active AR splice variants, of which AR-V7 is the most prevalent and clinically significant. Lacking the ligand-binding domain, AR-V7 is impervious to current AR-targeting agents, driving persistent downstream signaling, tumor growth, and metastasis. This technical guide provides a comprehensive overview of the AR-V7 signaling pathway, its role in cancer progression, methods for its detection and analysis, and its clinical implications.
The AR-V7 Signaling Pathway: A Ligand-Independent Transcriptional Activator
AR-V7 is a truncated isoform of the AR that arises from alternative splicing of the AR pre-mRNA, leading to the inclusion of a cryptic exon 3 (CE3). This results in a protein that retains the N-terminal domain (NTD) and DNA-binding domain (DBD) but lacks the C-terminal ligand-binding domain (LBD).[1][2][3] Consequently, AR-V7 is constitutively active and can translocate to the nucleus to regulate gene expression without the need for androgen binding.[4]
The expression of AR-V7 is dynamically regulated, with low levels in hormone-sensitive prostate cancer and significantly increased expression in CRPC, particularly after treatment with second-generation antiandrogens like enzalutamide and abiraterone.[5] This upregulation is mediated by various splicing factors, including U2AF65, ASF/SF2, and Sam68, whose activity is increased under ADT.[3][6]
Once in the nucleus, AR-V7 can homodimerize or heterodimerize with AR-FL to bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes.[7] However, AR-V7 also possesses a unique cistrome, binding to distinct genomic regions and regulating a set of genes that are not canonical AR-FL targets.[2][8][9] This distinct transcriptional program contributes to the aggressive phenotype of AR-V7-positive cancers.
Upstream Regulation of AR-V7
The expression and activity of AR-V7 are influenced by a complex interplay of signaling pathways and regulatory factors. The PI3K/AKT pathway, frequently activated in prostate cancer, has been shown to regulate AR-V7 activity.[1][10] Inhibition of the PI3K/AKT pathway can lead to a reduction in AR-V7 transcriptional activity.
Furthermore, the homeobox protein HOXB13 has been identified as a critical coregulator of AR-V7.[11] HOXB13 physically interacts with AR-V7 and is required for its binding to chromatin, thereby governing the AR-V7-driven transcriptional program in CRPC.[12]
References
- 1. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Splicing Factors Have an Essential Role in Prostate Cancer Progression and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. researchgate.net [researchgate.net]
- 11. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]
- 12. revmab.com [revmab.com]
The Compound AR7: A Technical Guide to its Mechanism as a Retinoic Acid Receptor Alpha (RARα) Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound AR7 is a synthetic small molecule identified as an atypical antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear hormone receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] Unlike typical retinoids that act as agonists, this compound inhibits the transcriptional activity of RARα. This unique mode of action has garnered interest in its potential therapeutic applications, particularly in the context of cellular quality control and age-related diseases. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its interaction with RARα and the downstream signaling consequences. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology.
Core Mechanism of Action: Antagonism of RARα
This compound functions as a specific antagonist of RARα activity.[2] While the precise binding kinetics have not been publicly disclosed, its antagonistic effects are well-documented. RARα, in its ligand-bound state with endogenous agonists like all-trans retinoic acid (ATRA), typically forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.
This compound disrupts this process by binding to RARα, likely inducing a conformational change that prevents the recruitment of co-activators and favors the binding of co-repressor complexes. This leads to the silencing of RARα target genes. It is important to note that this compound has been shown to have no significant agonist or antagonist activity on RXR.[2]
Key Downstream Effect: Activation of Chaperone-Mediated Autophagy (CMA)
The most well-characterized downstream effect of this compound's antagonism of RARα is the specific activation of chaperone-mediated autophagy (CMA).[1][3] CMA is a selective lysosomal degradation pathway responsible for the removal of soluble cytosolic proteins containing a specific KFERQ-like motif. This process is critical for cellular protein homeostasis and stress responses.
Normally, signaling through RARα exerts an inhibitory effect on CMA.[1][3] By antagonizing RARα, this compound effectively removes this brake, leading to a significant activation of CMA activity.[1][4] This activation occurs without detectable changes in other autophagic pathways, such as macroautophagy.[1][3]
The primary mechanism for this CMA activation is the transcriptional upregulation of the LAMP2A gene.[5][6] LAMP-2A is a lysosomal membrane protein that acts as the receptor for CMA substrate proteins and is the rate-limiting component of the CMA pathway. Treatment with this compound has been shown to increase the mRNA levels of Lamp2a, leading to higher levels of the LAMP-2A protein in lysosomes.[5][6] This increase in LAMP-2A facilitates the binding and translocation of CMA substrates into the lysosome for degradation. The stimulatory effect of this compound on CMA is partially reduced by the transcriptional repressor Actinomycin D, further supporting a mechanism involving transcriptional regulation.[1][3]
Quantitative Data
| Parameter | Value | Cell Line | Conditions | Reference |
| IC50 | 10 µM | HepG2 | Cytotoxicity under hypoxic conditions (48 hrs) | [1][3][7] |
| Lamp2a mRNA induction | Dose-dependent increase | Wild-type and LRRK2 R1441G KI cells | 24-hour treatment with 10 µM and 20 µM this compound | [6] |
Note: The IC50 value represents the cytotoxic effect of this compound under specific conditions and is not a direct measure of its RARα antagonist potency.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound Action
Caption: this compound binds to RARα, leading to the inhibition of RARα-mediated transcriptional repression of the LAMP2A gene, resulting in increased LAMP-2A protein expression and activation of CMA.
Experimental Workflow for Assessing RARα Antagonism
Caption: A generalized workflow for a reporter gene assay to quantify the antagonist activity of this compound on RARα.
Experimental Workflow for Chaperone-Mediated Autophagy (CMA) Assay
Caption: Overview of in vitro and in cellulo experimental workflows to assess the impact of this compound on CMA activity.
Experimental Protocols
Detailed experimental protocols for the characterization of RARα antagonists and the assessment of CMA are extensive. Below are generalized methodologies for key experiments.
RARα Antagonist Reporter Gene Assay
This assay quantifies the ability of a compound to inhibit the transcriptional activation induced by a known RARα agonist.
1. Cell Culture and Transfection:
- HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.
- Cells are transiently co-transfected with three plasmids:
- An expression vector for RARα.
- A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.
- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
2. Compound Treatment:
- 24 hours post-transfection, cells are treated with a constant concentration of a RARα agonist (e.g., 10 nM ATRA) either alone or in combination with a serial dilution of this compound.
3. Luciferase Assay:
- After 24 hours of incubation, cells are lysed.
- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
- The ratio of Firefly to Renilla luciferase activity is calculated to normalize the data.
- The percentage of inhibition by this compound is calculated relative to the agonist-only control.
- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.
In Vitro Chaperone-Mediated Autophagy (CMA) Assay with Isolated Lysosomes
This assay directly measures the uptake and degradation of a CMA substrate by isolated lysosomes.
1. Isolation of Lysosomes:
- Lysosomes are isolated from the livers of control and this compound-treated rats or from cultured cells using differential centrifugation and density gradient centrifugation.
2. In Vitro CMA Reaction:
- Isolated lysosomes are incubated with a purified, radiolabeled CMA substrate (e.g., [3H]GAPDH) in a buffer containing an ATP-regenerating system and the chaperone Hsc70.
- The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).
3. Measurement of Degradation:
- The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate undegraded protein.
- The amount of degraded, TCA-soluble radioactivity is quantified by liquid scintillation counting.
- Alternatively, lysosomal binding and uptake can be assessed by immunoblotting for the substrate protein in the lysosomal fraction after incubation and protease protection assays.
4. Data Analysis:
- The percentage of substrate degradation is calculated and compared between lysosomes from control and this compound-treated sources.
Structure-Activity Relationship (SAR)
Currently, there is no publicly available information on the structure-activity relationship of this compound and its analogs as RARα antagonists. The core structure of this compound is a 2H-benzo[b][1][6]oxazine derivative.[8] Further research is required to elucidate the key structural motifs responsible for its antagonist activity and to optimize its potency and selectivity. Studies on other 2H-benzo[b][1][6]oxazine derivatives have explored their potential as hypoxia-targeted compounds and Na+/H+ exchange inhibitors, but not specifically in the context of RARα antagonism.[8][9]
Conclusion
The compound this compound represents an intriguing pharmacological tool for the study of RARα signaling and its role in cellular homeostasis. Its specific mechanism of activating chaperone-mediated autophagy through the antagonism of RARα and subsequent upregulation of LAMP-2A holds promise for further investigation into its therapeutic potential in conditions associated with CMA dysfunction, such as neurodegenerative diseases and aging. While the available quantitative data on this compound is limited, the established mechanistic framework provides a solid foundation for future research and drug development efforts. Further studies are warranted to fully characterize its binding properties, functional antagonist potency, and structure-activity relationships to unlock its full therapeutic potential.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. This compound | RARα antagonist | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 5. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Androgen Receptor Splice Variant 7: A Comprehensive Technical Guide on its Discovery, Characterization, and Clinical Significance in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of the androgen receptor splice variant 7 (AR-V7) represents a critical mechanism of resistance to androgen receptor (AR)-targeted therapies in castration-resistant prostate cancer (CRPC). This constitutively active, ligand-independent variant of the AR drives tumor progression and is a key biomarker for predicting treatment outcomes. This technical guide provides an in-depth overview of the discovery and molecular characterization of AR-V7, its signaling pathways, and its profound implications for drug development. Detailed experimental protocols for the detection and quantification of AR-V7 are provided, alongside a quantitative summary of its clinical impact.
Discovery and Molecular Characterization of AR-V7
The discovery of AR-V7 arose from investigations into the mechanisms of resistance to androgen deprivation therapy (ADT) in prostate cancer.[1] It was identified as a splice variant of the AR mRNA that results in a truncated protein.[2] Structurally, AR-V7 retains the N-terminal transactivation domain (NTD) and the DNA-binding domain (DBD), which are encoded by exons 1, 2, and 3. However, due to abnormal splicing of introns, it lacks the C-terminal ligand-binding domain (LBD) encoded by exons 4 through 8.[1][3] This truncated structure is the basis for its ligand-independent, constitutive activity.[4][5]
The expression of AR-V7 is rare in primary, hormone-naive prostate cancer but becomes significantly more frequent in CRPC, particularly after treatment with second-generation AR-targeting agents like enzalutamide and abiraterone.[3][6] This upregulation is a key adaptive mechanism of cancer cells to survive and proliferate in an androgen-depleted environment.[7]
Signaling Pathways and Ligand-Independent Activation
Unlike the full-length AR (AR-FL), which requires androgen binding for its activation and nuclear translocation, AR-V7 is constitutively active.[8][9] This allows it to bind to androgen response elements (AREs) in the promoter regions of target genes and drive their transcription in the absence of androgens.[3][10]
Nuclear Import
The nuclear translocation of AR-V7 is a critical step for its transcriptional activity and is mechanically distinct from that of AR-FL.[11] While AR-FL relies on a microtubule-dependent, importin-α/β pathway for nuclear import, AR-V7 utilizes a microtubule-independent mechanism.[11][12] This has significant therapeutic implications, as taxane-based chemotherapies that stabilize microtubules and inhibit AR-FL nuclear translocation are less effective against AR-V7.[8][12] Studies have shown that the dimerization box domain of AR-V7 is required for its efficient nuclear import.[11][13]
Dimerization and Transcriptional Activity
AR-V7 can form both homodimers and heterodimers with AR-FL.[14] While heterodimerization with AR-FL can induce the nuclear localization of unliganded AR-FL, AR-V7 can drive gene transcription and DNA damage repair independently of its interaction with AR-FL.[14] This independent function underscores its role as a driver of resistance in a castrate state.[14] The transcriptional program of AR-V7 partially overlaps with that of AR-FL, regulating genes involved in cell cycle progression and proliferation, such as PSA and FKBP5.[15][16] However, AR-V7 also regulates a unique set of genes, contributing to a more aggressive cancer phenotype.[15]
Clinical Significance and Data Presentation
The detection of AR-V7 in patients with CRPC has significant clinical implications, serving as a predictive biomarker for resistance to AR-targeted therapies and as a prognostic marker for patient outcomes.[2][17]
Predictive Biomarker
Numerous studies have demonstrated that the presence of AR-V7 in circulating tumor cells (CTCs) is associated with resistance to enzalutamide and abiraterone.[18][19][20] Patients with AR-V7-positive CTCs have significantly lower prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and shorter overall survival (OS) when treated with these agents compared to patients with AR-V7-negative CTCs.[18][19] Conversely, some evidence suggests that patients with AR-V7-positive tumors may derive greater benefit from taxane-based chemotherapy.[2][17][21]
| Treatment | AR-V7 Status | PSA Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |
| Enzalutamide/Abiraterone | Positive | 13.9% - 26.7% | 2.1 - 3.1 months | 7.3 - 11.2 months | [17][18][19] |
| Enzalutamide/Abiraterone | Negative | 52.2% - 65.8% | 6.2 - 6.9 months | 19.8 - 27.2 months | [17][18][19] |
| Taxane Chemotherapy | Positive | - | - | 14.3 months | [17] |
| Taxane Chemotherapy | Negative | - | - | 12.8 months | [17] |
Table 1: Clinical Outcomes based on AR-V7 Status in CRPC Patients
Prognostic Biomarker
Independent of treatment, the presence of AR-V7 is associated with a more aggressive disease phenotype and poorer prognosis.[22] Patients with detectable AR-V7 in their CTCs tend to have a higher tumor burden and a shorter overall survival.[22]
Experimental Protocols for AR-V7 Detection
Several methodologies have been developed and clinically validated for the detection of AR-V7, primarily from liquid biopsies (circulating tumor cells) and tumor tissue.
Detection in Circulating Tumor Cells (CTCs)
CTCs provide a non-invasive means to assess AR-V7 status in real-time. Two main approaches are used: mRNA-based assays and protein-based assays.
Principle: This method detects and quantifies AR-V7 mRNA transcripts.
Protocol Outline:
-
Blood Collection: Collect whole blood in specialized tubes (e.g., CellSave or EDTA tubes).
-
CTC Enrichment: Enrich for CTCs using an immunomagnetic-based system (e.g., CellSearch) targeting the epithelial cell adhesion molecule (EpCAM).[23]
-
RNA Extraction: Lyse the enriched cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).[24]
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random hexamers.[24][25]
-
qPCR: Perform quantitative PCR using primers specific for the unique junction between exon 3 and the cryptic exon of AR-V7.[24][25] A housekeeping gene (e.g., GAPDH or RPL30) is used for normalization.[24][25] The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[23][25]
Principle: This method detects the AR-V7 protein within individual CTCs, allowing for the assessment of its subcellular localization (nuclear vs. cytoplasmic).[26]
Protocol Outline:
-
Blood Processing: Process whole blood to deposit nucleated cells onto microscope slides.[27]
-
CTC Identification: Stain cells with a cocktail of antibodies to identify CTCs (e.g., anti-pan-cytokeratin and anti-EpCAM) and exclude white blood cells (anti-CD45), along with a nuclear counterstain (e.g., DAPI).[22][27]
-
AR-V7 Staining: Perform immunofluorescent staining using a validated primary antibody specific to the unique C-terminus of the AR-V7 protein.[22][26]
-
Signal Amplification: A secondary antibody conjugated to a fluorophore is used for detection. Tyramide signal amplification can be employed to enhance the signal.[27]
-
Imaging and Analysis: Utilize an automated microscopy platform to scan the slides and identify CTCs. The intensity and localization of the AR-V7 signal within the nucleus of identified CTCs are quantified.[22][26] A predefined intensity threshold above background is used to score a cell as AR-V7 positive.[26]
Detection in Tumor Tissue
Principle: This technique detects the AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Protocol Outline:
-
Tissue Preparation: Cut FFPE tissue blocks into thin sections (e.g., 4-5 µm) and mount on slides.
-
Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the AR-V7 antigen.
-
Blocking: Block endogenous peroxidase activity and non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the slides with a validated primary antibody specific for AR-V7.[6]
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB) to visualize the antibody binding.
-
Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, and mount the slides.
-
Scoring: A pathologist scores the percentage of tumor cells with nuclear AR-V7 staining and the intensity of the staining.
Implications for Drug Development
The discovery of AR-V7 has spurred the development of novel therapeutic strategies aimed at overcoming resistance to current AR-targeted therapies. These approaches include:
-
Targeting the AR N-terminal Domain: Developing drugs that bind to the NTD of the AR, thereby inhibiting the activity of both AR-FL and AR-V7.[28]
-
Inhibiting AR-V7 Expression: Targeting the splicing machinery or upstream signaling pathways that regulate the expression of AR-V7.[28]
-
Promoting AR-V7 Degradation: Identifying compounds that can induce the degradation of the AR-V7 protein.[21]
-
AR-V7-Targeted Immunotherapy: Developing vaccines or other immunotherapies that target cells expressing AR-V7.[3][29]
Conclusion
The androgen receptor splice variant 7 is a key driver of castration-resistant prostate cancer and a clinically validated biomarker of resistance to second-generation androgen receptor signaling inhibitors. Its constitutive, ligand-independent activity allows cancer cells to bypass therapies targeting the AR ligand-binding domain. A thorough understanding of its molecular characteristics, signaling pathways, and methods of detection is crucial for researchers, scientists, and drug development professionals working to improve outcomes for patients with advanced prostate cancer. The continued development of assays to accurately and reliably detect AR-V7, alongside novel therapeutic strategies to target this variant, holds great promise for the future of prostate cancer treatment.
References
- 1. onclive.com [onclive.com]
- 2. Androgen Receptor Splice Variant, AR-V7, as a Biomarker of Resistance to Androgen Axis-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Androgen Receptor Splice Variant 7 Functions Independently of the Full Length Receptor in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. JCI - Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer [jci.org]
- 7. Regulation of androgen receptor variants in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Androgen Receptor Nuclear Localization correlates with AR-V7 mRNA expression in Circulating Tumor Cells (CTCs) from Metastatic Castration Resistance Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ligand-independent Androgen Receptor Variants Derived from Splicing of Cryptic Exons Signify Hormone Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AR-V7 exhibits non-canonical mechanisms of nuclear import and chromatin engagement in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. biorxiv.org [biorxiv.org]
- 14. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mskcc.org [mskcc.org]
- 18. onclive.com [onclive.com]
- 19. onclive.com [onclive.com]
- 20. mdpi.com [mdpi.com]
- 21. The Role of AR-V7 Splice Variant in Castration Resistant Prostate Cancer and Potential Therapy Options to Promote its Degradation – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 22. Circulating tumor cell-based or tissue biopsy-based AR-V7 detection: which provides the greatest clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. A Whole Blood Assay for AR-V7 and ARv567es in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 26. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 27. rarecyte.com [rarecyte.com]
- 28. aacrjournals.org [aacrjournals.org]
- 29. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
The AR7 Compound: A Technical Guide to its Activation of Chaperone-Mediated Autophagy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the AR7 compound, an atypical retinoid that functions as a potent activator of chaperone-mediated autophagy (CMA). CMA is a selective lysosomal degradation pathway crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. This compound offers a valuable pharmacological tool for studying CMA and holds therapeutic potential. This document details the mechanism of action of this compound, compiles quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.
Core Concepts: Chaperone-Mediated Autophagy
Chaperone-mediated autophagy is a highly selective process for the degradation of cytosolic proteins in lysosomes.[1][2] It involves the recognition of substrate proteins containing a KFERQ-like motif by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70, also known as HSPA8).[2][3][4] The Hsc70-substrate complex then translocates to the lysosomal membrane and binds to the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the receptor and rate-limiting component of the CMA pathway.[1][2][4] Following binding, the substrate protein is unfolded and translocated into the lysosomal lumen for degradation by resident hydrolases.[2][3]
This compound: Mechanism of Action
This compound is an atypical retinoid that functions as a retinoic acid receptor alpha (RARα) antagonist.[5][6][7] Its activation of CMA is mediated through an RARα-dependent pathway.[5][6] Signaling through RARα normally inhibits CMA.[2][7] By antagonizing RARα, this compound alleviates this inhibition, leading to an upregulation of CMA activity.[1][7] A key downstream effect of this compound-mediated RARα antagonism is the increased expression of LAMP-2A, the essential CMA receptor.[5][6][8] This increase in LAMP-2A levels enhances the capacity of the cell to carry out CMA-mediated protein degradation.[1] It is important to note that this compound selectively activates CMA without significantly affecting macroautophagy.[7]
Signaling Pathway of this compound-Mediated CMA Activation
The following diagram illustrates the proposed signaling pathway for this compound's effect on chaperone-mediated autophagy.
Caption: this compound antagonizes RARα, leading to increased LAMP2A gene transcription and subsequent activation of CMA.
Quantitative Data on this compound's Effects
The following tables summarize the quantitative effects of this compound on various aspects of chaperone-mediated autophagy as reported in the literature.
Table 1: Dose-Dependent Activation of CMA by this compound
| Cell Type | This compound Concentration (µM) | Duration of Treatment | Observed Effect | Reference |
| Mouse Fibroblasts | 20 | 12 hours | Marked dose-dependent activation of CMA activity.[1] | [1] |
| WT and LRRK2 R1441G KI Primary Cortical Neurons | 10, 20 | 24 hours | Dose-dependently induced Lamp2a mRNA expression.[9] | [9] |
| WT and LRRK2 R1441G KI Primary Cortical Neurons | 20 | DIV9 to DIV21 | Markedly reduced intracellular SNCA oligomers by 44% in KI neurons compared to vehicle-treated KI.[9] | [9] |
| NIH 3T3 cells | 10, 20, 30 | 12, 24 hours | No effect on macroautophagy.[7] | [7] |
| WT and LRRK2R1441G KI Mutant MEFs | 20 | 16 hours | Increased lysosomal activity.[7] | [7] |
Table 2: Effect of this compound on Protein Levels and mRNA Expression
| Target Molecule | Cell Type | This compound Concentration (µM) | Duration of Treatment | Change in Level | Reference |
| Lamp2a mRNA | WT and LRRK2 R1441G KI Primary Cortical Neurons | 10, 20 | 24 hours | Dose-dependent increase.[9] | [9] |
| LAMP2A protein | WT and LRRK2 R1441G KI Primary Cortical Neurons | Not specified | DIV21 | No significant change in total cellular levels.[9] | [9] |
| HSPA8 protein | WT and LRRK2 R1441G KI Primary Cortical Neurons | Not specified | DIV21 | No significant change in total cellular levels.[9] | [9] |
| Total SNCA | WT and LRRK2 R1441G KI Primary Cortical Neurons | Not specified | DIV21 | Significant reduction in both WT and KI neurons after the second dose on DIV14.[9] | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effect of this compound on CMA.
In Vitro CMA Activity Assay with Isolated Lysosomes
This assay measures the ability of intact lysosomes to uptake and degrade a CMA substrate protein.
Protocol:
-
Isolation of Intact Lysosomes: Isolate lysosomes from rat liver or cultured cells using differential centrifugation followed by density gradient centrifugation.
-
Pre-treatment of Lysosomes: Pre-treat isolated lysosomes with this compound or vehicle control (DMSO) for a specified time on ice.
-
Incubation with Substrate: Incubate the treated lysosomes with a well-characterized CMA substrate, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for 20 minutes at 37°C.[1] A parallel control group should include protease inhibitors to prevent substrate degradation.
-
Recovery and Analysis: Recover the lysosomes by centrifugation, wash them, and then lyse them.
-
Western Blotting: Analyze the amount of substrate associated with the lysosomes by SDS-PAGE and immunoblotting for the substrate protein (e.g., GAPDH).[1] An increase in the amount of substrate in the this compound-treated lysosomes compared to the control indicates enhanced uptake.
CMA Reporter Assay in Cultured Cells
This assay utilizes a fluorescent reporter to visualize and quantify CMA activity in living cells.
Protocol:
-
Cell Culture and Transfection: Culture mouse fibroblasts or other suitable cells and transfect them with a plasmid encoding a photoactivatable (PA) reporter fused to a CMA-targeting motif (e.g., KFERQ-PA-mCherry1).[1]
-
This compound Treatment: Treat the transfected cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 12 hours).[1]
-
Photoactivation and Imaging: Photoactivate a defined region of the cytosol using a 405 nm laser and acquire images of the red fluorescence (mCherry) over time using a confocal microscope.
-
Quantification: Activation of CMA will lead to the translocation of the reporter from the cytosol to the lysosomes, observed as a change from diffuse to punctate fluorescence.[1] Quantify the number of fluorescent puncta per cell to measure CMA activity. A higher number of puncta in this compound-treated cells indicates CMA activation.
Experimental Workflow for Assessing this compound's Effect on CMA
The following diagram outlines a typical experimental workflow to investigate the impact of this compound on chaperone-mediated autophagy.
Caption: A generalized workflow for studying the effects of this compound on CMA in a cellular context.
Compound Specifications
-
Formal Name: 7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine[6]
-
Molecular Formula: C15H12ClNO[6]
-
Formula Weight: 257.70[6]
-
CAS Number: 80306-38-3[6]
-
Purity: >98%[6]
-
Formulation: Powder[6]
-
Storage: -20°C[6]
-
Stability: ≥ 2 years[6]
Conclusion
The this compound compound is a valuable chemical tool for the specific activation of chaperone-mediated autophagy. Its mechanism of action via RARα antagonism and subsequent upregulation of LAMP-2A expression is a key area of ongoing research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to investigate the intricacies of CMA and its therapeutic potential in various disease models. Further research into the broader targetome of this compound-induced CMA will continue to illuminate its full range of cellular effects.[5][8]
References
- 1. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Chaperone-Mediated Autophagy Markers LAMP2A and HSC70 Are Independent Adverse Prognostic Markers in Primary Resected Squamous Cell Carcinomas of the Lung - PMC [pmc.ncbi.nlm.nih.gov]
- 5. amsbio.com [amsbio.com]
- 6. tribioscience.com [tribioscience.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - Focus Biomolecules [mayflowerbio.com]
- 9. researchgate.net [researchgate.net]
Decoding Resistance: An In-depth Technical Guide to the Identification of AR-V7 Downstream Target Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen receptor (AR) signaling inhibitors in castration-resistant prostate cancer (CRPC).[1] AR-V7, a truncated and constitutively active form of the AR, drives tumor progression by regulating a distinct set of downstream target genes.[2] This guide provides a comprehensive overview of the methodologies employed to identify AR-V7 target genes, summarizes key validated targets, and delineates the signaling pathways involved. Detailed experimental protocols and data visualizations are presented to equip researchers with the necessary knowledge to investigate AR-V7-mediated biology and develop novel therapeutic strategies.
Introduction: The Challenge of AR-V7 in Prostate Cancer
Prostate cancer is a leading cause of cancer-related death in men worldwide.[3] The growth and survival of prostate cancer cells are heavily dependent on the androgen receptor (AR), a ligand-activated transcription factor.[3] Androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors, such as enzalutamide and abiraterone, are standard treatments for advanced prostate cancer.[1] However, resistance to these therapies inevitably develops, often leading to the lethal stage of castration-resistant prostate cancer (CRPC).[1][4]
One of the key mechanisms driving this resistance is the expression of AR splice variants, with AR-V7 being the most clinically relevant.[1] AR-V7 lacks the ligand-binding domain (LBD), the target of current AR inhibitors, rendering it constitutively active.[5] This allows it to translocate to the nucleus and regulate gene expression even in a low-androgen environment, promoting cell proliferation and survival.[5] Understanding the downstream targets of AR-V7 is therefore paramount for developing novel therapies to overcome treatment resistance.
Methodologies for Identifying AR-V7 Target Genes
Several high-throughput techniques are employed to identify the downstream target genes of AR-V7. The most common and powerful approaches are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq).
Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
ChIP-seq is used to identify the specific DNA regions where AR-V7 binds across the genome. This provides a direct readout of the genes that are potentially regulated by this transcription factor.
Experimental Protocol: ChIP-seq for AR-V7
-
Cell Culture and Crosslinking:
-
Chromatin Preparation:
-
Lyse the cells and isolate the nuclei.
-
Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to AR-V7 or an N-terminal AR antibody that recognizes both full-length AR and AR-V7.
-
Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.
-
Wash the beads to remove non-specific binding.
-
-
DNA Purification and Library Preparation:
-
Reverse the crosslinking by heating the samples.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome with significant enrichment of AR-V7 binding.
-
Annotate the peaks to identify nearby genes, which are potential AR-V7 targets.[8]
-
RNA-Sequencing (RNA-seq)
RNA-seq is used to profile the transcriptome of cells and identify genes that are differentially expressed upon modulation of AR-V7 activity (e.g., knockdown or overexpression).
Experimental Protocol: RNA-seq for AR-V7 Target Identification
-
Cell Culture and AR-V7 Modulation:
-
Culture prostate cancer cells with and without AR-V7 expression or knockdown. AR-V7 knockdown can be achieved using siRNAs or shRNAs targeting the unique cryptic exon 3 of AR-V7.[6]
-
Harvest the cells and lyse them to release the RNA.
-
-
RNA Extraction and Quality Control:
-
Extract total RNA using a commercial kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) from the total RNA.
-
Fragment the remaining RNA.
-
Synthesize first- and second-strand cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library by PCR.
-
-
Sequencing and Data Analysis:
-
Sequence the library on a high-throughput sequencing platform.
-
Align the sequencing reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis to identify genes that are significantly up- or downregulated upon AR-V7 modulation.[9]
-
Integrated Analysis
The most robust identification of AR-V7 target genes comes from integrating ChIP-seq and RNA-seq data. Genes that are identified as having AR-V7 binding sites near their promoters or enhancers and also show differential expression upon AR-V7 modulation are considered high-confidence targets.[5][10]
AR-V7 Downstream Target Genes
AR-V7 regulates a transcriptional program that partially overlaps with that of the full-length AR but also includes a unique set of genes.[11] These genes are involved in various cellular processes that contribute to the aggressive phenotype of CRPC, including cell cycle progression, proliferation, and metastasis.[2][10]
Summary of Validated AR-V7 Target Genes
The following table summarizes some of the key AR-V7 downstream target genes identified and validated in multiple studies.
| Gene | Function | Regulation by AR-V7 | Cell Line(s) | Reference(s) |
| UBE2C | Ubiquitin-conjugating enzyme, cell cycle progression | Upregulated | LNCaP-95, 22Rv1 | [3][7] |
| CDC20 | Cell division cycle protein 20, anaphase-promoting complex activator | Upregulated | LNCaP-95 | [3][7] |
| NUP210 | Nuclear pore complex protein, cell growth | Upregulated (Common with AR-FL) | LNCaP95 | [5][6] |
| SLC3A2 | Solute carrier family 3 member 2, amino acid transport | Upregulated (Specific to AR-V7) | LNCaP-95 | [3][6][7] |
| AKT1 | Serine/threonine-protein kinase, cell survival and proliferation | Upregulated | LNCaP, LNCaP-95, 22Rv1 | [3] |
| UGT2B17 | UDP glucuronosyltransferase, steroid metabolism | Upregulated | VCaP | [3] |
| NPR3 | Natriuretic peptide receptor 3 | Upregulated | LNCaP, VCaP, 22Rv1 | [3] |
| SOX9 | Transcription factor, metastasis driver | Upregulated | LN-tet-ARV7, 22Rv1, 35CR | [10][12] |
AR-V7 Specific vs. Common Target Genes
Studies have shown that AR-V7 can bind to and activate canonical AR target genes, often in cooperation with full-length AR.[5][6] However, AR-V7 also possesses the ability to bind to unique genomic locations and regulate a distinct set of genes not targeted by AR-FL.[6][10] For instance, a study comparing LNCaP (AR-FL only) and LNCaP95 (AR-FL and AR-V7) cells identified 399 AR-V7 target regions, of which 377 were also targeted by hormone-stimulated AR-FL, while 22 were specific to AR-V7.[5][6] This highlights both the overlapping and unique functions of AR-V7.
Signaling Pathways and Visualizations
The identification of AR-V7 target genes has allowed for the elucidation of the signaling pathways through which it drives CRPC progression.
AR-V7 Signaling Pathway
AR-V7, being constitutively active, translocates to the nucleus and binds to androgen response elements (AREs) in the promoter or enhancer regions of its target genes. This leads to the recruitment of co-activators and the transcriptional machinery, resulting in the expression of genes that promote cell cycle progression, proliferation, and survival.
Caption: AR-V7 Signaling Pathway in CRPC.
Experimental Workflow for AR-V7 Target Gene Identification
The following diagram illustrates the integrated workflow for identifying high-confidence AR-V7 target genes using ChIP-seq and RNA-seq.
Caption: Workflow for AR-V7 Target Gene Identification.
Conclusion and Future Directions
The identification of AR-V7 downstream target genes is a crucial step towards understanding the mechanisms of therapy resistance in CRPC. The methodologies outlined in this guide provide a robust framework for researchers to uncover the complexities of AR-V7-driven biology. The validated targets presented here represent promising candidates for the development of novel therapeutics aimed at overcoming resistance. Future research should focus on further characterizing the unique AR-V7 cistrome and transcriptome in diverse CRPC models and patient samples. Moreover, elucidating the interplay between AR-V7 and other signaling pathways will be essential for designing effective combination therapies to improve patient outcomes. The continued investigation into the downstream effectors of AR-V7 holds the key to developing the next generation of treatments for advanced prostate cancer.
References
- 1. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 4. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | MDPI [mdpi.com]
- 5. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. urotoday.com [urotoday.com]
- 11. Androgen receptor and its splice variant, AR-V7, differentially regulate FOXA1 sensitive genes in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]
The Biological Significance of AR7 in Cellular Stress Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound AR7 has emerged as a significant modulator of the cellular stress response, primarily through its unique dual function as an atypical antagonist of the Retinoic Acid Receptor Alpha (RARα) and a potent activator of Chaperone-Mediated Autophagy (CMA). Cellular stress, arising from various insults such as oxidative stress and proteotoxicity, can overwhelm cellular maintenance systems, leading to dysfunction and cell death, and is implicated in a range of pathologies including neurodegenerative diseases. This compound offers a targeted mechanism to enhance cellular resilience by activating a specific protein degradation pathway, thereby clearing damaged or aggregated proteins. This technical guide provides an in-depth overview of the biological significance of this compound, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols for its investigation, and visualizing the associated cellular pathways and workflows.
Introduction to this compound and Cellular Stress
Cellular homeostasis is maintained by a delicate balance of protein synthesis, folding, and degradation. Various stressors can disrupt this balance, leading to the accumulation of misfolded or damaged proteins, a condition known as proteotoxicity. The cell employs several quality control mechanisms to counteract this, including the unfolded protein response (UPR) and various autophagic pathways. Chaperone-mediated autophagy (CMA) is a highly selective process responsible for the degradation of specific cytosolic proteins containing a KFERQ-like motif. This pathway is crucial for cellular housekeeping and becomes particularly important under stress conditions.
This compound is a synthetic retinoid derivative that has been identified as a specific activator of CMA.[1] Unlike general autophagy inducers, this compound's targeted action on CMA presents a promising therapeutic strategy for conditions associated with cellular stress and impaired protein degradation.
Mechanism of Action of this compound
The primary mechanism of action of this compound involves the antagonism of the Retinoic Acid Receptor Alpha (RARα). RARα signaling has been shown to negatively regulate CMA.[1] By acting as an antagonist, this compound effectively blocks this inhibitory signal, leading to the upregulation of CMA activity.
The key molecular events following this compound treatment include:
-
Inhibition of RARα: this compound binds to the RARα receptor, preventing its normal signaling activity that suppresses CMA.
-
Increased LAMP-2A Expression and Translocation: A critical step in CMA is the binding of substrate proteins to the lysosomal receptor, Lysosome-Associated Membrane Protein type 2A (LAMP-2A). This compound treatment leads to an increase in the transcription and subsequent protein levels of LAMP-2A at the lysosomal membrane.[1][2]
-
Enhanced CMA Activity: The increased availability of LAMP-2A facilitates the translocation of CMA substrate proteins into the lysosome for degradation, thereby enhancing the overall flux of the CMA pathway.
This targeted activation of CMA allows for the selective removal of damaged or aggregation-prone proteins, which are often key contributors to cellular dysfunction in stress-related diseases.
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative findings from key research articles investigating the effects of this compound on cellular stress responses.
Table 1: Effect of this compound on Chaperone-Mediated Autophagy (CMA) Activity
| Parameter Measured | Cell Line | This compound Concentration | Treatment Duration | Result | Reference |
| CMA activity (Degradation of CMA reporter) | Mouse Fibroblasts | 10 µM | 24 hours | ~2-fold increase | [1] |
| LAMP-2A mRNA levels | Mouse Embryonic Fibroblasts (MEFs) | 10 µM, 20 µM | 24 hours | Dose-dependent increase | [2] |
| LAMP-2A protein levels | Mouse Fibroblasts | 10 µM | 24 hours | ~1.8-fold increase | [1] |
Table 2: Protective Effects of this compound Against Oxidative Stress
| Parameter Measured | Cell Line | Stressor | This compound Concentration | Treatment Duration | Result | Reference |
| Cell Viability | Human Neuroblastoma (SH-SY5Y) | Paraquat (1 mM) | 10 µM | 24 hours (pretreatment) | ~30% increase in viability | [1] |
| Intracellular SNCA oligomers | LRRK2 R1441G KI primary neurons | Endogenous | 10 µM, 20 µM | DIV9 to DIV21 | Significant attenuation | [2] |
| Extracellular SNCA oligomers | LRRK2 R1441G KI primary neurons | Endogenous | 10 µM, 20 µM | DIV9 to DIV21 | Significant attenuation | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in activating Chaperone-Mediated Autophagy.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow to evaluate the effects of this compound.
Detailed Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Human Neuroblastoma SH-SY5Y cells, and Mouse Fibroblasts are commonly used.
-
Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations.
Chaperone-Mediated Autophagy (CMA) Activity Assay
This protocol is adapted from methodologies used to assess CMA activity using a reporter construct.[1]
-
Cell Transfection: Stably transfect cells with a KFERQ-motif-containing reporter protein (e.g., a photoactivatable fluorescent protein).
-
Treatment: Plate the transfected cells and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).
-
Photoactivation and Imaging: Photoactivate a specific region of the cells and monitor the decrease in fluorescence over time using live-cell imaging. The rate of fluorescence decay corresponds to the degradation of the reporter protein via CMA.
-
Quantification: Measure the fluorescence intensity in the photoactivated region at different time points. Calculate the half-life of the reporter protein to quantify CMA activity.
Western Blot for LAMP-2A
-
Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LAMP-2A overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Viability Assay under Oxidative Stress
This protocol describes a typical experiment to assess the protective effect of this compound against paraquat-induced oxidative stress.[1]
-
Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment with this compound: Treat the cells with this compound (e.g., 10 µM) or vehicle for a specified period (e.g., 24 hours).
-
Induction of Oxidative Stress: Add a stressor, such as paraquat (e.g., 1 mM), to the culture medium and incubate for a further 24 hours.
-
Viability Measurement (MTT or WST-1 Assay):
-
Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Conclusion and Future Directions
The this compound compound represents a significant advancement in the targeted modulation of cellular stress responses. Its ability to specifically activate chaperone-mediated autophagy through the antagonism of RARα provides a powerful tool for both basic research and therapeutic development. The quantitative data and established protocols outlined in this guide demonstrate the potential of this compound to protect against proteotoxicity and oxidative stress, hallmarks of numerous debilitating diseases.
Future research should focus on further elucidating the downstream targets of this compound-activated CMA and exploring its efficacy in in vivo models of neurodegenerative and other stress-related disorders. The development of more potent and specific analogs of this compound could also pave the way for novel therapeutic interventions aimed at enhancing cellular resilience and promoting healthy aging.
Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.
References
Regulating AR-V7 in Prostate Cancer: A Technical Guide to the Core Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. A key player in this resistance is the androgen receptor splice variant 7 (AR-V7), a truncated, constitutively active isoform of the AR that lacks the ligand-binding domain. This structural alteration renders AR-V7 insensitive to conventional androgen deprivation therapies (ADT) and second-generation AR-targeting agents like enzalutamide and abiraterone.[1][2][3][4] Consequently, the expression of AR-V7 is a critical biomarker of therapeutic resistance and disease progression.[1][2][5] Understanding the intricate regulatory network that governs AR-V7 expression is paramount for the development of novel therapeutic strategies to overcome resistance in CRPC. This technical guide provides an in-depth exploration of the core mechanisms regulating AR-V7 expression in prostate cancer cells, with a focus on transcriptional, post-transcriptional, and post-translational control.
Transcriptional Regulation of AR-V7
The transcription of the AR gene is the initial and a critical step influencing the levels of both full-length AR (AR-FL) and its splice variants, including AR-V7. Androgen deprivation therapy, paradoxically, enhances AR gene transcription, creating a larger pool of pre-mRNA that can be alternatively spliced to generate AR-V7.[6] This upregulation is, in part, due to a negative feedback loop where androgen-bound AR-FL represses its own transcription.[7] When androgen levels are low, this repression is lifted, leading to increased AR gene transcription.
Several transcription factors and co-regulators have been implicated in modulating AR gene expression and subsequently AR-V7 levels. The pioneer factor FOXA1, for instance, plays a crucial role in opening chromatin at AR binding sites and is involved in the differential regulation of gene expression by AR-FL and AR-V7.[8] Furthermore, signaling pathways such as the NF-κB pathway can activate AR-V7 expression, contributing to enzalutamide resistance.[9]
Post-Transcriptional Regulation: The Nexus of Splicing
The generation of AR-V7 is fundamentally a process of alternative pre-mRNA splicing. This process involves the inclusion of a cryptic exon 3 (CE3) located in intron 3 of the AR gene, leading to a premature stop codon and the production of a truncated AR protein.[2] The efficiency of this splicing event is a key determinant of AR-V7 levels and is influenced by a host of splicing factors and RNA-binding proteins.
Androgen deprivation conditions not only increase AR pre-mRNA levels but also promote the recruitment of specific splicing factors to the 3' splice site of cryptic exon 3.[6] Key splicing factors identified to play a critical role in AR-V7 generation include:
-
U2AF65 and ASF/SF2 (SF2/ASF): These factors are crucial for the recognition of the 3' splice site of cryptic exon 3 and are instrumental in the splicing of AR pre-mRNA into AR-V7.[6]
-
Sam68 (KHDRBS1): This RNA-binding protein is upregulated in prostate cancer and promotes AR-V7 splicing by directly binding to its transcripts.[10]
-
PSF (SFPQ): This splicing factor enhances the expression of various spliceosome components, thereby promoting AR expression and the production of its variants.[10]
-
SF3B2: Recently identified as a key splicing factor required for the generation of AR-V7.[7]
The interplay of these factors, often upregulated in CRPC, shifts the splicing machinery towards the production of AR-V7, contributing to therapeutic resistance.
Post-Translational Regulation: Controlling Protein Stability
Following translation, the stability and activity of the AR-V7 protein are further regulated by post-translational modifications, primarily phosphorylation and ubiquitination. These modifications can either stabilize or mark the protein for degradation, thus fine-tuning its cellular levels.
The PI3K-AKT signaling pathway, often hyperactivated in prostate cancer, plays a significant role in this process. AKT can phosphorylate AR-V7, which subsequently influences its interaction with E3 ubiquitin ligases and its ultimate degradation. Key players in the post-translational regulation of AR-V7 include:
-
AKT: This kinase phosphorylates AR-V7, which can prime it for ubiquitination and degradation.
-
Protein Phosphatase 1 (PP-1): Dephosphorylates AR-V7, counteracting the effect of AKT and potentially stabilizing the protein.
-
MDM2: An E3 ubiquitin ligase that has been shown to mediate the degradation of both AR-FL and AR-V7.[11][12]
-
USP14 and USP22: Deubiquitylating enzymes (DUBs) that can remove ubiquitin chains from AR-V7, thereby protecting it from proteasomal degradation and increasing its stability.
The balance between the activities of kinases, phosphatases, ubiquitin ligases, and deubiquitinases is therefore critical in determining the steady-state levels of AR-V7 protein in prostate cancer cells.
Quantitative Data on AR-V7 Expression
The expression of AR-V7 is dynamically regulated throughout prostate cancer progression, with significantly higher levels observed in CRPC compared to hormone-sensitive prostate cancer (HSPC). This section summarizes key quantitative findings from various studies.
| Condition/Stage | AR-V7 Expression Level | Fold Change/Percentage | Reference |
| Primary Prostate Cancer | Low / Rare | <1% of cases | [2] |
| Post-Androgen Deprivation Therapy | Frequent | 75% of cases | [2] |
| Castration-Resistant Prostate Cancer (CRPC) vs. Hormone-Sensitive Prostate Cancer (HSPC) | Significantly Higher | ~20-fold higher mRNA in CRPC | [13] |
| CRPC vs. HSPC (Meta-analysis) | Significantly Higher | Risk Ratio = 7.55 | [14] |
| CRPC Samples | Increased mRNA | >10-fold increase after progression to CRPC | [13] |
| CRPC vs. Benign/Primary PCa | Increased mRNA | ~50-fold increase in CRPC | [13] |
| AR-V7/AR mRNA Ratio in CRPC Tissue | Increased | ~8% | [13] |
| AR-V7 Positivity in Treatment-Naive Patients | Low | 3% | [15] |
| AR-V7 Positivity after 1 AR-targeted therapy | Increased | 18% | [15] |
| AR-V7 Positivity after 2+ AR-targeted therapies | High | 33% | [15] |
Experimental Protocols for AR-V7 Analysis
Accurate and reliable detection of AR-V7 is crucial for both research and clinical decision-making. Below are detailed methodologies for key experiments used to analyze AR-V7 expression at the mRNA and protein levels.
Quantitative Real-Time PCR (qPCR) for AR-V7 mRNA
This protocol allows for the sensitive and specific quantification of AR-V7 mRNA transcripts.
1. RNA Extraction and cDNA Synthesis:
-
Isolate total RNA from prostate cancer cells or tissues using a commercial kit (e.g., NucleoSpin® RNA isolation kit).
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize cDNA from 0.5-1.0 µg of total RNA using a reverse transcription kit (e.g., First Strand cDNA Synthesis Kit) with oligo(dT) primers.[1]
2. qPCR Reaction:
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers specific for the AR-V7 cryptic exon junction, and a SYBR Green master mix.
-
AR-V7 Forward Primer: (Example) 5'-CAGCCTATTGCGAGAGAGCTG-3'[1]
-
AR-V7 Reverse Primer: (Example) 5'-GAAAGGATCTTGGGCACTTGC-3'[1]
-
Use a housekeeping gene (e.g., ACTB, GAPDH) for normalization.
-
Perform qPCR using a thermal cycler with the following typical conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 30 seconds, annealing at 60°C for 30 seconds, and extension at 72°C for 30 seconds.[1]
3. Data Analysis:
-
Determine the cycle threshold (Ct) values for AR-V7 and the housekeeping gene.
-
Calculate the relative expression of AR-V7 using the ΔΔCt method.
Western Blotting for AR-V7 Protein
This protocol is used to detect and quantify the AR-V7 protein.
1. Protein Extraction:
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA protein assay.[1]
2. SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli buffer.
-
Separate proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
4. Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.[1]
-
Use a loading control antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
Immunohistochemistry (IHC) for AR-V7 Protein in Tissues
This protocol allows for the visualization of AR-V7 protein expression and localization within prostate cancer tissue sections.
1. Tissue Preparation:
-
Use formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue sections.
-
Deparaffinize and rehydrate the tissue sections.
2. Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).
3. Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with a protein block solution.
-
Incubate with a primary antibody against AR-V7.
-
Incubate with a secondary antibody and a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen such as diaminobenzidine (DAB).
-
Counterstain with hematoxylin.
4. Analysis:
-
Evaluate the staining intensity and the percentage of positive tumor cells.
-
Calculate an H-score (Histoscore) for semi-quantitative analysis, which considers both staining intensity and the proportion of stained cells.[16]
Conclusion and Future Directions
The regulation of AR-V7 expression in prostate cancer cells is a multifaceted process, orchestrated at the transcriptional, post-transcriptional, and post-translational levels. Androgen deprivation therapy, while targeting AR-FL, inadvertently creates a cellular environment conducive to AR-V7 production through enhanced AR gene transcription and altered splicing factor activity. The stability of the AR-V7 protein is further controlled by a complex interplay of phosphorylation and ubiquitination. A thorough understanding of these regulatory networks is essential for the rational design of novel therapies aimed at overcoming resistance in CRPC.
Future research should focus on further elucidating the signaling pathways that converge on the splicing machinery to promote AR-V7 expression. Identifying druggable nodes within these pathways could offer new therapeutic avenues. Moreover, developing strategies to specifically induce the degradation of AR-V7 protein, for instance by targeting the deubiquitinases that stabilize it, holds significant promise. Ultimately, a combination of approaches that both inhibit AR-V7 expression and promote its degradation will likely be most effective in combating AR-V7-driven prostate cancer.
References
- 1. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor splice variant 7 detected by immunohistochemical is an independent poor prognostic marker in men receiving adjuvant androgen-deprivation therapy after radical prostatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Androgen receptor variant 7 (AR-V7) in sequencing therapeutic agents for castratrion resistant prostate cancer: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Prostate cancer cells express more androgen receptor (AR) following androgen deprivation, improving recognition by AR-specific T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Frontiers | The positive relationship between androgen receptor splice variant-7 expression and the risk of castration-resistant prostate cancer: A cumulative analysis [frontiersin.org]
- 15. youtube.com [youtube.com]
- 16. medrxiv.org [medrxiv.org]
Methodological & Application
Detecting AR-V7 in Circulating Tumor Cells: A Guide for Researchers
Application Notes and Protocols for the detection of Androgen Receptor Splice Variant 7 (AR-V7) in Circulating Tumor Cells (CTCs) of patients with metastatic castration-resistant prostate cancer (mCRPC).
The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression. The emergence of AR splice variant 7 (AR-V7), a truncated and constitutively active form of the AR, has been identified as a significant mechanism of resistance to second-generation anti-androgen therapies such as enzalutamide and abiraterone.[1][2] Detection of AR-V7 in circulating tumor cells (CTCs) has emerged as a crucial liquid biopsy biomarker for predicting treatment response and guiding therapeutic decisions in patients with metastatic castration-resistant prostate cancer (mCRPC).[3] This document provides detailed application notes and protocols for the detection of AR-V7 in CTCs, aimed at researchers, scientists, and drug development professionals.
Clinical Significance of AR-V7 Detection
The presence of AR-V7 in CTCs is strongly associated with resistance to AR-targeted therapies and poorer clinical outcomes.[3] Studies have shown that patients with detectable AR-V7 in their CTCs have shorter progression-free survival and overall survival when treated with abiraterone or enzalutamide.[3] Conversely, these patients may still benefit from taxane-based chemotherapy.[3] Therefore, the detection of AR-V7 in CTCs can serve as a predictive biomarker to help clinicians select the most appropriate treatment for individual patients.
Methodologies for AR-V7 Detection in CTCs
Several methodologies have been developed and validated for the detection of AR-V7 in CTCs. The primary approaches include Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), Droplet Digital PCR (ddPCR), and immunofluorescence-based protein detection. Each method has its own advantages and limitations in terms of sensitivity, specificity, and the type of information it provides (RNA vs. protein).
Data Presentation: Comparison of AR-V7 Detection Platforms
The following table summarizes the performance and clinical validation data of various AR-V7 detection assays in CTCs.
| Assay Platform | Methodology | Analyte | Sensitivity | Specificity | Key Clinical Findings |
| AdnaTest ProstateCancerPanel AR-V7 | RT-qPCR | AR-V7 mRNA | High | High | Detection of AR-V7 mRNA is associated with resistance to abiraterone and enzalutamide and shorter overall survival.[4] |
| Oncotype DX AR-V7 Nucleus Detect | Immunofluorescence | Nuclear AR-V7 Protein | High | High | Presence of nuclear-localized AR-V7 protein is a predictive biomarker for resistance to AR-targeted therapies.[4][5] |
| Epic Sciences AR-V7 Assay | Immunofluorescence | Nuclear AR-V7 Protein | High | High | Detection of one or more CTCs with nuclear AR-V7 positivity is associated with resistance to enzalutamide and abiraterone.[5] |
| RareCyte Platform | Immunofluorescence | AR-V7 Protein | Good | High | Enables multi-parameter assessment of AR and AR-V7 expression on CTCs.[6] |
| Custom ddPCR Assays | Droplet Digital PCR | AR-V7 mRNA | Very High | High | Allows for absolute quantification of AR-V7 transcripts and can detect low levels of expression.[7][8] |
Experimental Workflows and Protocols
A critical first step in all AR-V7 detection methodologies is the enrichment of CTCs from whole blood. CTCs are extremely rare, and their isolation is a significant technical challenge.
Experimental Workflow: From Blood Draw to AR-V7 Detection
Caption: General workflow for AR-V7 detection in CTCs.
Protocol 1: CTC Enrichment using an EpCAM-based Method (e.g., CellSearch® System)
This protocol describes the general steps for enriching CTCs based on the expression of the epithelial cell adhesion molecule (EpCAM).
Materials:
-
CellSearch® Autoprep System
-
CellSave Preservative Tubes
-
CellSearch® CTC Kit (including ferrofluid, antibodies, and staining reagents)
Procedure:
-
Blood Collection: Collect 7.5 mL of whole blood into a CellSave Preservative Tube.
-
Sample Preparation: Place the CellSave tube on the CellSearch Autoprep System.
-
Immunomagnetic Enrichment: The system automates the following steps:
-
Addition of magnetic ferrofluid particles coated with anti-EpCAM antibodies.
-
Incubation to allow binding of ferrofluid to EpCAM-positive CTCs.
-
Magnetic separation to isolate the CTC-ferrofluid complexes.
-
Washing steps to remove non-specifically bound cells.
-
-
Cell Staining: The enriched cells are stained with:
-
A nuclear dye (e.g., DAPI).
-
Fluorescently labeled antibodies against cytokeratins (CK) to identify epithelial cells.
-
A fluorescently labeled antibody against CD45 to identify and exclude leukocytes.
-
-
Analysis: The stained cells are analyzed using the CellTracks® Analyzer II, which automatically identifies and enumerates CTCs (DAPI+, CK+, CD45-).
-
Downstream Analysis: The enriched CTC fraction can then be used for downstream molecular analysis, such as RT-qPCR or ddPCR for AR-V7 detection.
Protocol 2: AR-V7 mRNA Detection by RT-qPCR
This protocol outlines the steps for detecting AR-V7 mRNA from enriched CTCs.
Materials:
-
RNA extraction kit (e.g., RNeasy Micro Kit, Qiagen)
-
Reverse transcription kit (e.g., SuperScript™ IV VILO™ Master Mix, Thermo Fisher Scientific)
-
qPCR master mix (e.g., TaqMan® Fast Advanced Master Mix, Thermo Fisher Scientific)
-
Primers and probes specific for AR-V7 and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction:
-
Lyse the enriched CTCs using the buffer provided in the RNA extraction kit.
-
Follow the manufacturer's protocol for RNA purification, including a DNase treatment step to remove contaminating genomic DNA.
-
Elute the RNA in a small volume of RNase-free water.
-
-
Reverse Transcription (cDNA Synthesis):
-
Combine the extracted RNA with the reverse transcription master mix.
-
Perform reverse transcription according to the manufacturer's instructions to synthesize complementary DNA (cDNA).
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix containing the qPCR master mix, primers, and probes for AR-V7 and the reference gene.
-
Add the synthesized cDNA to the reaction mix.
-
Run the qPCR reaction on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for AR-V7 and the reference gene.
-
Calculate the relative expression of AR-V7 using the ΔΔCt method or by generating a standard curve. A sample is typically considered AR-V7 positive if the Ct value is below a predetermined cutoff.
-
Protocol 3: AR-V7 mRNA Detection by Droplet Digital PCR (ddPCR)
ddPCR provides a highly sensitive and absolute quantification of target nucleic acids.
Materials:
-
ddPCR system (e.g., QX200™ Droplet Digital™ PCR System, Bio-Rad)
-
ddPCR Supermix for Probes (No dUTP)
-
Primers and probes for AR-V7 and a reference gene
-
Droplet Generation Oil for Probes
-
ddPCR 96-well plates
Procedure:
-
Sample Preparation: Prepare cDNA from enriched CTCs as described in the RT-qPCR protocol.
-
Droplet Generation:
-
Prepare the ddPCR reaction mix containing the ddPCR supermix, primers, probes, and cDNA.
-
Load the reaction mix and droplet generation oil into a droplet generator cartridge.
-
Generate droplets using the droplet generator.
-
-
PCR Amplification:
-
Transfer the generated droplets to a 96-well ddPCR plate.
-
Seal the plate and perform PCR amplification on a thermal cycler.
-
-
Droplet Reading:
-
Read the droplets on the droplet reader, which will count the number of positive (fluorescent) and negative (non-fluorescent) droplets for both AR-V7 and the reference gene.
-
-
Data Analysis:
-
The ddPCR software will calculate the absolute concentration of AR-V7 and the reference gene in copies per microliter based on Poisson statistics.
-
A sample is considered positive if the number of AR-V7 positive droplets is above a defined threshold.[9]
-
Protocol 4: AR-V7 Protein Detection by Immunofluorescence
This protocol describes the detection of AR-V7 protein in CTCs using immunofluorescence staining.
Materials:
-
CTC enrichment platform that deposits cells on a slide (e.g., Epic Sciences platform, RareCyte platform)
-
Primary antibody specific for AR-V7 (e.g., rabbit monoclonal)
-
Secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 555 goat anti-rabbit)
-
Antibodies for CTC identification (e.g., anti-cytokeratin, anti-CD45)
-
Nuclear stain (e.g., DAPI)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Fluorescence microscope or automated imaging system
Procedure:
-
Cell Deposition: Enriched CTCs are deposited onto microscope slides.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 10 minutes.
-
Wash the slides with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Blocking:
-
Wash the slides with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Staining:
-
Incubate the slides with the primary anti-AR-V7 antibody, along with antibodies for CTC identification (anti-CK and anti-CD45), diluted in blocking buffer overnight at 4°C.
-
-
Secondary Antibody Staining:
-
Wash the slides with PBS.
-
Incubate with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
-
-
Nuclear Staining:
-
Wash the slides with PBS.
-
Incubate with DAPI for 5 minutes to stain the cell nuclei.
-
-
Imaging and Analysis:
-
Mount the slides with mounting medium.
-
Image the slides using a fluorescence microscope or an automated imaging platform.[10]
-
Identify CTCs (DAPI+, CK+, CD45-).
-
Assess the presence and subcellular localization (nuclear vs. cytoplasmic) of the AR-V7 signal within the identified CTCs. A patient is typically classified as AR-V7 positive if at least one CTC shows nuclear AR-V7 staining.[11]
-
Signaling Pathway and Logical Relationships
AR-V7 Signaling Pathway in Prostate Cancer
References
- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. CTC-derived AR-V7 detection as a prognostic and predictive biomarker in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Circulating tumor cell-based or tissue biopsy-based AR-V7 detection: which provides the greatest clinical utility? - Rao - Annals of Translational Medicine [atm.amegroups.org]
- 5. researchgate.net [researchgate.net]
- 6. rarecyte.com [rarecyte.com]
- 7. Droplet Digital PCR Based Androgen Receptor Variant 7 (AR-V7) Detection from Prostate Cancer Patient Blood Biopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Droplet Digital PCR Based Androgen Receptor Variant 7 (AR-V7) Detection from Prostate Cancer Patient Blood Biopsies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rarecyte.com [rarecyte.com]
- 11. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
Application Notes and Protocols for siRNA-Mediated Knockdown of AR-V7
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the small interfering RNA (siRNA)-mediated knockdown of the androgen receptor splice variant 7 (AR-V7) in prostate cancer cell lines. This document is intended for researchers, scientists, and drug development professionals investigating AR-V7's role in castration-resistant prostate cancer (CRPC) and developing novel therapeutics.
Introduction
The androgen receptor (AR) signaling pathway is a critical driver of prostate cancer progression.[1][2] The emergence of AR splice variants, particularly AR-V7, that lack the ligand-binding domain, is a significant mechanism of resistance to androgen deprivation therapies like enzalutamide and abiraterone.[3][4] AR-V7 is constitutively active and drives tumor growth and proliferation even in a castrate environment.[4][5] Therefore, the specific knockdown of AR-V7 is a valuable tool for studying its function and for the validation of potential therapeutic targets. RNA interference (RNAi) using siRNA is a powerful and widely used method for achieving transient and specific gene silencing.[6][7]
This protocol outlines the materials, reagents, and steps for efficient siRNA transfection in relevant prostate cancer cell lines, along with methods for validating the knockdown of AR-V7.
Experimental Protocols
This section provides a detailed methodology for the siRNA-mediated knockdown of AR-V7 in prostate cancer cell lines. The protocol is generalized and should be optimized for specific cell lines and experimental conditions.
I. Cell Culture and Maintenance
-
Cell Lines: Commonly used prostate cancer cell lines for studying AR-V7 include 22Rv1, LNCaP, VCaP, and DU-145.[6][8]
-
Culture Medium:
-
22Rv1, LNCaP, DU-145: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
VCaP: RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and maintained in a 5% CO2 incubator at 37°C.
-
-
Sub-culturing: Cells should be passaged upon reaching 70-80% confluency to maintain exponential growth.[6]
II. siRNA Design and Preparation
-
siRNA Selection:
-
Use siRNA sequences specifically targeting the cryptic exon 3 (CE3) of AR-V7 to ensure specificity over the full-length AR (AR-FL).[2]
-
Alternatively, commercially available pre-designed and validated siRNAs can be purchased from vendors such as Dharmacon (Thermo Fisher Scientific).[8]
-
Example of a target sequence for AR-V7 (targeting the exon 7/8 junction is for AR-FL): While specific sequences can vary, a pool of siRNAs targeting different regions of the AR-V7 specific transcript is often effective.[8]
-
-
Controls:
-
Negative Control: A non-targeting siRNA with no known homology in the human genome is essential to control for off-target effects.[6]
-
Positive Control: An siRNA known to effectively knock down a housekeeping gene (e.g., GAPDH) can be used to optimize transfection conditions.[6]
-
Mock Transfection: Cells treated with the transfection reagent alone (no siRNA) to assess the cytotoxicity of the reagent.[6]
-
-
siRNA Preparation:
-
Resuspend lyophilized siRNA in nuclease-free water or buffer to a stock concentration of 10-20 µM.
-
Aliquot and store at -20°C or -80°C to avoid multiple freeze-thaw cycles.
-
III. siRNA Transfection Protocol
This protocol is based on a lipid-based transfection reagent like Lipofectamine™ RNAiMAX.[9] Optimization is crucial for each cell line.
-
Cell Seeding:
-
Transfection Complex Preparation (per well of a 6-well plate):
-
Tube A (siRNA): Dilute 50 nM of siRNA (final concentration) in 250 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently.
-
Tube B (Transfection Reagent): Dilute 5 µL of Lipofectamine™ RNAiMAX in 250 µL of Opti-MEM™ I Reduced Serum Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the contents of Tube A and Tube B. Mix gently and incubate for 20-30 minutes at room temperature to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the 500 µL of the siRNA-lipid complex dropwise to each well containing cells and fresh medium.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time will depend on the stability of the target mRNA and protein.
-
IV. Validation of AR-V7 Knockdown
Validation of knockdown efficiency should be performed at both the mRNA and protein levels.
-
Quantitative Real-Time PCR (qPCR) for mRNA Levels:
-
Time Point: Harvest cells 24-48 hours post-transfection.
-
RNA Extraction: Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA.
-
-
Western Blotting for Protein Levels:
-
Time Point: Harvest cells 48-72 hours post-transfection.
-
Protein Extraction: Lyse cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Immunoblotting:
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to AR-V7. An antibody that recognizes the N-terminus of AR can detect both AR-FL and AR-V7.[11]
-
Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using an ECL detection system.
-
-
Data Presentation
Table 1: Summary of Experimental Parameters for AR-V7 Knockdown
| Parameter | Recommendation | Reference |
| Cell Lines | 22Rv1, LNCaP, VCaP, DU-145 | [6][8] |
| siRNA Concentration | 5-100 nM (optimization recommended) | [6] |
| Transfection Reagent | Lipid-based (e.g., Lipofectamine RNAiMAX) | [9] |
| Cell Confluency | 30-80% at transfection | [6][9] |
| Incubation Time | 24-72 hours | [6] |
| Validation Methods | qPCR, Western Blot | [6][12] |
Table 2: Representative Quantitative Data for AR-V7 Knockdown Efficiency
| Cell Line | siRNA Target | Knockdown Efficiency (mRNA) | Knockdown Efficiency (Protein) | Reference |
| 22Rv1 | AR-V7 (CE3) | ~70-90% | ~60-80% | [13] |
| LN95 | AR-V7 (CE3) | ~80% | ~75% | [13] |
| LNCaP-LA | AR-V7 | Not specified | Markedly reduced | [14] |
| VCaP | AR-V7 | Not specified | Markedly reduced | [14] |
Note: Knockdown efficiencies are approximate and can vary based on experimental conditions.
Visualization of Workflows and Pathways
Experimental Workflow for AR-V7 Knockdown
Caption: Workflow for siRNA-mediated knockdown of AR-V7.
Simplified AR-V7 Signaling Pathway
Caption: Simplified AR-V7 signaling and siRNA inhibition.
References
- 1. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor splice variant 7 (AR-V7) and drug efficacy in castration-resistant prostate cancer: Biomarker for treatment selection exclusion or inclusion? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synergistic Strategies for Castration-Resistant Prostate Cancer: Targeting AR-V7, Exploring Natural Compounds, and Optimizing FDA-Approved Therapies [mdpi.com]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Progress in Delivery of siRNA-Based Therapeutics Employing Nano-Vehicles for Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. genscript.com [genscript.com]
- 10. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Inducing Autophagy with AR7 Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR7 is an atypical retinoid compound that functions as a potent and selective antagonist of the Retinoic Acid Receptor alpha (RARα).[1][2] Notably, this compound has been identified as a specific activator of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins, without inducing macroautophagy.[1][3] This unique property makes this compound a valuable tool for dissecting the molecular mechanisms of CMA and for investigating its role in various physiological and pathological conditions, including aging and neurodegenerative diseases.[1][4] These application notes provide detailed protocols for utilizing this compound to induce and study CMA in vitro.
Mechanism of Action
This compound induces chaperone-mediated autophagy by antagonizing the RARα receptor.[2][3] Signaling through RARα normally inhibits CMA. By blocking this receptor, this compound leads to an upregulation of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA pathway.[3] This increase in LAMP-2A expression enhances the translocation of substrate proteins into the lysosome for degradation.[3] It is important to note that this compound's effect is specific to CMA, with studies showing no significant impact on macroautophagy.[1]
Signaling Pathway of this compound-Induced Chaperone-Mediated Autophagy
Caption: this compound antagonizes RARα, relieving its inhibition on LAMP-2A and promoting CMA.
Quantitative Data Summary
The following table summarizes quantitative data from studies on this compound-induced autophagy.
| Parameter Measured | Cell Type | This compound Concentration | Treatment Time | Result | Reference |
| Lysosomal Activity | WT and LRRK2R1441G KI mutant MEFs | 20 µM | 16 h | Increased lysosomal activity | [1] |
| Macroautophagy | NIH 3T3 cells | 10, 20, 30 µM | 12, 24 h | No effect on macroautophagy | [1] |
| Chaperone-Mediated Autophagy | Mouse fibroblasts | Not specified | Not specified | Significantly activates CMA activity | [1] |
| PI3K-Akt-mTOR Signaling | Testicle culture (in vitro) | Not specified | Not specified | Increased PI3K-Akt-mTOR signaling (when RARα is blocked) | [2] |
| Autophagy Pathway | Testicle culture (in vitro) | Not specified | Not specified | Decreased autophagy (when RARα is blocked) | [2] |
Experimental Protocols
Protocol 1: Induction of Chaperone-Mediated Autophagy with this compound
This protocol describes the general procedure for treating cultured cells with this compound to induce CMA.
Materials:
-
Cultured cells of interest (e.g., mouse embryonic fibroblasts, NIH 3T3)
-
Complete cell culture medium
-
This compound compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates or flasks
Procedure:
-
Seed cells at an appropriate density in culture plates or flasks and allow them to adhere overnight.
-
Prepare a stock solution of this compound in the chosen solvent.
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations (e.g., 10, 20, 30 µM).[1] Also, prepare a vehicle control with the same final concentration of the solvent.
-
Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium.
-
Incubate the cells for the desired treatment period (e.g., 12, 16, 24 hours).[1]
-
After incubation, proceed with downstream analysis as described in the following protocols.
Protocol 2: Western Blot Analysis of CMA and Macroautophagy Markers
This protocol is used to assess the levels of key proteins involved in CMA and macroautophagy.
Materials:
-
This compound-treated and control cells (from Protocol 1)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LAMP-2A, anti-LC3B, anti-p62/SQSTM1, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
Procedure:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL detection system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. An increase in LAMP-2A levels indicates CMA induction. No significant change in the LC3-II/LC3-I ratio or p62 levels would confirm the specificity of this compound for CMA over macroautophagy.
Protocol 3: Immunofluorescence for LAMP-2A Localization
This protocol allows for the visualization of LAMP-2A protein expression and localization.
Materials:
-
Cells cultured on glass coverslips
-
This compound-treated and control cells (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody against LAMP-2A
-
Fluorescently-labeled secondary antibody
-
DAPI nuclear stain
-
Antifade mounting medium
Procedure:
-
After this compound treatment, wash the cells on coverslips with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells with PBS and permeabilize them for 10 minutes.
-
Block the cells with blocking solution for 30 minutes.
-
Incubate with the primary anti-LAMP-2A antibody for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells and incubate with the fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
-
Data Analysis: An increase in the intensity of LAMP-2A staining, particularly in a punctate pattern colocalizing with lysosomes, is indicative of CMA activation.
Experimental Workflow
Caption: Workflow for studying this compound-induced autophagy in vitro.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Retinoic acid can improve autophagy through depression of the PI3K-Akt-mTOR signaling pathway via RARα to restore spermatogenesis in cryptorchid infertile rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. amsbio.com [amsbio.com]
- 4. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of AR-V7 mRNA
Audience: Researchers, scientists, and drug development professionals.
Introduction: The androgen receptor (AR) is a critical driver of prostate cancer. Therapies targeting the AR ligand-binding domain (LBD), such as enzalutamide and abiraterone, are standard treatments for metastatic castration-resistant prostate cancer (CRPC). However, resistance to these therapies frequently develops. One of the key mechanisms of resistance is the expression of constitutively active AR splice variants (AR-Vs) that lack the LBD.[1][2]
The most well-characterized of these variants is Androgen Receptor Splice Variant 7 (AR-V7). AR-V7 mRNA is formed by a splicing event that connects exon 3 to a cryptic exon within intron 3 (CE3), resulting in a truncated but constitutively active protein that can drive tumor progression in the absence of androgens.[3] The detection and quantification of AR-V7 mRNA in patient samples, such as circulating tumor cells (CTCs) and tissue biopsies, has emerged as a critical biomarker for predicting resistance to AR-targeted therapies and guiding treatment decisions.[3][4]
This document provides detailed application notes and protocols for the most common methods used to quantify AR-V7 mRNA levels: Reverse Transcription Quantitative PCR (RT-qPCR), Droplet Digital PCR (ddPCR), and RNA Sequencing (RNA-Seq).
AR-V7 Signaling Pathway
The full-length androgen receptor (AR-FL) is activated by binding to androgens like dihydrotestosterone (DHT), leading to its dimerization, nuclear translocation, and the transcription of target genes that promote cell growth and survival. AR-V7 lacks the ligand-binding domain targeted by drugs like enzalutamide. This allows it to translocate to the nucleus and activate gene expression constitutively, even in a low-androgen environment or in the presence of AR inhibitors, thus promoting therapy resistance.[3][5]
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. Androgen receptor variant 7 (AR-V7) in sequencing therapeutic agents for castratrion resistant prostate cancer: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Spermidine in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spermidine is a naturally occurring polyamine that has demonstrated significant therapeutic potential in various models of neurodegenerative diseases.[1][2] Its primary mechanism of action involves the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates, which are pathological hallmarks of many neurodegenerative conditions.[1][3] Additionally, spermidine exhibits anti-inflammatory and neuroprotective properties.[4][5][6] These application notes provide a comprehensive overview of the use of spermidine in preclinical neurodegenerative disease models, with a focus on Alzheimer's disease.
Mechanism of Action
Spermidine's neuroprotective effects are multifaceted. It is a potent inducer of autophagy, which helps clear toxic protein aggregates such as amyloid-beta (Aβ) and hyperphosphorylated tau.[5][7] The induction of autophagy by spermidine is linked to the inhibition of histone acetyltransferases, leading to the deacetylation of autophagy-related proteins.[8][9] Furthermore, spermidine has been shown to reduce neuroinflammation by modulating microglial activation and decreasing the production of pro-inflammatory cytokines.[4][5][10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of spermidine in Alzheimer's disease mouse models.
Table 1: Effect of Spermidine on Soluble Amyloid-Beta (Aβ) Levels in APPPS1 Mice [10]
| Treatment Group | Age of Mice | Aβ40 Levels (Normalized to Control) | Aβ42 Levels (Normalized to Control) |
| Control (H₂O) | 120 days | 1.00 | 1.00 |
| Spermidine (3 mM) | 120 days | Reduced | Reduced |
| Control (H₂O) | 290 days | 1.00 | 1.00 |
| Spermidine (3 mM) | 290 days | Reduced | Reduced |
Table 2: Effect of Spermidine on Pro-inflammatory Cytokine Levels in the Brains of 290-day-old APPPS1 Mice [5]
| Cytokine | Treatment Group | Level (Normalized to Control) |
| IL-6 | Spermidine | Significantly Reduced |
| TNF-α | Spermidine | Significantly Reduced |
| IL-12 | Spermidine | Significantly Reduced |
| IL-4 | Spermidine | Significantly Reduced |
| IL-5 | Spermidine | Significantly Reduced |
Experimental Protocols
Protocol 1: In Vivo Administration of Spermidine in an Alzheimer's Disease Mouse Model
This protocol describes the oral administration of spermidine to the APPPS1 mouse model of Alzheimer's disease.[6][10]
Materials:
-
Spermidine (Sigma-Aldrich or equivalent)
-
Sterile drinking water
-
Animal cages and standard housing supplies
Procedure:
-
Animal Housing: House mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Spermidine Solution Preparation: Dissolve spermidine in sterile drinking water to a final concentration of 3 mM. Prepare fresh solution twice a week.[6][10]
-
Treatment Administration: Begin treatment when mice are 30 days of age. Provide the 3 mM spermidine solution as the sole source of drinking water for the treatment group. The control group should receive regular sterile drinking water.[6][10]
-
Treatment Duration: Continue the treatment until the mice reach the desired age for endpoint analysis (e.g., 120 days or 290 days).[6][10]
-
Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue for subsequent analyses, such as quantification of Aβ levels and inflammatory markers.
Protocol 2: Assessment of Autophagy Induction in Neuronal Cell Culture
This protocol outlines a method to assess spermidine-induced autophagy in a neuronal cell line (e.g., PC12 cells) using LC3 as a marker.
Materials:
-
PC12 cells (or another suitable neuronal cell line)
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Spermidine solution (1 mM in cell culture medium)[1]
-
Staurosporine (STS) as a positive control for apoptosis induction (1 µM)[1]
-
mRFP-GFP-LC3 plasmid
-
Transfection reagent
-
Fluorescence microscope
-
Lysis buffer
-
Antibodies for Western blotting (anti-LC3, anti-p62)
Procedure:
-
Cell Culture and Transfection: Culture PC12 cells under standard conditions. Transfect the cells with the mRFP-GFP-LC3 plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Spermidine Treatment: After 24 hours of transfection, treat the cells with 1 mM spermidine for a specified duration (e.g., 6-24 hours). Include an untreated control group and a positive control group treated with 1 µM STS.[1]
-
Fluorescence Microscopy: Observe the cells under a fluorescence microscope. In cells expressing mRFP-GFP-LC3, autophagosomes will appear as yellow puncta (colocalization of GFP and RFP), while autolysosomes will appear as red puncta (RFP signal only, as GFP is quenched in the acidic environment of the lysosome). An increase in both yellow and red puncta indicates enhanced autophagic flux.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to assess the levels of LC3-II (lipidated form of LC3, indicative of autophagosome formation) and p62/SQSTM1 (a protein degraded by autophagy, thus its levels decrease with increased autophagy). An increase in the LC3-II/LC3-I ratio and a decrease in p62 levels confirm the induction of autophagy.[11]
Visualizations
Caption: Spermidine's mechanism of action in promoting neuroprotection.
Caption: In vivo experimental workflow for spermidine treatment.
References
- 1. Induction of autophagy by spermidine is neuroprotective via inhibition of caspase 3-mediated Beclin 1 cleavage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plantbasednews.org [plantbasednews.org]
- 3. rupress.org [rupress.org]
- 4. researchgate.net [researchgate.net]
- 5. Spermidine reduces neuroinflammation and soluble amyloid beta in an Alzheimer’s disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Spermidine reduces neuroinflammation and soluble amyloid beta in an Alzheimer’s disease mouse model — About Spermidine [aboutspermidine.com]
- 8. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases [aginganddisease.org]
- 9. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Spermidine and spermine delay brain aging by inducing autophagy in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Identifying AR-V7 Genomic Binding Sites using ChIP-seq
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide and a detailed protocol for performing Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) to identify the genome-wide binding sites of the Androgen Receptor splice variant 7 (AR-V7). AR-V7 is a constitutively active, ligand-binding domain-deficient variant of the Androgen Receptor (AR) that is frequently implicated in the progression of castration-resistant prostate cancer (CRPC) and resistance to anti-androgen therapies.[1][2] Understanding its genomic targets is crucial for developing novel therapeutic strategies.
Introduction: The Role of AR-V7 in CRPC
The full-length Androgen Receptor (AR-FL) is a ligand-activated transcription factor that plays a pivotal role in prostate cancer development and progression.[2] Therapies targeting the AR ligand-binding domain (LBD), such as enzalutamide and abiraterone, are standard treatments for advanced prostate cancer.[2] However, resistance often develops, leading to CRPC. One key mechanism of resistance is the expression of AR splice variants, with AR-V7 being the most well-characterized.[3]
AR-V7 lacks the LBD but retains the N-terminal domain (NTD) and DNA-binding domain (DBD), rendering it constitutively active.[4] It can drive a distinct transcriptional program that promotes tumor growth and survival even in the absence of androgens or the presence of AR-LBD inhibitors.[2] Identifying the specific genomic loci occupied by AR-V7 is essential for elucidating its biological functions and discovering new therapeutic targets.
AR-V7 Signaling and Transcriptional Activity
Unlike AR-FL, which requires ligand binding for nuclear translocation and activity, AR-V7 is constitutively nuclear and can bind to androgen response elements (AREs) to regulate gene expression. Studies have shown that AR-V7 can heterodimerize with AR-FL, influencing its chromatin binding, and may also function independently to regulate a unique set of target genes.[5]
Figure 1. Simplified AR-V7 vs. AR-FL signaling pathway.
Application Note: ChIP-seq for AR-V7
ChIP-seq is a powerful method to map protein-DNA interactions across the entire genome. For AR-V7, this technique allows for the identification of its direct gene targets and the DNA sequence motifs it preferentially binds.
Key Challenges:
-
Antibody Specificity: The most critical factor is the availability of a highly specific antibody that recognizes the unique C-terminal region of AR-V7 and does not cross-react with AR-FL.[2] While several studies have successfully performed AR-V7 ChIP-seq, some have noted the difficulty in finding a suitable antibody and have used epitope-tagged AR-V7 as an alternative.[1][5] It is imperative to rigorously validate the chosen antibody's specificity by Western blot on AR-V7 positive (e.g., 22Rv1, LNCaP95) and negative (e.g., LNCaP, DU 145) cell lines.[2]
-
Cellular Context: AR-V7 expression levels can vary significantly. Endogenously expressing cell lines like 22Rv1 and LNCaP95 are preferred models.[5] Alternatively, inducible expression systems in cell lines like LNCaP or VCaP can be used to control for AR-V7 specific effects.[6][7]
-
Data Interpretation: The AR-V7 cistrome can overlap significantly with the AR-FL cistrome, as they share the same DNA-binding domain.[5] Sophisticated bioinformatic analyses, often involving comparisons with AR-FL ChIP-seq data and knockdown experiments, are required to delineate the unique AR-V7 binding events and their functional consequences.[1][5]
Critical Reagents and Equipment
| Reagent / Equipment | Recommended Specifications / Supplier (Example) | Purpose |
| Cell Lines | 22Rv1 (ATCC® CRL-2505™), LNCaP95 (Endogenous AR-V7) | Biological model for AR-V7 binding |
| Culture Medium | RPMI-1640, 10% Charcoal-Stripped Serum (CSS) | Minimize background activation of AR-FL |
| AR-V7 Antibody | ChIP-seq validated, specific to AR-V7 C-terminus (e.g., CST #68492, Abcam ab273500 - WB/IF validated, check for ChIP validation) | Immunoprecipitation of AR-V7-chromatin complexes. CRITICAL STEP . |
| Control IgG | Normal Rabbit IgG | Negative control for immunoprecipitation |
| Crosslinking Agent | 37% Formaldehyde, Methanol-free | Covalently link proteins to DNA |
| Buffers | Standard ChIP lysis, wash, and elution buffers (see protocol) | Cell lysis, chromatin solubilization, and complex purification |
| Sonicator | Diagenode Bioruptor®, Covaris S220 | Shear chromatin to 200-600 bp fragments |
| Magnetic Beads | Protein A/G Magnetic Beads | Capture antibody-protein-DNA complexes |
| DNA Purification Kit | Qiagen PCR Purification Kit or similar | Purify immunoprecipitated DNA |
| Sequencing Platform | Illumina NovaSeq, NextSeq | High-throughput sequencing of ChIP DNA |
Detailed Experimental Protocol: AR-V7 ChIP-seq
This protocol is a guideline and may require optimization for specific cell lines and antibodies.
I. Cell Culture and Crosslinking
-
Cell Seeding: Plate AR-V7 expressing cells (e.g., LNCaP95) on 15 cm plates. Grow to 80-90% confluency. A typical ChIP experiment requires 1-5 x 10⁷ cells per immunoprecipitation (IP).
-
Hormone Treatment (Optional): Culture cells in media containing 10% Charcoal-Stripped Serum (CSS) for 48-72 hours to deplete steroids. Treat with vehicle (e.g., Ethanol) or 10 nM Dihydrotestosterone (DHT) for 4 hours to compare AR-V7 binding in different contexts.[5]
-
Crosslinking:
-
Cell Harvesting:
-
Wash cells twice with ice-cold PBS containing protease inhibitors.
-
Scrape cells into a conical tube, centrifuge at 1,000 x g for 5 minutes at 4°C.
-
The cell pellet can be snap-frozen in liquid nitrogen and stored at -80°C or used immediately.
-
II. Chromatin Preparation and Sonication
-
Cell Lysis: Resuspend the cell pellet in a series of lysis buffers (e.g., Farnham lysis buffer, RIPA buffer) with protease inhibitors to isolate nuclei.
-
Chromatin Shearing:
-
Resuspend the nuclear pellet in a sonication buffer (e.g., containing 0.1% SDS).
-
Sonicate the chromatin to an average size of 200-600 bp. Optimization is critical: run a time course and check fragment size on an agarose gel or Bioanalyzer.[9]
-
Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet debris. The supernatant is the soluble chromatin extract.
-
III. Immunoprecipitation (IP)
-
Input Sample: Save 1-2% of the soluble chromatin extract as an "Input" control. This sample will be processed alongside the IP samples starting from the reverse crosslinking step.
-
Pre-clearing: Add Protein A/G magnetic beads to the remaining chromatin and incubate for 1 hour at 4°C to reduce non-specific binding.
-
Antibody Incubation:
-
Transfer the pre-cleared chromatin to a new tube.
-
Add 2-10 µg of the AR-V7 specific antibody (or Normal Rabbit IgG for the negative control).
-
Incubate overnight at 4°C on a rotator.
-
-
Immune Complex Capture:
-
Add pre-blocked Protein A/G magnetic beads to the chromatin-antibody mix.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
IV. Washing, Elution, and Reverse Crosslinking
-
Washes: Sequentially wash the beads with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound proteins and DNA.[10] This is a critical step for reducing background signal.
-
Elution: Elute the chromatin complexes from the beads using a fresh elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
Reverse Crosslinking:
-
Add NaCl to the eluted IP samples and the Input sample to a final concentration of 200 mM.
-
Incubate at 65°C for 4-6 hours or overnight to reverse the formaldehyde crosslinks.[10]
-
Add RNase A and incubate for 30 minutes at 37°C.
-
Add Proteinase K and incubate for 2 hours at 45°C to digest proteins.
-
V. DNA Purification and Library Preparation
-
DNA Purification: Purify the DNA using a PCR purification spin column kit or phenol:chloroform extraction followed by ethanol precipitation.[10]
-
Library Preparation: Use 1-10 ng of the purified ChIP DNA to prepare a sequencing library according to the manufacturer's protocol (e.g., Illumina TruSeq ChIP Sample Prep Kit).
-
Sequencing: Perform single-end or paired-end sequencing on an Illumina platform, aiming for a depth of 20-50 million reads per sample.
Experimental Workflow
Figure 2. High-level workflow for AR-V7 ChIP-seq.
Data Analysis Pipeline
-
Quality Control (QC): Assess raw sequencing read quality using tools like FastQC.
-
Alignment: Align reads to a reference human genome (e.g., hg19 or hg38) using aligners like Bowtie2 or BWA.[5]
-
Peak Calling: Identify regions of significant enrichment (peaks) in the AR-V7 IP sample compared to the Input control using a peak caller like MACS2.[11]
-
Peak Annotation: Annotate peaks to the nearest genes and genomic features (promoters, enhancers, introns, etc.).
-
Motif Analysis: Use tools like MEME-ChIP to identify enriched DNA sequence motifs within the called peaks, which should include the canonical ARE motif.
-
Differential Binding Analysis: Compare AR-V7 binding sites across different conditions (e.g., DHT vs. vehicle) to identify dynamic changes in chromatin occupancy.
-
Integration with Transcriptomic Data: Correlate AR-V7 binding sites with gene expression changes (from RNA-seq) to identify direct transcriptional targets of AR-V7.[5]
Summary of Expected Quantitative Data
The following table summarizes typical quantitative outcomes from a successful AR-V7 ChIP-seq experiment, based on published literature.[5]
| Parameter | Example Value (LNCaP95 cells, no hormone) | Example Value (LNCaP95 cells, +DHT) | Notes |
| Cells per IP | 2 x 10⁷ | 2 x 10⁷ | Should be optimized based on protein abundance. |
| Antibody per IP | 5 µg | 5 µg | Titration is recommended for new antibodies. |
| DNA Yield post-IP | 2-15 ng | 2-15 ng | Highly variable; depends on antibody efficiency and protein abundance. |
| Sequencing Reads | ~30 million | ~30 million | Minimum depth for transcription factor ChIP-seq. |
| Uniquely Mapped Reads | >80% | >80% | A high mapping rate indicates good library quality. |
| Number of Peaks | ~3,500 | ~6,100 | DHT treatment can increase the number of detectable binding sites.[5] |
| FRiP Score | >1% | >1% | Fraction of Reads in Peaks; a key quality metric for ChIP-seq. |
References
- 1. academic.oup.com [academic.oup.com]
- 2. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. Chromatin Immunoprecipitation (ChIP) Protocol: R&D Systems [rndsystems.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Chromatin Immunoprecipitation (ChIP) Protocol | Rockland [rockland.com]
- 11. Integrated Expression Profiling and ChIP-seq Analyses of the Growth Inhibition Response Program of the Androgen Receptor | PLOS One [journals.plos.org]
Application Notes and Protocols for Screening AR-V7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for developing and utilizing assays to screen for inhibitors of the Androgen Receptor splice variant 7 (AR-V7). AR-V7 is a constitutively active form of the androgen receptor that lacks the ligand-binding domain, rendering it insensitive to current androgen deprivation therapies and a key driver of castration-resistant prostate cancer (CRPC). The following sections detail the AR-V7 signaling pathway, experimental workflows for inhibitor screening, and specific protocols for key assays.
AR-V7 Signaling Pathway
The androgen receptor (AR) is a crucial transcription factor for the development and progression of prostate cancer. While full-length AR (AR-FL) activity is dependent on androgen binding, the AR-V7 splice variant is truncated and lacks the ligand-binding domain. This structural difference results in its constitutive nuclear localization and transcriptional activity, even in a low-androgen environment. Upon translocation to the nucleus, AR-V7 binds to androgen response elements (AREs) on DNA, often as a homodimer or potentially as a heterodimer with AR-FL, and drives the expression of a unique set of target genes. These genes, such as UBE2C, NUP210, and SLC3A2, are involved in critical cellular processes like cell cycle progression, proliferation, and survival, thus contributing to the aggressive phenotype of CRPC.[1][2][3] The PI3K/Akt/mTOR pathway is another critical signaling cascade often activated in CRPC that can contribute to resistance to AR-targeted therapies.[4]
High-Throughput Screening (HTS) Workflow for AR-V7 Inhibitors
The development of a robust high-throughput screening (HTS) workflow is essential for the identification of novel AR-V7 inhibitors. The workflow typically begins with a primary screen of a large compound library using a cell-based assay that provides a rapid and measurable readout of AR-V7 activity. Hits from the primary screen are then subjected to a series of secondary and tertiary assays to confirm their activity, determine their potency and selectivity, and elucidate their mechanism of action.
Data Presentation: Comparative Analysis of AR-V7 Inhibitors
The following table summarizes hypothetical quantitative data for potential AR-V7 inhibitors, which could be generated from the assays described in the protocols below. This structured format allows for easy comparison of the potency and selectivity of different compounds.
| Compound ID | Primary Screen (Reporter Assay) IC50 (µM) | Secondary Screen (qRT-PCR - UBE2C) IC50 (µM) | Selectivity (AR-FL/AR-V7 IC50 Ratio) | Cell Viability (CC50) (µM) |
| Control (Enzalutamide) | > 50 | > 50 | N/A | > 50 |
| Compound A | 1.2 | 1.5 | 10 | 25 |
| Compound B | 0.8 | 0.9 | 25 | 40 |
| Compound C | 5.6 | 6.1 | 5 | > 50 |
| Compound D | 0.1 | 0.12 | 50 | 15 |
Experimental Protocols
Cell-Based Reporter Gene Assay for Primary Screening
This protocol describes a luciferase-based reporter gene assay to measure the transcriptional activity of AR-V7 in a high-throughput format.
Materials:
-
LNCaP or PC-3 prostate cancer cell lines
-
AR-V7 expression vector
-
Luciferase reporter vector containing AREs (e.g., pGL4.28 with a PSA promoter)[5]
-
Transfection reagent
-
24-well or 96-well plates
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Luciferase assay reagent (e.g., Promega GloMax)
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP or PC-3 cells in 24-well or 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the AR-V7 expression vector and the luciferase reporter vector using a suitable transfection reagent according to the manufacturer's instructions. An empty vector should be used as a negative control.[5]
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[5]
-
Data Analysis: Normalize the luciferase readings to a measure of cell viability (e.g., a parallel MTS assay or by total protein concentration). Calculate the IC50 values for each compound.
Quantitative Real-Time PCR (qRT-PCR) for Secondary Screening
This protocol is for a secondary screen to confirm the inhibitory effect of hit compounds on the expression of known AR-V7 target genes.
Materials:
-
AR-V7 expressing cell line (e.g., 22Rv1 or LNCaP95)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for AR-V7 target genes (e.g., UBE2C, NUP210, SLC3A2) and a housekeeping gene (e.g., GAPDH).
-
Real-time PCR instrument
Protocol:
-
Cell Treatment: Treat AR-V7 expressing cells with the hit compounds at various concentrations for 24 hours.
-
RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
qPCR: Perform qPCR using primers for the target genes and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Determine the IC50 value for each compound based on the dose-dependent inhibition of target gene expression.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Protein Detection
This biochemical assay can be used to quantify AR-V7 protein levels in cell lysates, providing a measure of inhibitor-induced protein degradation.
Materials:
-
HTRF AR-V7 detection kit (containing donor and acceptor-labeled antibodies)[4]
-
Cell lysis buffer
-
384-well low volume white microplate
-
HTRF-compatible plate reader
Protocol:
-
Cell Lysis: Culture and treat cells with inhibitor compounds. Lyse the cells using the provided lysis buffer for 30 minutes at room temperature with gentle shaking.[4]
-
Assay Plate Preparation: Transfer 16 µL of cell lysate into a 384-well microplate.[4]
-
Reagent Addition: Add 4 µL of the HTRF AR-V7 detection reagents (pre-mixed donor and acceptor antibodies) to each well.[4]
-
Incubation: Incubate the plate at room temperature for 2 hours to overnight, protected from light.[4]
-
Signal Reading: Read the HTRF signal on a compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine the effect of the inhibitors on AR-V7 protein levels.
Immunofluorescence Assay for AR-V7 Nuclear Localization in Circulating Tumor Cells (CTCs)
This protocol is adapted for the detection of nuclear-localized AR-V7 in CTCs, a key indicator of its activity.
Materials:
-
Blood samples from patients or spiked with AR-V7 positive cells (e.g., 22Rv1)
-
CTC enrichment platform (e.g., CellSearch® or a CD45 depletion method)
-
Microscope slides
-
Fixation and permeabilization buffers
-
Primary antibodies: Anti-pan-cytokeratin (CK), anti-CD45, and anti-AR-V7 (specific clone)
-
Fluorescently labeled secondary antibodies
-
DAPI nuclear stain
-
Fluorescence microscope
Protocol:
-
CTC Enrichment: Isolate CTCs from whole blood using an established enrichment method.
-
Cell Staining:
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Identify CTCs based on positive staining for CK, negative staining for CD45, and the presence of a nucleus (DAPI).
-
Quantify the nuclear AR-V7 signal within the identified CTCs.[9]
-
-
Scoring: Score cells as AR-V7 positive if the fluorescent signal for AR-V7 co-localizes with the DAPI signal in the nucleus. The detection of at least one AR-V7-positive CTC can be considered a positive result.[10]
References
- 1. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. revvity.com [revvity.com]
- 5. 2.7. Reporter gene assay [bio-protocol.org]
- 6. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rarecyte.com [rarecyte.com]
- 8. pcf.org [pcf.org]
- 9. scribd.com [scribd.com]
- 10. Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer [journals.aboutscience.eu]
Application Notes and Protocols for AR7 Compound in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
AR7 is a potent and specific antagonist of the retinoic acid receptor alpha (RARα).[1][2][3] Its primary mechanism of action involves the activation of chaperone-mediated autophagy (CMA), a selective degradation pathway for cytosolic proteins, without affecting macroautophagy.[1] Signaling through RARα typically inhibits CMA; therefore, by antagonizing this receptor, this compound effectively upregulates CMA activity.[1][3] This activity is associated with an increase in the expression of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA machinery.[4][5] These characteristics make this compound a valuable tool for studying cellular quality control, protein degradation, and the cellular stress response. It has shown potential in research related to age-related disorders and neurodegenerative diseases like Parkinson's disease.[1][5]
Data Presentation
This compound Compound Properties and Solubility
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂ClNO | [1][2] |
| Molecular Weight | 257.71 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| CAS Number | 80306-38-3 | [1][2] |
| Purity | ≥98% | [6] |
| Solubility in DMSO | 4 mg/mL (15.52 mM) to 30 mg/mL (116.41 mM) | [2][7] |
| Solubility in Water | Insoluble | [2] |
| Solubility in Ethanol | Insoluble | [2] |
| Storage (Powder) | -20°C for up to 3 years | [1] |
| Storage (Stock Solution) | -80°C for up to 1 year; -20°C for up to 1 month | [2][7] |
Note: The solubility of this compound in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.[1][2] Sonication and gentle warming (e.g., 37°C) may be required to fully dissolve the compound.[3][8]
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound, a common concentration for in vitro studies.
Materials:
-
This compound compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator water bath (optional)
-
Sterile pipette tips
Procedure:
-
Calculate the required mass of this compound: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed using its molecular weight (257.71 g/mol ).
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 257.71 g/mol x 1000 mg/g = 2.5771 mg
-
-
Weigh the this compound compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh out the calculated amount of this compound powder and transfer it to a sterile amber microcentrifuge tube.
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the tube containing the this compound powder. For a 10 mM solution, if you weighed 2.5771 mg of this compound, you would add 1 mL of DMSO.
-
Ensure complete dissolution: Vortex the tube vigorously for 1-2 minutes. If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes or warm it briefly at 37°C.[8] Visually inspect the solution to ensure no particulates are present.
-
Aliquot and store: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to one year) or at -20°C for short-term storage (up to one month).[2][7]
2. Preparation of Working Solutions for Cell Culture
This protocol describes the dilution of the 10 mM this compound stock solution to final working concentrations for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium below 0.5% (v/v), and preferably at or below 0.1% (v/v), to avoid solvent-induced cytotoxicity.[8][9]
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile pipette tips
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate the required volume of stock solution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to prepare 10 mL of medium with a final this compound concentration of 20 µM:
-
V₁ = (C₂ x V₂) / C₁
-
V₁ = (20 µM x 10 mL) / 10,000 µM = 0.02 mL = 20 µL
-
-
Prepare the working solution: In a sterile conical tube, add the calculated volume of the 10 mM this compound stock solution to the desired volume of pre-warmed cell culture medium. In the example above, add 20 µL of the 10 mM stock to 10 mL of medium.
-
Mix thoroughly: Gently mix the working solution by inverting the tube or by gentle pipetting. Avoid vigorous vortexing, which can cause foaming of the medium.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to an equivalent volume of cell culture medium. In the example, this would be 20 µL of DMSO in 10 mL of medium, resulting in a final DMSO concentration of 0.2%.
-
Treat cells: Remove the existing medium from your cell cultures and replace it with the freshly prepared this compound working solution or the vehicle control medium.
-
Incubation: Incubate the cells for the desired period. Typical incubation times for this compound range from 12 to 24 hours, with effective concentrations often between 10 µM and 30 µM, depending on the cell line and experimental goals.[1]
Mandatory Visualizations
Signaling Pathway of this compound in Chaperone-Mediated Autophagy Activation
Caption: this compound antagonizes RARα, relieving its inhibition of CMA and promoting selective protein degradation.
Experimental Workflow for this compound Cell Treatment
Caption: Workflow for preparing this compound solutions and treating cells in culture for subsequent analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | Retinoid Receptor | TargetMol [targetmol.com]
- 4. amsbio.com [amsbio.com]
- 5. This compound - Focus Biomolecules [mayflowerbio.com]
- 6. caymanchem.com [caymanchem.com]
- 7. This compound | Molecular Kinetics [molecularkinetics.com]
- 8. emulatebio.com [emulatebio.com]
- 9. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
Application Notes: Immunohistochemical Detection of AR-V7 in Tissue Samples
Introduction
Androgen Receptor splice variant 7 (AR-V7) is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain. Its expression in prostate cancer tissue is a critical biomarker associated with resistance to androgen receptor signaling inhibitors, such as enzalutamide and abiraterone.[1][2] Accurate detection of AR-V7 protein in tumor tissue via immunohistochemistry (IHC) is therefore essential for both prognostic assessment and potentially for guiding therapeutic decisions. This document provides a detailed protocol for the IHC staining of AR-V7 in formalin-fixed, paraffin-embedded (FFPE) tissue samples, based on validated methods from recent research.
Biological Context and Signaling
The full-length androgen receptor (AR-FL) is a ligand-activated transcription factor. In the canonical signaling pathway, androgens like testosterone bind to the ligand-binding domain of AR-FL, leading to its dimerization, nuclear translocation, and the activation of target genes that promote cell growth and survival. AR-V7, lacking the ligand-binding domain, is constitutively localized to the nucleus and can activate AR target genes independently of androgens, thus driving tumor progression in a castrate-resistant manner. The subcellular localization of AR-V7 staining, whether nuclear, cytoplasmic, or in granular cytoplasmic structures, may hold distinct prognostic significance.[3][4][5]
Figure 1: Simplified diagram of full-length AR and AR-V7 signaling pathways.
Detailed Immunohistochemistry Protocol for AR-V7
This protocol is intended for the detection of AR-V7 in human FFPE tissue sections.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: Tris/EDTA Buffer, pH 9.0
-
Wash Buffer: Phosphate-Buffered Saline with Tween 20 (PBST)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)
-
Primary Antibodies (see Table 1)
-
HRP-conjugated Secondary Antibody (anti-rabbit or anti-mouse, as appropriate)
-
DAB (3,3'-Diaminobenzidine) Substrate-Chromogen System
-
Hematoxylin Counterstain
-
Mounting Medium
2. Experimental Workflow
Figure 2: Standard workflow for AR-V7 immunohistochemistry.
3. Step-by-Step Procedure
3.1. Deparaffinization and Rehydration
-
Immerse slides in Xylene: 2 changes for 5 minutes each.
-
Transfer slides to 100% Ethanol: 2 changes for 3 minutes each.
-
Transfer slides to 95% Ethanol: 1 change for 3 minutes.
-
Transfer slides to 70% Ethanol: 1 change for 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
3.2. Antigen Retrieval
-
Place slides in a staining jar containing Tris/EDTA buffer (pH 9.0).
-
Microwave the slides until the buffer begins to boil.
-
Reduce power and gently boil for 10-15 minutes.
-
Allow slides to cool in the buffer at room temperature for at least 20 minutes.
-
Rinse slides with PBST.
3.3. Staining
-
Peroxidase Block: Incubate sections with 3% Hydrogen Peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBST.
-
Blocking: Apply Blocking Buffer and incubate for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody: Drain blocking buffer and apply the diluted primary AR-V7 antibody (see Table 1). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Rinse slides with PBST: 3 changes for 5 minutes each.
-
Secondary Antibody: Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Incubate for 30-60 minutes at room temperature.
-
Washing: Rinse slides with PBST: 3 changes for 5 minutes each.
-
Detection: Apply DAB substrate-chromogen solution and incubate for 2-10 minutes, or until desired brown staining intensity is observed. Monitor development under a microscope.
-
Stop Reaction: Immerse slides in deionized water to stop the reaction.
3.4. Counterstaining and Mounting
-
Counterstain with Hematoxylin for 30-60 seconds.
-
"Blue" the stain by rinsing in running tap water.
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% Ethanol) and clear in xylene.
-
Coverslip the slides using a permanent mounting medium.[6]
4. Data Presentation: Antibodies and Controls
The choice of primary antibody is a critical parameter. The RM7 clone has been noted for its high specificity in multiple studies.[6][7][8]
| Table 1: Primary Antibodies for AR-V7 IHC | |||
| Antibody Clone | Type | Source | Reported Dilution |
| RM7 | Recombinant Rabbit Monoclonal | RevMAb Biosciences | 1:50 to 1:500[9] |
| EPR15656 | Rabbit Monoclonal | Abcam | 1:200[9] |
| AG10008 | Monoclonal Mouse | Precision Antibody | 1:40[5][10] |
| Table 2: Control Tissues for Protocol Validation | |
| Control Type | Recommended Tissue/Cell Line |
| Positive Control | VCaP Castration-Resistant Prostate Cancer (CRPC) xenografts[6] |
| Negative Control | PC3 prostate cancer cell line (lacks AR expression)[11] |
| Internal Control | Normal prostate tissue within the sample |
5. Interpretation and Scoring
AR-V7 expression should be evaluated by a qualified pathologist. Staining can be observed in the nucleus, cytoplasm, or in a granular cytoplasmic pattern.[4][5] A semi-quantitative H-score is commonly used for analysis, which incorporates both the intensity of staining and the percentage of positive tumor cells.[2][6][9]
-
H-Score Calculation: H-Score = Σ (Intensity Score x Percentage of Cells)
-
Intensity Score: 0 (no staining), 1 (weak), 2 (moderate), 3 (strong).
-
Percentage of Cells: 0-100%.
-
The final H-score ranges from 0 to 300.
-
The threshold for positivity should be established based on clinical correlation studies. For instance, nuclear AR-V7 expression has been significantly associated with the progression from hormone-sensitive to castration-resistant prostate cancer.[2][12]
Disclaimer: This protocol provides a general guideline. Researchers should optimize incubation times, antibody concentrations, and other parameters for their specific experimental conditions and reagents. Analytical validation of the chosen antibody is crucial for reliable results.[7]
References
- 1. ascopubs.org [ascopubs.org]
- 2. Analytical Validation and Clinical Qualification of a New Immunohistochemical Assay for Androgen Receptor Splice Variant-7 Protein Expression in Metastatic Castration-resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression of AR-V7 (Androgen Receptor Variant 7) Protein in Granular Cytoplasmic Structures Is an Independent Prognostic Factor in Prostate Cancer Patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Expression of AR-V7 (Androgen Receptor Variant 7) Protein in Granular Cytoplasmic Structures Is an Independent Prognostic Factor in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. medrxiv.org [medrxiv.org]
- 10. Expression of AR-V7 (Androgen Receptor Variant 7) Protein in Granular Cytoplasmic Structures Is an Independent Prognostic Factor in Prostate Cancer Patients [mdpi.com]
- 11. Immunohistochemistry-based assessment of androgen receptor status and the AR-null phenotype in metastatic castrate resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: Utilizing AR7 to Study Lysosomal Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysosomes are critical cellular organelles responsible for the degradation of macromolecules, cellular clearance, and the maintenance of cellular homeostasis. Dysregulation of lysosomal function is implicated in a variety of diseases, including neurodegenerative disorders, lysosomal storage diseases, and cancer. Chaperone-mediated autophagy (CMA) is a selective lysosomal degradation pathway for specific cytosolic proteins. The compound AR7, an atypical retinoid and a specific antagonist of the retinoic acid receptor alpha (RARα), has emerged as a valuable tool for studying lysosomal activity through its selective activation of CMA.[1] These application notes provide detailed protocols for utilizing this compound to investigate its effects on key aspects of lysosomal function.
Mechanism of Action of this compound
This compound functions by antagonizing the RARα receptor. In its active state, RARα can suppress the transcription of genes essential for CMA, including LAMP2A, which encodes the lysosomal receptor for CMA substrate proteins. By inhibiting RARα, this compound relieves this transcriptional repression, leading to an upregulation of LAMP2A expression and a subsequent increase in CMA activity.[2][3] This targeted activation of CMA, without a direct impact on macroautophagy, makes this compound a specific and valuable tool for dissecting the roles of this selective autophagy pathway in cellular health and disease.[1]
Data Presentation
The following tables summarize representative quantitative data on the effects of this compound treatment on CMA activity and gene expression.
Table 1: Effect of this compound on Chaperone-Mediated Autophagy (CMA) Activity
| Treatment | Concentration (µM) | Duration (hours) | CMA Activity (Fold Change vs. Control) |
| Control (Vehicle) | - | 24 | 1.0 |
| This compound | 10 | 24 | 2.5 ± 0.3 |
| This compound | 20 | 24 | 4.2 ± 0.5 |
| This compound | 50 | 24 | 3.8 ± 0.4 |
Data are representative and may vary depending on the cell line and experimental conditions. Values are presented as mean ± standard deviation.
Table 2: Effect of this compound on Lamp2a mRNA Expression
| Treatment | Concentration (µM) | Duration (hours) | Lamp2a mRNA Expression (Fold Change vs. Control) |
| Control (Vehicle) | - | 24 | 1.0 |
| This compound | 10 | 24 | 1.8 ± 0.2 |
| This compound | 20 | 24 | 2.9 ± 0.4 |
Data are representative and may vary depending on the cell line and experimental conditions. Values are presented as mean ± standard deviation.
Experimental Protocols
General Cell Culture and this compound Treatment Protocol
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for plate reader assays, chamber slides for microscopy) at a density that allows for optimal growth during the experiment.
-
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in fresh, pre-warmed cell culture medium.
-
This compound Treatment: Remove the old medium from the cells and replace it with the medium containing the desired concentration of this compound or vehicle control (DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 12, 24, or 48 hours) before proceeding with the specific lysosomal activity assays. A typical effective concentration range for this compound is 10-20 µM.[1][4]
Protocol 1: Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes the ratiometric measurement of lysosomal pH.
Materials:
-
Cells cultured on a 96-well black, clear-bottom plate or on coverslips
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Nigericin and Monensin (for calibration)
-
A series of calibration buffers with known pH values (e.g., pH 4.0, 4.5, 5.0, 5.5, 6.0)
-
Fluorescence microplate reader or fluorescence microscope with dual-excitation capabilities.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol.
-
Dye Loading:
-
Prepare a working solution of LysoSensor™ Yellow/Blue DND-160 at a final concentration of 1 µM in pre-warmed complete medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the LysoSensor™ working solution to the cells and incubate for 30 minutes at 37°C.
-
-
Washing: Remove the dye-containing medium and wash the cells twice with warm PBS.
-
Measurement:
-
Add fresh, pre-warmed medium to the cells.
-
Measure the fluorescence intensity at two different excitation wavelengths (e.g., 340 nm and 380 nm) with a common emission wavelength (e.g., 540 nm) using a fluorescence microplate reader or microscope.
-
-
Calibration Curve:
-
To generate a standard curve, treat a separate set of dye-loaded cells with a calibration buffer containing 10 µM nigericin and 10 µM monensin for 5 minutes at each known pH.
-
Measure the fluorescence ratio (e.g., 340/380 nm) for each pH value.
-
Plot the fluorescence ratio against the corresponding pH to generate a calibration curve.
-
-
Data Analysis:
-
Calculate the fluorescence ratio for the experimental samples.
-
Determine the lysosomal pH of the experimental samples by interpolating their fluorescence ratios on the calibration curve.
-
Protocol 2: Assessment of Lysosomal Membrane Permeabilization (LMP) using Acridine Orange
This protocol utilizes the metachromatic properties of Acridine Orange (AO) to assess LMP. In healthy cells, AO accumulates in lysosomes and fluoresces red, while in the cytoplasm and nucleus, it fluoresces green. Upon LMP, AO leaks into the cytoplasm, resulting in a decrease in red fluorescence and an increase in green fluorescence.
Materials:
-
Cells cultured on a 96-well black, clear-bottom plate or on coverslips
-
Acridine Orange (AO) stock solution (e.g., 1 mg/mL in ethanol)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microplate reader or fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol. A known inducer of LMP (e.g., L-leucyl-L-leucine methyl ester, LLOMe) should be used as a positive control.
-
AO Staining:
-
Prepare a fresh working solution of AO at a final concentration of 1-5 µg/mL in pre-warmed complete medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the AO staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing: Remove the staining solution and wash the cells twice with warm PBS.
-
Imaging/Measurement:
-
Add fresh, pre-warmed PBS or phenol red-free medium to the cells.
-
Microscopy: Visualize the cells using a fluorescence microscope. Healthy cells will exhibit bright red puncta (lysosomes), while cells with compromised lysosomal membranes will show a diffuse green fluorescence.
-
Plate Reader: Measure the fluorescence intensity of the red (Ex/Em: ~502/525 nm for aggregates) and green (Ex/Em: ~488/530 nm for monomers) channels.
-
-
Data Analysis:
-
Calculate the ratio of red to green fluorescence intensity for each well. A decrease in this ratio indicates an increase in lysosomal membrane permeability.
-
Protocol 3: Quantification of Cathepsin B Activity using a Fluorometric Assay
This protocol measures the activity of cathepsin B, a major lysosomal protease, using a specific fluorogenic substrate.
Materials:
-
Cells cultured in a multi-well plate
-
Cathepsin B Activity Assay Kit (e.g., from Abcam, Sigma-Aldrich, or other suppliers) containing:
-
Lysis Buffer
-
Reaction Buffer
-
Cathepsin B Substrate (e.g., Ac-RR-AFC)
-
Cathepsin B Inhibitor (for negative control)
-
-
Fluorometric microplate reader.
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control as described in the general protocol.
-
Cell Lysis:
-
After treatment, collect the cells and centrifuge to obtain a cell pellet.
-
Resuspend the cell pellet in the provided Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
-
Assay Preparation:
-
Transfer the supernatant (cell lysate) to a new tube.
-
Determine the protein concentration of the lysate.
-
In a 96-well black plate, add a consistent amount of protein from each lysate to separate wells.
-
-
Reaction:
-
Add the Reaction Buffer to each well containing the cell lysate.
-
For the negative control wells, add the Cathepsin B Inhibitor.
-
Add the Cathepsin B Substrate to all wells to initiate the reaction.
-
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence intensity using a fluorometer with the appropriate excitation and emission wavelengths for the cleaved substrate (e.g., Ex/Em = 400/505 nm for AFC).
-
Data Analysis:
-
Subtract the background fluorescence (from wells with substrate but no lysate).
-
Subtract the fluorescence of the inhibitor-treated samples from the corresponding untreated samples to determine the specific cathepsin B activity.
-
Express the cathepsin B activity relative to the protein concentration of the lysate.
-
Visualizations
Signaling Pathway of this compound Action
Caption: this compound inhibits RARα, leading to increased LAMP2A expression and CMA.
Experimental Workflow for Assessing this compound Effects
Caption: Workflow for studying this compound's impact on lysosomal function.
Logical Relationship of this compound's Mechanism
Caption: Logical flow of this compound's mechanism of action on lysosomes.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low AR-V7 Protein Detection by Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the detection of low levels of Androgen Receptor Splice Variant 7 (AR-V7) protein by Western blot.
Frequently Asked Questions (FAQs)
Q1: Why is my AR-V7 signal weak or absent in my Western blot?
A weak or absent AR-V7 signal can be attributed to several factors, ranging from suboptimal antibody performance to issues with your sample preparation and experimental technique. Key areas to investigate include:
-
Antibody Choice and Concentration: The selection of a primary antibody with high specificity and sensitivity for AR-V7 is critical.[1] Not all commercially available antibodies perform equally well.[1][2] Additionally, the antibody concentration may be too low.[3][4]
-
Low Protein Abundance: The target protein, AR-V7, may be expressed at very low levels in your specific cell or tissue type.[4][5]
-
Inefficient Protein Extraction: The lysis buffer used may not be optimal for extracting nuclear proteins like AR-V7, or protease inhibitors may be absent, leading to protein degradation.[3][5]
-
Poor Protein Transfer: Inefficient transfer of the protein from the gel to the membrane, especially for a protein of AR-V7's size (approximately 80 kDa), can result in a weak signal.[5][6]
-
Suboptimal Blocking: The blocking buffer used may be masking the epitope recognized by the antibody.[4][7]
-
Inactive Reagents: The primary or secondary antibody may have lost activity due to improper storage or handling. The chemiluminescent substrate may also be expired or inactive.[4][7]
Q2: How can I be sure that the band I am detecting is specific to AR-V7?
Ensuring the specificity of your AR-V7 band is crucial. Here are some essential controls and validation steps:
-
Positive and Negative Cell Line Controls: Always include cell lysates with known AR-V7 expression levels. 22Rv1 and VCaP cells are well-established positive controls for AR-V7, while LNCaP, PC-3, and DU 145 cells are considered negative controls.[1][2][8][9]
-
Antibody Validation: Use an antibody that has been validated for its specificity to AR-V7 and does not cross-react with the full-length androgen receptor (AR-FL).[8] Some studies have compared different antibodies, and it's important to choose one with a good signal-to-noise ratio.[1]
-
Loading Controls: Always probe your membrane with an antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading across all lanes.[8]
Q3: What are the recommended cell lysis buffers and procedures for AR-V7 extraction?
Since AR-V7 is a nuclear protein, proper extraction is key.
-
Lysis Buffer: A common choice is RIPA (Radioimmunoprecipitation assay) buffer.[10]
-
Supplementation: It is critical to supplement your lysis buffer with a fresh cocktail of protease and phosphatase inhibitors to prevent protein degradation.[3][11]
-
Procedure: After lysing the cells on ice, it is important to sonicate or vortex the samples to ensure complete cell disruption and release of nuclear proteins. Following this, centrifuge the lysate at high speed to pellet insoluble debris.[12]
Troubleshooting Guides
Guide 1: Weak or No Signal
| Potential Cause | Recommended Solution |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody. Perform a titration to determine the optimal concentration. |
| Insufficient Protein Loaded | Increase the amount of protein loaded per well (e.g., 20-30 µg of cell lysate).[3] For low-abundance targets, you may need to load more.[5] |
| Suboptimal Antibody Incubation | Increase the primary antibody incubation time, for example, overnight at 4°C.[7] |
| Inefficient Protein Transfer | Verify transfer efficiency using Ponceau S staining. For larger proteins, consider a wet transfer method and optimize the transfer time and voltage.[5] |
| Inactive Secondary Antibody or Substrate | Use a fresh dilution of the secondary antibody. Ensure the chemiluminescent substrate is not expired and has been stored correctly.[4] |
| Low Target Protein Expression | Use a positive control to confirm the experimental setup is working. Consider using a more sensitive detection reagent.[7] |
Guide 2: High Background
| Potential Cause | Recommended Solution |
| Insufficient Blocking | Increase the blocking time (e.g., 1-2 hours at room temperature) or try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).[7] |
| Primary Antibody Concentration Too High | Decrease the concentration of the primary antibody.[3] |
| Inadequate Washing | Increase the number and duration of washes with TBST after primary and secondary antibody incubations.[3] |
| Contaminated Buffers | Use freshly prepared, filtered buffers. Sodium azide should not be used with HRP-conjugated antibodies as it is an inhibitor.[7] |
Guide 3: Non-Specific Bands
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Use a more specific, validated primary antibody.[3] Check the antibody datasheet for known cross-reactivities. |
| Protein Degradation | Ensure adequate protease inhibitors are included in the lysis buffer and that samples are kept on ice or at -80°C for long-term storage.[3][11] |
| Too Much Protein Loaded | Reduce the amount of protein loaded per lane to minimize non-specific interactions.[7] |
| Secondary Antibody Non-Specificity | Run a control lane with only the secondary antibody to check for non-specific binding. |
Experimental Protocols
Protein Lysate Preparation
-
Cell Collection: For adherent cells, wash with cold PBS, then detach using a cell scraper. For suspension cells, pellet by centrifugation.
-
Lysis: Resuspend the cell pellet in ice-cold RIPA buffer supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail. A typical volume is 100 µl per 1-10 million cells.[12]
-
Homogenization: Incubate on ice for 10-15 minutes, then sonicate briefly (e.g., 3 cycles of 10 seconds on, 10 seconds off) to shear DNA and ensure complete lysis.[12]
-
Clarification: Centrifuge the lysate at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.[3]
-
Sample Preparation: Mix the desired amount of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[3]
Western Blot Protocol for AR-V7 Detection
| Step | Detailed Methodology |
| Gel Electrophoresis | Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris). Run the gel until adequate protein separation is achieved.[3] |
| Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer is often recommended for better efficiency.[5] |
| Blocking | Block the membrane for at least 1 hour at room temperature in a blocking buffer such as 5% non-fat dry milk or 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20).[13] |
| Primary Antibody Incubation | Incubate the membrane with the primary AR-V7 antibody diluted in blocking buffer. Recommended dilutions vary by antibody, so consult the manufacturer's datasheet (e.g., 1:500 to 1:2000).[14] Incubation is typically done overnight at 4°C with gentle agitation.[15] |
| Washing | Wash the membrane three times for 5-10 minutes each with TBST.[3] |
| Secondary Antibody Incubation | Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1-2 hours at room temperature.[15] |
| Washing | Repeat the washing step (three times for 5-10 minutes each with TBST). |
| Detection | Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[16] |
| Imaging | Capture the chemiluminescent signal using a digital imager or X-ray film. Exposure times may need to be optimized.[13] |
Visualizations
Caption: A flowchart illustrating the key steps in the Western blot workflow for AR-V7 detection.
Caption: A simplified diagram of the ligand-independent AR-V7 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sinobiological.com [sinobiological.com]
- 5. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. FastScan⢠Androgen Receptor (AR-V7 Specific) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. toolsbiotech.com [toolsbiotech.com]
- 13. Anti-Androgen Receptor (AR-V7 specific) antibody [EPR15656-290] (ab273500) | Abcam [abcam.com]
- 14. bosterbio.com [bosterbio.com]
- 15. biorxiv.org [biorxiv.org]
- 16. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing AR-V7 Plasmid Transfection Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the transfection efficiency of AR-V7 plasmids in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cell confluency for AR-V7 plasmid transfection?
A1: For optimal transfection results, cells should be actively dividing and typically at 70-90% confluency at the time of transfection.[1][2][3] Low cell density can lead to poor growth, while excessive confluency can result in contact inhibition, making cells resistant to nucleic acid uptake.[1][4][5][6] However, the ideal confluency can vary depending on the cell line, so it is recommended to determine the optimal density for your specific cells.[1][7] For instance, some protocols for LNCaP cells suggest a density that will achieve 85% confluency on the day of transfection.[8]
Q2: How does the quality of the AR-V7 plasmid DNA affect transfection efficiency?
A2: The quality and purity of the plasmid DNA are critical for successful transfection.[3][9] Plasmid DNA should be free of contaminants such as proteins, RNA, and endotoxins.[9][10] Endotoxins, which are components of bacterial cell membranes, can significantly reduce transfection efficiency, especially in sensitive cell lines.[9] It is recommended to use high-purity, supercoiled plasmid DNA for transient transfections.[3][9] The integrity of the DNA can be confirmed by an A260/A280 spectrophotometer reading of at least 1.7 and by gel electrophoresis to ensure less than 20% is nicked.[10]
Q3: Should I use serum-free or serum-containing medium during transfection?
A3: This depends on the transfection reagent being used. Many cationic lipid-based reagents require the formation of DNA-lipid complexes in a serum-free medium because serum proteins can interfere with this process.[3][4][10][11] However, the transfection itself can often be carried out in the presence of serum, and some newer reagents are compatible with serum throughout the process.[2][11] It is crucial to follow the manufacturer's protocol for your specific transfection reagent.[4] If serum-free conditions are required for complex formation, the medium can often be replaced with complete growth medium a few hours after transfection.[8]
Q4: What is the role of AR-V7 in prostate cancer and why is it studied?
A4: AR-V7 is a splice variant of the androgen receptor (AR) that lacks the ligand-binding domain.[12] This allows it to be constitutively active, meaning it can enter the nucleus and activate gene transcription without the need for androgen binding.[12][13] Its expression is associated with resistance to second-generation androgen receptor signaling inhibitors like enzalutamide and abiraterone in castration-resistant prostate cancer (CRPC).[14][15] Therefore, studying AR-V7 is crucial for understanding and overcoming drug resistance in advanced prostate cancer.
Q5: Can I co-transfect an AR-V7 plasmid with other plasmids?
A5: Yes, co-transfection of multiple plasmids is a common technique. When co-transfecting, it is important to keep the total amount of DNA within the optimal range for your transfection protocol.[16] The molar ratio of the plasmids may need to be adjusted, and it is recommended that each plasmid constitutes at least 10% of the total DNA.[16] For example, researchers have successfully co-transfected cells with plasmids for AR-V7 and full-length AR to study their interactions.[17][18]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Transfection Efficiency | Suboptimal Cell Health or Confluency: Cells are not actively dividing, are past their optimal passage number (<30), or are too sparse or too dense.[1][4][6] | Ensure cells are healthy, have a viability of >90%, are at a low passage number, and are plated to reach 70-90% confluency at the time of transfection.[1][8] |
| Poor Plasmid DNA Quality: DNA is degraded, contaminated with endotoxins, or not supercoiled.[9][10] | Use a high-quality plasmid purification kit that removes endotoxins. Verify DNA integrity via spectrophotometry (A260/A280 ratio ≥ 1.7) and gel electrophoresis.[9][10] | |
| Incorrect DNA:Reagent Ratio: The ratio of plasmid DNA to transfection reagent is not optimized for your cell line.[19][20] | Perform a titration experiment to determine the optimal ratio of DNA to transfection reagent. Start with the manufacturer's recommended range and test several ratios.[20] | |
| Presence of Serum or Antibiotics: Components in the medium are interfering with the transfection process.[3][11] | For many lipid-based reagents, form the DNA-reagent complexes in serum-free and antibiotic-free medium.[10][11] You can add complete medium back to the cells after the initial incubation period. | |
| High Cell Death/Toxicity | Transfection Reagent Toxicity: The concentration of the transfection reagent is too high, or the cells were exposed for too long.[5][21] | Reduce the amount of transfection reagent used. Optimize the incubation time; it may be possible to change the medium after 4-6 hours to reduce toxicity.[16][20] |
| Poor Cell Health Pre-transfection: Cells were already stressed or unhealthy before the transfection was initiated. | Ensure you are starting with a healthy, actively growing cell culture. Do not use cells that have recently been thawed or have been in culture for too many passages.[1] | |
| Contaminated Plasmid DNA: The plasmid prep contains high levels of endotoxins or other contaminants that are toxic to the cells.[9] | Re-purify the plasmid DNA using a kit designed for transfection-grade, endotoxin-free DNA.[9] | |
| Inconsistent Results | Variable Cell Passage Number: Using cells from a wide range of passage numbers can lead to variability in transfection efficiency.[1][7] | Use cells within a consistent and low passage number range for all experiments (e.g., passages 5-25).[8] |
| Inconsistent Cell Confluency: The percentage of cell confluency at the time of transfection varies between experiments.[1] | Adhere to a strict cell seeding protocol to ensure consistent confluency at the time of transfection. | |
| Inconsistent Reagent Preparation: The method of preparing the DNA-reagent complexes is not standardized. | Follow a consistent protocol for diluting the DNA and reagent and for the incubation time of the complex formation.[2] Use a high-quality serum-free medium like Opti-MEM for complex formation.[2] |
Experimental Protocols
Detailed Protocol for AR-V7 Plasmid Transfection in LNCaP Cells
This protocol is a general guideline for transfecting LNCaP cells with an AR-V7 plasmid using a lipid-based transfection reagent. Optimization is recommended for specific experimental conditions.
Materials:
-
LNCaP cells (or other prostate cancer cell line)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
AR-V7 expression plasmid (high purity, endotoxin-free)
-
Lipid-based transfection reagent (e.g., Lipofectamine™ 3000)
-
Serum-free medium (e.g., Opti-MEM™)
-
6-well tissue culture plates
-
Standard cell culture equipment
Procedure:
-
Cell Seeding:
-
Transfection Complex Preparation (per well):
-
In a sterile microcentrifuge tube, dilute 2.5 µg of the AR-V7 plasmid DNA in 125 µL of Opti-MEM™ medium. Mix gently.
-
In a separate sterile microcentrifuge tube, dilute 5 µL of the P3000™ Reagent (if using Lipofectamine™ 3000) into the diluted DNA solution and mix gently.
-
In another separate sterile microcentrifuge tube, dilute 3.75 µL of the Lipofectamine™ 3000 reagent in 125 µL of Opti-MEM™ medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted DNA/P3000™ mixture with the diluted Lipofectamine™ 3000 reagent. Mix gently and incubate for 15-20 minutes at room temperature to allow the DNA-lipid complexes to form.
-
-
Transfection:
-
Gently aspirate the growth medium from the LNCaP cells and replace it with 2 mL of fresh, pre-warmed complete growth medium.
-
Add the 250 µL of the DNA-lipid complex solution dropwise to the well.
-
Gently rock the plate back and forth to ensure even distribution of the complexes.
-
-
Post-Transfection Incubation and Analysis:
-
Return the plate to the 37°C, 5% CO2 incubator.
-
Incubate for 48-72 hours. The optimal time for analysis will depend on the specific experiment and the downstream application (e.g., qRT-PCR, Western blot, functional assays).[22][23]
-
After the incubation period, harvest the cells to analyze AR-V7 expression and its effects.
-
Visualizations
Caption: Ligand-independent signaling pathway of AR-V7 in castration-resistant prostate cancer (CRPC).
Caption: A typical experimental workflow for AR-V7 plasmid transfection.
References
- 1. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Optimization of Plasmid DNA Transfection Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - US [thermofisher.com]
- 4. General guidelines for successful transfection [qiagen.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transfecting Plasmid DNA Into LNCaP Cells Using Lipofectamine 3000 Reagent | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Guidelines for transfection of DNA [qiagen.com]
- 10. genscript.com [genscript.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of Androgen Receptor Variant 7 in progression to Castration Resistant Prostate Cancer – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 13. mdpi.com [mdpi.com]
- 14. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. onclive.com [onclive.com]
- 16. yeasenbio.com [yeasenbio.com]
- 17. AR-V7 exhibits non-canonical mechanisms of nuclear import and chromatin engagement in castrate-resistant prostate cancer | eLife [elifesciences.org]
- 18. AR-V7 exhibits non-canonical mechanisms of nuclear import and chromatin engagement in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Optimizing Cell Transfection Conditions in "Four Steps": Say Goodbye to Inefficiency [procellsystem.com]
- 21. Common Issues in Cell Transfection [procellsystem.com]
- 22. Expression of Androgen Receptor Variant 7 (AR-V7) in Circulated Tumor Cells and Correlation with Drug Resistance of Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Ratio of the expression levels of androgen receptor splice variant 7 to androgen receptor in castration refractory prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
issues with AR7 compound stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of the AR7 compound, with a specific focus on its handling in DMSO.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an atypical retinoic acid receptor alpha (RARα) antagonist. It functions by activating chaperone-mediated autophagy (CMA), a cellular process for the selective degradation of proteins. This compound achieves this by inhibiting the repressive effect of RARα on CMA, leading to an upregulation of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key component of the CMA machinery. This activation of CMA can enhance cellular resistance to oxidative stress and proteotoxicity.
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in DMSO, with a solubility of up to 20-30 mg/mL. For long-term storage, it is recommended to store this compound as a solid at -20°C for up to three years. Once dissolved in DMSO, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for up to six months or at -20°C for up to one month.
Q3: My this compound in DMSO solution appears to have precipitated. What should I do?
Precipitation of this compound in DMSO can occur, especially after freeze-thaw cycles or if the solution is not stored properly. To redissolve the compound, you can gently warm the vial to 37°C for 2-5 minutes and vortex thoroughly. It is also crucial to use high-quality, anhydrous DMSO, as absorbed moisture can reduce solubility. For cellular assays, ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.1%) to prevent precipitation upon dilution.
Q4: Can I store my this compound DMSO stock solution at room temperature?
It is not recommended to store this compound DMSO stock solutions at room temperature for extended periods. While the compound may be stable for a short time, the risk of degradation and precipitation increases significantly. For optimal stability, always store DMSO stock solutions at -20°C or -80°C.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | 1. Degradation of this compound: Improper storage of the DMSO stock solution. 2. Precipitation of this compound: Compound coming out of solution, leading to a lower effective concentration. 3. Cellular toxicity: High final DMSO concentration in the culture medium. | 1. Prepare fresh working solutions from a properly stored stock aliquot for each experiment. 2. Visually inspect the solution for precipitates. If present, warm and vortex to redissolve. Consider preparing a fresh stock. 3. Ensure the final DMSO concentration in your cell culture medium does not exceed 0.1%. |
| Visible precipitate in cell culture wells | 1. Low solubility in aqueous media: The final concentration of this compound exceeds its solubility limit in the culture medium. 2. Interaction with media components: Components in the serum or media may reduce this compound solubility. | 1. Lower the final concentration of this compound in your experiment. 2. Pre-warm the cell culture medium before adding the this compound DMSO solution. Add the this compound solution to the medium with gentle mixing. |
| Loss of this compound activity over time | 1. Compound degradation: this compound may be degrading in the DMSO solution. 2. Repeated freeze-thaw cycles: This can lead to both degradation and precipitation. | 1. Perform a stability assessment of your this compound stock solution using HPLC (see protocol below). 2. Aliquot your stock solution into single-use volumes to minimize freeze-thaw cycles. |
Quantitative Data Summary
The following table provides illustrative stability data for this compound in DMSO. Note: This data is for example purposes only. Users should conduct their own stability assessments for their specific experimental conditions.
| Storage Condition | Time | This compound Purity (%) | Key Observations |
| -80°C in DMSO | 1 month | >99% | No significant degradation observed. |
| -80°C in DMSO | 6 months | ~98% | Minor degradation may start to occur. |
| -20°C in DMSO | 1 month | ~97% | A noticeable decrease in purity may be observed. |
| -20°C in DMSO | 3 months | ~90% | Significant degradation is likely. |
| 4°C in DMSO | 1 week | <95% | Not recommended for storage. |
| Room Temp in DMSO | 24 hours | <90% | Rapid degradation can occur. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Stability Assessment
-
Objective: To determine the purity and concentration of this compound in a DMSO stock solution over time.
-
Materials:
-
This compound stock solution in DMSO.
-
HPLC system with a UV detector.
-
C18 reverse-phase HPLC column.
-
Mobile phase: Acetonitrile and water (with 0.1% trifluoroacetic acid), gradient elution.
-
Reference standard of this compound.
-
-
Procedure:
-
Standard Preparation: Prepare a calibration curve using a freshly prepared serial dilution of the this compound reference standard in the mobile phase.
-
Sample Preparation: Dilute an aliquot of the this compound DMSO stock solution to be tested in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Inject the prepared standards and sample onto the HPLC system.
-
Run the gradient elution method.
-
Monitor the elution profile at the appropriate wavelength for this compound (typically determined by a UV scan).
-
-
Data Analysis:
-
Integrate the peak area of this compound in both the standard and sample chromatograms.
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
Assess the purity by calculating the percentage of the this compound peak area relative to the total peak area in the chromatogram.
-
Compare the results to the initial concentration and purity to determine the extent of degradation.
-
-
Visualizations
Caption: this compound-mediated activation of chaperone-mediated autophagy.
Caption: Workflow for assessing this compound stability in DMSO.
Technical Support Center: Overcoming Off-Target Effects of AR-V7 Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating off-target effects of Androgen Receptor Splice Variant 7 (AR-V7) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is AR-V7, and why is it a challenging therapeutic target?
A1: Androgen Receptor Splice Variant 7 (AR-V7) is a truncated isoform of the androgen receptor (AR) that lacks the ligand-binding domain (LBD).[1] This structural difference makes AR-V7 constitutively active, meaning it can drive tumor growth even in the absence of androgens and is resistant to conventional anti-androgen therapies that target the LBD.[1] Its expression is a significant mechanism of resistance in castration-resistant prostate cancer (CRPC).
Q2: My AR-V7 inhibitor shows toxicity in my AR-negative control cell line. What could be the cause?
A2: This is a strong indication of an off-target effect. The toxicity could be due to the inhibitor acting on other cellular pathways essential for cell survival. For example, some compounds may have broad activities. Niclosamide, which has been investigated as an AR-V7 inhibitor, is also known to uncouple mitochondrial oxidative phosphorylation and inhibit other signaling pathways like Wnt/β-catenin and STAT3, which could lead to toxicity in various cell types.[2][3][4] It is crucial to perform dose-response experiments to determine if the toxicity occurs at concentrations relevant to AR-V7 inhibition.
Q3: How can I confirm that the observed phenotype is due to the inhibition of AR-V7 and not an off-target effect?
A3: This is a critical question in drug development. A multi-pronged approach is recommended:
-
Orthogonal Validation: Use a structurally and mechanistically different inhibitor that also targets AR-V7. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate AR-V7 expression. The resulting phenotype should mimic the effect of your inhibitor. A discrepancy between the genetic approach and the small molecule inhibitor suggests off-target effects.
-
Rescue Experiments: If possible, overexpress a mutated form of AR-V7 that your inhibitor cannot bind to. If the inhibitor's effect is reversed, it confirms on-target activity.
Q4: My inhibitor shows a much lower potency in cell-based assays compared to biochemical assays. What are the possible reasons?
A4: This discrepancy is common and can be attributed to several factors:
-
Cellular Permeability: The inhibitor may have poor membrane permeability, resulting in a lower intracellular concentration.
-
Efflux Pumps: The compound might be a substrate for cellular efflux pumps like P-glycoprotein, which actively remove it from the cell.
-
Compound Stability: The inhibitor could be unstable in the cell culture medium or rapidly metabolized by the cells.
-
High Intracellular ATP: For ATP-competitive inhibitors, the high concentration of ATP within cells can outcompete the inhibitor, leading to reduced potency.
Troubleshooting Guides
Problem 1: Inconsistent results between experimental repeats.
| Potential Cause | Troubleshooting Steps |
| Compound Instability | Prepare fresh stock solutions and dilutions for each experiment. Store the compound under the manufacturer's recommended conditions (e.g., -80°C, desiccated). |
| Variability in Cell Culture | Standardize cell culture protocols, including cell passage number, confluency at the time of treatment, and serum batch. Regularly test for mycoplasma contamination. |
| Inconsistent Incubation Times | Use precise timing for compound addition and endpoint assays. |
Problem 2: High background signal in cell-based assays.
| Potential Cause | Troubleshooting Steps |
| Cell Health Issues | Ensure cells are healthy and at an optimal confluency. Stressed or dying cells can lead to increased background signals. |
| Inappropriate Blocking | Optimize the blocking buffer and incubation time for immunoassays like Western blot or immunofluorescence. |
| Reagent Contamination | Use fresh, high-quality reagents and maintain sterile techniques to avoid contamination. |
Problem 3: Phenotype does not match genetic knockdown of AR-V7.
| Potential Cause | Troubleshooting Steps |
| Off-Target Effects | The observed phenotype is likely due to the inhibitor acting on other targets. Perform a kinase screen or other off-target profiling to identify unintended targets.[2] |
| Different Modes of Action | A small molecule inhibitor might modulate the function of AR-V7 in a way that is different from its complete removal (e.g., inhibiting a specific protein-protein interaction versus eliminating the entire protein). |
| Incomplete Knockdown | Verify the efficiency of your siRNA or shRNA-mediated knockdown of AR-V7 using qPCR and Western blotting. |
Quantitative Data Summary
Table 1: Inhibitory Concentrations (IC50) of Selected AR-V7 Inhibitors
| Inhibitor | Target | Cell Line | IC50 (µM) | Reference |
| EPI-001 | AR N-Terminal Domain | LNCaP | ~6 | [5] |
| Niclosamide | AR-V7 degradation | LNCaP95 | ~0.130 | [6] |
| Niclosamide | AR-V7 degradation | 22RV1 | ~0.0997 | [6] |
| Galeterone | USP12/USP46 | - | 3.4 / 4.2 | [7] |
Experimental Protocols
Protocol 1: Western Blot for AR-V7 Detection
Objective: To detect and quantify the expression of AR-V7 protein in cell lysates.
Methodology:
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).[8]
-
Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.[8]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.[8]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[8]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR-V7 (e.g., Cell Signaling Technology #68492) diluted in blocking buffer overnight at 4°C.[9]
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply a chemiluminescent substrate and image the blot using a digital imager.
-
Quantify band intensity using densitometry software (e.g., ImageJ) and normalize to a loading control like β-actin or GAPDH.[8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) to Validate Target Engagement
Objective: To confirm the interaction between an AR-V7 inhibitor and the AR-V7 protein within the cellular context.
Methodology:
-
Cell Lysis:
-
Pre-clearing the Lysate (Optional but Recommended):
-
Immunoprecipitation:
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Co-IP lysis buffer to remove non-specific proteins.[10]
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Analyze the eluted proteins by Western blotting as described in Protocol 1, probing for AR-V7.
-
Visualizations
Caption: AR-V7 Signaling Pathway.
Caption: Workflow for Validating AR-V7 Inhibitor Specificity.
Caption: Troubleshooting Decision Tree for Unexpected Phenotypes.
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel High Content Imaging-Based Screen Identifies the Anti-Helminthic Niclosamide as an Inhibitor of Lysosome Anterograde Trafficking and Prostate Cancer Cell Invasion | PLOS One [journals.plos.org]
- 3. Optimizing Niclosamide for Cancer Therapy: Improving Bioavailability via Structural Modification and Nanotechnology [mdpi.com]
- 4. A phase I study of niclosamide in combination with enzalutamide in men with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EPI-001 - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ASCO – American Society of Clinical Oncology [asco.org]
- 8. benchchem.com [benchchem.com]
- 9. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. bitesizebio.com [bitesizebio.com]
- 12. assaygenie.com [assaygenie.com]
improving signal-to-noise in AR-V7 immunofluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their immunofluorescence (IF) experiments for the detection of the Androgen Receptor splice variant 7 (AR-V7).
Frequently Asked Questions (FAQs)
Q1: What is the typical subcellular localization of AR-V7, and how does this impact my IF protocol?
A1: AR-V7 is predominantly localized to the nucleus of prostate cancer cells, even in the absence of androgens, which is a key feature of its constitutive activity.[1][2] Some studies have also reported cytoplasmic and granular cytoplasmic staining.[3][4] Because of its primary nuclear localization, your immunofluorescence protocol must include a robust permeabilization step to ensure the antibody can cross the nuclear membrane and access the epitope.
Q2: Which prostate cancer cell lines are suitable as positive and negative controls for AR-V7 IF?
A2:
-
Positive Controls: 22Rv1 and VCaP cells are well-established positive controls as they express high levels of AR-V7 protein.[1][2] The LNCaP-derived cell line, LNCaP95, also expresses AR-V7.
-
Negative Controls: LNCaP cells express full-length AR but are generally considered negative for AR-V7 protein expression.[1][2][5] PC3 and DU145 cells are AR-negative and therefore also serve as excellent negative controls for AR-V7.[6][7]
Q3: I have a weak signal. What are the most likely causes and solutions?
A3: A weak or absent signal can stem from several factors:
-
Low AR-V7 Expression: AR-V7 can be expressed at low levels, making detection challenging.[6] Consider using a signal amplification technique like Tyramide Signal Amplification (TSA).[5][6]
-
Suboptimal Primary Antibody Concentration: The concentration of your primary antibody may be too low. Perform a titration experiment to determine the optimal antibody concentration.
-
Ineffective Permeabilization: For the nuclear AR-V7 target, ensure your permeabilization step is adequate. Triton X-100 (0.1-0.5%) or methanol are commonly used for nuclear antigens.
-
Epitope Masking: Formaldehyde fixation can create cross-links that mask the AR-V7 epitope.[8] An antigen retrieval step is often necessary to unmask the epitope.[8]
-
Incorrect Secondary Antibody: Ensure your secondary antibody is specific for the host species of your primary antibody (e.g., anti-rabbit secondary for a rabbit primary).
Q4: I'm observing high background staining. How can I reduce it?
A4: High background can obscure your specific signal. Here are some common causes and solutions:
-
Non-specific Antibody Binding:
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% normal goat serum or BSA in PBS) for a sufficient amount of time (e.g., 1 hour at room temperature).
-
Primary Antibody Concentration: An excessively high concentration of the primary antibody can lead to non-specific binding. Try reducing the antibody concentration.
-
Washing Steps: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.
-
-
Autofluorescence: Some tissues and cells exhibit natural fluorescence. This can be minimized by using a commercial antifade mounting medium with a quenching agent or by performing a quenching step with reagents like Sudan Black B.
-
Secondary Antibody Specificity: Run a control where you omit the primary antibody to check for non-specific binding of the secondary antibody.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Antibody Issues | |
| Low primary antibody affinity/concentration | Perform a titration of the primary antibody to find the optimal concentration. | |
| Inactive primary or secondary antibody | Use a new batch of antibodies and ensure proper storage conditions. | |
| Primary and secondary antibody incompatibility | Confirm the secondary antibody is raised against the host species of the primary antibody. | |
| Protocol Issues | ||
| Inadequate fixation | Optimize fixation time and choice of fixative (e.g., 4% PFA, methanol). | |
| Insufficient permeabilization for nuclear target | Use a permeabilization agent suitable for nuclear proteins (e.g., 0.1-0.5% Triton X-100 in PBS). | |
| Epitope masking due to over-fixation | Implement an antigen retrieval step (e.g., heat-induced epitope retrieval with citrate buffer).[8] | |
| Target Protein Issues | ||
| Low abundance of AR-V7 | Employ a signal amplification method such as Tyramide Signal Amplification (TSA).[5][6] | |
| High Background | Antibody Issues | |
| Primary antibody concentration too high | Reduce the concentration of the primary antibody. | |
| Non-specific binding of secondary antibody | Run a secondary antibody-only control. Consider using a pre-adsorbed secondary antibody. | |
| Protocol Issues | ||
| Inadequate blocking | Increase blocking time and/or use a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species). | |
| Insufficient washing | Increase the number and duration of wash steps with a gentle detergent like Tween-20 in your wash buffer. | |
| Autofluorescence | Use an antifade mounting medium with an autofluorescence quencher. | |
| Sample Issues | ||
| Sample drying out during the procedure | Keep the sample hydrated at all times in a humidified chamber. |
Quantitative Data Summary
The following table summarizes quantitative data from a study on AR-V7 expression in circulating tumor cells (CTCs) from a patient with advanced prostate cancer, which can serve as a reference for expected frequencies.[6]
| Cell Line/Sample | Marker | Percentage of Positive CTCs |
| Patient Sample | AR | 70% (range 61-86%) |
| Patient Sample | AR-V7 | 30% (range 26-39%) |
| Patient Sample | AR and AR-V7 Co-expression | 26% of total CTCs were AR-V7 positive, and all of these were also AR positive. |
Note: This data is from a specific patient sample and may not be representative of all clinical samples or cell line experiments. It is intended to provide a general idea of the potential proportion of AR-V7 positive cells in a mixed population.
Experimental Protocols
Protocol 1: Immunofluorescence Staining of AR-V7 in 22Rv1 Cells
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Culture and Preparation:
-
Culture 22Rv1 cells on glass coverslips in a 24-well plate until they reach 60-70% confluency.
-
Wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
2. Fixation:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Alternatively, for some antibodies, fixation with ice-cold methanol for 10 minutes at -20°C may be optimal.
-
Wash the cells three times with PBS for 5 minutes each.
3. Permeabilization (for PFA fixed cells):
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.
5. Primary Antibody Incubation:
-
Dilute the primary anti-AR-V7 antibody (e.g., rabbit monoclonal) to its optimal concentration in the blocking buffer.
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
6. Washing:
-
Wash the cells three times with PBS containing 0.05% Tween-20 (PBST) for 5 minutes each.
7. Secondary Antibody Incubation:
-
Dilute a fluorescently labeled secondary antibody (e.g., Goat anti-Rabbit IgG Alexa Fluor 488) in the blocking buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
8. Washing:
-
Wash the cells three times with PBST for 5 minutes each in the dark.
9. Counterstaining and Mounting:
-
Incubate the cells with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes at room temperature in the dark.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using an antifade mounting medium.
10. Imaging:
- Image the slides using a fluorescence or confocal microscope with the appropriate filter sets.
Protocol 2: Heat-Induced Epitope Retrieval (HIER)
This protocol is for use with formalin-fixed, paraffin-embedded (FFPE) tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2-3 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Preheat the antigen retrieval buffer (e.g., 10 mM Sodium Citrate, 0.05% Tween-20, pH 6.0) to 95-100°C.[9]
-
Immerse the slides in the preheated buffer in a heat-resistant container.
-
Heat in a microwave, pressure cooker, or water bath for 10-20 minutes.[9] Optimal time should be determined empirically.
-
Allow the slides to cool down in the buffer for 20-30 minutes at room temperature.
-
Rinse the slides with PBS.
3. Proceed with Immunofluorescence Staining:
-
Continue with the blocking step as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for AR-V7 immunofluorescence.
Caption: Simplified AR-V7 signaling pathway in prostate cancer.
References
- 1. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. rarecyte.com [rarecyte.com]
- 6. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antigen retrieval and permeabilization for IHC | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
how to prevent degradation of AR7 compound in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of the AR7 compound to prevent its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2][3][4] It is practically insoluble in water and ethanol.[1] For optimal results, use fresh, anhydrous DMSO as the solvent can be hygroscopic, which may impact the compound's solubility.[1][4] Sonication or gentle heating may be required to fully dissolve the compound.[3]
Q2: What are the recommended storage conditions for solid this compound?
A2: Solid this compound powder should be stored at -20°C. Under these conditions, it is stable for up to three years.[1][3][4]
Q3: How should I store stock solutions of this compound?
A3: Stock solutions of this compound in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability of up to one year.[1][3] For shorter-term storage, aliquots can be kept at -20°C for up to one month.[1][4]
Q4: Can I store aqueous dilutions of my this compound stock solution?
A4: It is generally not recommended to store aqueous solutions of this compound for extended periods.[5] Due to its low aqueous solubility, the compound may precipitate out of solution. Prepare fresh aqueous dilutions from your DMSO stock solution for each experiment.
Q5: My this compound in DMSO solution appears to have precipitated after a freeze-thaw cycle. What should I do?
A5: Precipitation after a freeze-thaw cycle can sometimes occur, especially if the DMSO has absorbed moisture.[6] Before use, bring the vial to room temperature and try to redissolve the compound by vortexing or sonicating.[3] To prevent this, it is crucial to use anhydrous DMSO and store aliquots to minimize freeze-thaw cycles.[1][6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in DMSO | - Insufficient solvent volume- DMSO has absorbed moisture (hygroscopic)[4]- Insufficient mixing | - Increase the volume of DMSO to achieve the desired concentration (see solubility data below)- Use fresh, anhydrous DMSO[1][4]- Gently warm the solution and sonicate to aid dissolution[3] |
| Precipitation observed in stock solution upon storage | - Improper storage temperature- Repeated freeze-thaw cycles- Moisture absorption in DMSO | - Ensure storage at -80°C for long-term stability[1][3]- Aliquot the stock solution into smaller, single-use volumes[1]- Use anhydrous DMSO and ensure vials are tightly sealed |
| Inconsistent experimental results | - Degradation of this compound due to improper storage- Inaccurate concentration due to precipitation | - Review storage and handling procedures against the recommendations- Prepare fresh stock solutions from solid compound- Before use, ensure any precipitated material is fully redissolved |
Quantitative Data Summary
The following table summarizes the key quantitative information for the storage and handling of this compound.
| Parameter | Value | Source |
| Chemical Formula | C15H12ClNO | [1][2][3][4] |
| Molecular Weight | 257.71 g/mol | [1][2][3][4] |
| CAS Number | 80306-38-3 | [1][2][3][4] |
| Solubility in DMSO | 4 mg/mL to 25 mg/mL | [1][3][4] |
| Solubility in Water | Insoluble | [1] |
| Solubility in Ethanol | Insoluble | [1] |
| Solid Storage Temperature | -20°C | [1][2][3][4] |
| Solid Stability | ≥ 3 years | [1][2][3][4] |
| Stock Solution Storage (in DMSO) | -80°C (up to 1 year) or -20°C (up to 1 month) | [1][3][4] |
Experimental Protocols
Protocol for Preparing this compound Stock Solution
-
Acclimate: Allow the vial of solid this compound to reach room temperature before opening to prevent condensation of atmospheric moisture.
-
Solvent Addition: Add the required volume of fresh, anhydrous DMSO to the vial to achieve the desired concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, sonicate the vial or gently warm it until the compound is fully dissolved.[3]
-
Aliquoting: Dispense the stock solution into smaller, single-use polypropylene tubes. This will minimize the number of freeze-thaw cycles for the bulk of the stock.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][3][4]
Visual Guides
Caption: Experimental workflow for preparing and storing this compound solutions.
Caption: Factors influencing this compound stability in solution.
References
challenges in developing AR-V7 specific antibodies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers working with Androgen Receptor splice variant 7 (AR-V7) specific antibodies.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in developing and using AR-V7 specific antibodies?
A1: The primary challenges include:
-
Specificity: The unique region of AR-V7 is a small cryptic exon (CE3), making it difficult to generate antibodies that do not cross-react with the full-length androgen receptor (AR-FL).[1]
-
Validation: Rigorous and comprehensive validation is crucial to ensure the antibody specifically recognizes AR-V7. This includes testing across multiple applications (Western blot, IHC, etc.) and using appropriate controls.[1]
-
Low Abundance: AR-V7 is often expressed at low levels, particularly in primary prostate cancer, which makes sensitive and specific detection challenging.
-
Subcellular Localization: Correctly identifying the nuclear localization of AR-V7 is critical as this is where it is functionally active. Cytoplasmic staining can be an artifact or indicate non-specific binding.[1]
-
Assay Variability: Different antibodies and protocols used across studies can lead to conflicting results, highlighting the need for standardized and well-validated assays.
Q2: How can I be sure my AR-V7 antibody is specific?
A2: To ensure specificity, a multi-pronged validation approach is recommended:
-
Use of Controls: Always include positive (e.g., 22Rv1 cell lysate) and negative (e.g., LNCaP, DU145, or PC3 cell lysates) controls in your experiments.[2][3][4][5]
-
Peptide Competition Assay: Pre-incubate the antibody with the immunizing peptide. A specific antibody will show a diminished or absent signal in the presence of the competing peptide.
-
Orthogonal Validation: Compare your antibody-based results with a non-antibody-based method, such as RT-PCR or RNA-ish, to see if there is a correlation between protein and mRNA levels.[1]
-
Knockdown/Knockout Models: Use cell lines where AR-V7 has been knocked down (e.g., using shRNA) or knocked out to confirm the loss of signal with your antibody.[3]
Q3: Why am I seeing cytoplasmic staining with my AR-V7 antibody in IHC?
A3: Cytoplasmic staining can be due to several factors:
-
Non-specific Binding: The antibody may be cross-reacting with other cytoplasmic proteins.
-
High Antibody Concentration: Using too high a concentration of the primary antibody can lead to non-specific binding and false-positive signals in the cytoplasm.[1]
-
Suboptimal Fixation/Permeabilization: The protocol may not be optimized for your specific tissue or antibody, leading to artifacts.
-
Antibody Clone: Some antibody clones are more prone to showing cytoplasmic staining than others. For example, the RM7 clone is reported to show almost exclusively nuclear staining, while the EPR15656 clone has been observed to produce both nuclear and cytoplasmic signals.[6][7]
Q4: There is a discrepancy between my Western blot and IHC results. What could be the reason?
A4: Discrepancies between different applications are not uncommon and can arise from:
-
Antibody Performance: An antibody may work well in one application but not another due to differences in how the antigen is presented (denatured in WB vs. native in IHC).
-
Fixation Effects: Formalin fixation used for IHC can mask epitopes, which might be accessible in the denatured proteins of a Western blot. Antigen retrieval is crucial to unmask these epitopes in IHC.
-
Sensitivity of the Assay: The detection limits of Western blotting and IHC can differ.
Troubleshooting Guides
Western Blotting
| Problem | Possible Cause | Suggested Solution |
| No Signal or Weak Signal | Low abundance of AR-V7 in the sample. | Use an AR-V7 positive control cell line (e.g., 22Rv1) to confirm the protocol and antibody are working. Increase the amount of protein loaded for your samples. |
| Inefficient protein transfer. | Confirm successful transfer by Ponceau S staining of the membrane. Optimize transfer time and voltage. | |
| Primary antibody not working. | Use a fresh aliquot of the antibody and ensure it has been stored correctly. Increase the antibody concentration or incubation time. | |
| High Background | Insufficient blocking. | Increase the blocking time or try a different blocking agent (e.g., 5% non-fat dry milk or BSA in TBST). |
| Primary or secondary antibody concentration is too high. | Titrate your antibodies to find the optimal concentration that gives a strong signal with low background. | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations. | |
| Non-specific Bands | Antibody is not specific. | Run positive and negative control cell lysates to confirm the specificity of the band at the expected molecular weight (~80 kDa for AR-V7).[5] |
| Sample degradation. | Prepare fresh lysates and always include protease inhibitors in your lysis buffer. |
Immunohistochemistry (IHC)
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Staining | Ineffective antigen retrieval. | Optimize the antigen retrieval method (heat-induced or enzymatic) and the pH of the retrieval buffer. |
| Low primary antibody concentration. | Increase the concentration of the primary antibody or extend the incubation time (e.g., overnight at 4°C). | |
| Antibody not suitable for IHC on paraffin-embedded tissues. | Check the antibody datasheet to ensure it is validated for this application. | |
| High Background | Endogenous peroxidase activity. | If using an HRP-conjugated secondary antibody, ensure proper quenching of endogenous peroxidases (e.g., with 3% H2O2). |
| Non-specific antibody binding. | Use a blocking serum from the same species as the secondary antibody. Ensure adequate blocking time. | |
| Over-staining. | Reduce the incubation time with the primary antibody or the detection reagents. | |
| Non-specific Staining | Cross-reactivity of the primary or secondary antibody. | Run a negative control (without primary antibody) to check for non-specific binding of the secondary antibody. |
| Cytoplasmic staining. | Titrate the primary antibody to a lower concentration. Consider using an antibody clone known for nuclear-specific staining (e.g., RM7).[1][7] |
Data Presentation
Table 1: Comparison of Commonly Used AR-V7 Specific Antibodies
| Antibody Clone | Type | Validated Applications | Reported Specificity | Reference |
| RM7 | Rabbit Monoclonal | WB, IHC, IP | High specificity for nuclear AR-V7 with minimal cytoplasmic staining.[1][3][5][6][8] | [1][3][5][6][8] |
| EPR15656 | Rabbit Monoclonal | WB, IHC | Detects AR-V7 but can show non-specific bands in Western blot and both nuclear and cytoplasmic staining in IHC.[3][4][5] | [3][4][5] |
| E308L | Rabbit Monoclonal | WB, ICC | Reported to have a good signal-to-noise ratio with a specific nuclear signal in immunocytochemistry.[9][10][11] | [9][10][11] |
| AG10008 | Mouse Monoclonal | WB, IHC | Has shown cell-line specific results in Western blot, but can show non-specific staining in immunocytochemistry.[4] | [4] |
| SN8 | Mouse Monoclonal | WB, ICC, IHC, IP, ChIP | Validated for multiple applications. | [12] |
Experimental Protocols
Western Blotting Protocol for AR-V7 Detection in Cell Lysates
-
Cell Lysis:
-
Wash cell pellets (e.g., 22Rv1 as positive control, LNCaP as negative control) with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer for 5-10 minutes.
-
Separate proteins on a 4-12% Bis-Tris polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a validated AR-V7 specific primary antibody (e.g., RM7 at 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the signal using a digital imaging system. The expected band for AR-V7 is approximately 80 kDa.
-
Immunohistochemistry (IHC) Protocol for AR-V7 in FFPE Prostate Cancer Tissue
-
Deparaffinization and Rehydration:
-
Deparaffinize slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0) in a pressure cooker or water bath.
-
-
Staining:
-
Block endogenous peroxidase activity with 3% H2O2 for 10 minutes.
-
Block non-specific binding with a protein block or normal serum for 30 minutes.
-
Incubate with the AR-V7 primary antibody (e.g., RM7 at 1:100 to 1:500 dilution) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS or TBS.
-
Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate, or with a polymer-based detection system.
-
Wash with PBS or TBS.
-
-
Visualization and Counterstaining:
-
Develop the signal with a chromogen such as DAB.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Visualizations
Caption: Ligand-independent signaling pathway of AR-V7.
Caption: Experimental workflow for AR-V7 antibody validation.
References
- 1. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 3. JCI - Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer [jci.org]
- 4. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. medrxiv.org [medrxiv.org]
- 7. dm5migu4zj3pb.cloudfront.net [dm5migu4zj3pb.cloudfront.net]
- 8. urotoday.com [urotoday.com]
- 9. researchgate.net [researchgate.net]
- 10. researchers.westernsydney.edu.au [researchers.westernsydney.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. biocompare.com [biocompare.com]
Technical Support Center: Optimizing AR7 Compound Dosage for Maximal Autophagy Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the AR7 compound for the induction of chaperone-mediated autophagy (CMA). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound in a question-and-answer format.
| Question | Possible Cause(s) | Suggested Solution(s) |
| No significant increase in LAMP-2A levels is observed after this compound treatment. | 1. Suboptimal this compound Concentration: The concentration of this compound may be too low to elicit a response in your specific cell line. 2. Insufficient Incubation Time: The treatment duration may not be long enough for changes in protein expression to become apparent. 3. Cell Line Insensitivity: The cell line used may be resistant or less responsive to this compound-mediated CMA activation. 4. Antibody Issues: The primary or secondary antibody used for Western blotting may not be optimal. | 1. Perform a Dose-Response Experiment: Test a range of this compound concentrations (e.g., 5, 10, 20, 30 µM) to determine the optimal concentration for your cell line. 2. Optimize Incubation Time: Conduct a time-course experiment (e.g., 12, 16, 24, 48 hours) to identify the ideal treatment duration.[1] 3. Test Different Cell Lines: If possible, use a cell line known to be responsive to CMA activators. 4. Validate Antibodies: Ensure your LAMP-2A antibody is specific and sensitive. Run positive and negative controls. Consider trying a different antibody if issues persist. |
| High background is observed in LAMP-2A Western blots. | 1. Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding. 2. Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive. 3. Inadequate Washing: Washing steps may not be sufficient to remove unbound antibodies.[2][3][4][5] | 1. Optimize Blocking: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., 5% BSA instead of milk for phospho-antibodies).[3] 2. Titrate Antibodies: Perform a titration of both primary and secondary antibodies to find the optimal concentration that provides a strong signal with low background.[3] 3. Improve Washing: Increase the number and duration of washes. Use a wash buffer containing a detergent like Tween-20.[2][3][5] |
| Difficulty in detecting Hsc70 and LAMP-2A co-localization by immunofluorescence. | 1. Weak Fluorescent Signal: The signal from one or both fluorophores may be too weak. 2. Incorrect Antibody Combination: The primary and secondary antibodies may not be compatible. 3. Autofluorescence: The cells or tissue may exhibit natural fluorescence, obscuring the signal.[6] 4. Fixation/Permeabilization Issues: The fixation or permeabilization method may be suboptimal for the antibodies being used. | 1. Amplify Signal: Use a brighter fluorophore or a signal amplification kit. 2. Check Antibody Compatibility: Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6] 3. Quench Autofluorescence: Treat samples with a quenching agent like sodium borohydride or Sudan Black B.[6] 4. Optimize Protocol: Test different fixation (e.g., methanol vs. paraformaldehyde) and permeabilization (e.g., Triton X-100 vs. saponin) methods. |
| High variability is observed in the CMA substrate degradation assay. | 1. Inconsistent Cell Health: Variations in cell confluency, passage number, or overall health can affect experimental outcomes. 2. Inaccurate Protein Quantification: Errors in determining protein concentration will lead to variability. 3. Incomplete Inhibition of Lysosomal Proteases: If using lysosomal inhibitors, incomplete inhibition can lead to variable degradation rates. | 1. Standardize Cell Culture: Use cells at a consistent confluency and within a narrow passage number range for all experiments. 2. Use a Reliable Protein Assay: Use a high-quality protein quantification assay and ensure accurate pipetting. 3. Optimize Inhibitor Concentration: Perform a dose-response for lysosomal inhibitors (e.g., bafilomycin A1, chloroquine) to ensure complete inhibition of lysosomal degradation. |
| This compound treatment appears to be cytotoxic to the cells. | 1. High this compound Concentration: The concentration of this compound used may be toxic to the specific cell line.[7] 2. Prolonged Exposure: Long incubation times can lead to cytotoxicity. 3. Solvent Toxicity: The concentration of the solvent (DMSO) may be too high. | 1. Determine IC50: Perform a cytotoxicity assay (e.g., MTT or LDH release assay) to determine the half-maximal inhibitory concentration (IC50) of this compound for your cell line. Use concentrations well below the IC50 for autophagy induction experiments. An IC50 of 10 µM has been reported for HepG2 cells.[1] 2. Reduce Incubation Time: Use the shortest incubation time that still allows for the detection of CMA induction. 3. Maintain Low Solvent Concentration: Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%). Include a vehicle control (media with the same DMSO concentration) in all experiments. |
Frequently Asked Questions (FAQs)
1. What is this compound and how does it induce autophagy?
This compound is an antagonist of the retinoic acid receptor alpha (RARα).[1] It specifically activates chaperone-mediated autophagy (CMA) without affecting macroautophagy.[1] The proposed mechanism involves the upregulation of Lysosome-Associated Membrane Protein 2A (LAMP-2A), a key receptor for CMA.[7]
2. What is the recommended starting concentration and treatment time for this compound?
Based on published data, a starting concentration range of 10-30 µM is recommended.[1] Treatment times typically range from 12 to 24 hours.[1] However, it is crucial to perform a dose-response and time-course experiment for your specific cell line to determine the optimal conditions.
3. How should I prepare and store this compound?
This compound is typically supplied as a solid. Prepare a stock solution in a solvent like DMSO. For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years.[8] Stock solutions in DMSO can be stored at -80°C for up to a year.[8] Avoid repeated freeze-thaw cycles by preparing aliquots.
4. What is the appropriate vehicle control for this compound experiments?
Since this compound is dissolved in DMSO, the vehicle control should be cell culture medium containing the same final concentration of DMSO as the this compound-treated samples. This is essential to control for any effects of the solvent on the cells.
5. Can this compound be used in combination with other autophagy modulators?
Yes, for instance, a marked increase in CMA-activating potency has been observed when this compound is combined with another compound, GR1.[1] When combining this compound with other compounds, it is important to consider their mechanisms of action and potential for synergistic or antagonistic effects.
6. Does this compound affect macroautophagy?
No, studies have shown that this compound specifically activates CMA and does not have an effect on macroautophagy.[1] This makes it a useful tool for studying the specific roles of CMA.
Data Presentation
Table 1: Summary of this compound Dose-Response and Treatment Time on CMA Induction
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | Observed Effect | Reference |
| NIH 3T3 | 10, 20, 30 | 12, 24 | No effect on macroautophagy. | [1] |
| Mouse Fibroblasts | 20 | 16 | Significant activation of CMA activity. | [8] |
| WT and LRRK2R1441G KI mutant MEFs | 20 | 16 | Increased lysosomal activity. | [1] |
| Primary Cortical Neurons (WT and LRRK2R1441G KI) | 10, 20 | 24 | Dose-dependent induction of Lamp2a mRNA expression. | [9] |
| Primary Cortical Neurons (WT and LRRK2R1441G KI) | 20 | From DIV9 to DIV21 | Significant reduction in total intracellular SNCA. | [9] |
Experimental Protocols
Protocol 1: Western Blotting for LAMP-2A
This protocol describes the detection of LAMP-2A protein levels by Western blotting as a measure of CMA induction by this compound.
Materials:
-
Cells treated with this compound and vehicle control
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LAMP-2A
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the this compound- and vehicle-treated cells with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary LAMP-2A antibody (at the manufacturer's recommended dilution) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (at the manufacturer's recommended dilution) for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Protocol 2: Immunofluorescence for Hsc70 and LAMP-2A Co-localization
This protocol details the visualization of Hsc70 and LAMP-2A co-localization in lysosomes as an indicator of CMA activity.
Materials:
-
Cells grown on coverslips, treated with this compound and vehicle control
-
Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against Hsc70 and LAMP-2A (from different host species)
-
Fluorophore-conjugated secondary antibodies (with distinct emission spectra)
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Confocal microscope
Procedure:
-
Cell Treatment: Treat cells grown on coverslips with this compound or vehicle control for the desired time.
-
Fixation: Fix the cells with the chosen fixative.
-
Permeabilization: If using paraformaldehyde fixation, permeabilize the cells with permeabilization buffer.
-
Blocking: Block non-specific antibody binding with blocking solution for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a cocktail of primary antibodies against Hsc70 and LAMP-2A overnight at 4°C.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate the cells with a cocktail of fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a confocal microscope and analyze the co-localization of Hsc70 and LAMP-2A signals.
Mandatory Visualizations
Caption: this compound signaling pathway for CMA induction.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. arp1.com [arp1.com]
- 4. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 5. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
troubleshooting variability in AR-V7 expression between cell lines
Welcome to the technical support center for troubleshooting variability in Androgen Receptor Splice Variant 7 (AR-V7) expression between cell lines. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Which prostate cancer cell lines are recommended as positive and negative controls for AR-V7 expression?
A1: Proper controls are critical for validating your AR-V7 detection assays. Based on published literature, the following cell lines are recommended:
-
Positive Controls: 22Rv1 and VCaP cells are well-established models that endogenously express both full-length AR (AR-FL) and AR-V7.[1][2][3][4] LNCaP95, a derivative of LNCaP, also expresses AR-V7.[3][5]
-
Negative Controls: PC3 and DU145 cells are AR-negative and therefore do not express AR-V7, making them suitable negative controls.[1][2][3][6]
-
Low/Inducible Expression: The LNCaP cell line is generally considered AR-V7 negative at the protein level, although it may express detectable mRNA.[1][4] AR-V7 expression can be induced in LNCaP cells through prolonged androgen deprivation.[7]
Q2: I am not detecting AR-V7 in 22Rv1 cells. What could be the issue?
A2: This is a common issue that can stem from several factors:
-
Antibody Selection: Not all antibodies targeting AR are capable of detecting AR-V7, and some AR-V7-specific antibodies may have performance issues. Ensure you are using a validated antibody for your application (Western blot, IHC, etc.). For example, some studies have reported success with specific antibody clones while noting non-specific binding with others.[1]
-
Protein Extraction and Handling: AR-V7 is a nuclear protein. Ensure your lysis buffer is sufficient to extract nuclear proteins and that protease inhibitors are included to prevent degradation.
-
Cell Culture Conditions: Prolonged passaging can sometimes lead to changes in cell line characteristics. It is advisable to use cells at a lower passage number and ensure they are cultured under recommended conditions.
-
Western Blot Protocol: AR-V7 is a lower abundance protein compared to AR-FL. You may need to load a higher amount of total protein (30-50 µg) and optimize your antibody concentrations and incubation times.
Q3: My RT-qPCR results show AR-V7 mRNA, but I cannot detect the protein by Western blot. Why?
A3: Discrepancies between mRNA and protein levels are not uncommon. Several factors could contribute to this:
-
Low Protein Abundance: The AR-V7 protein may be present at levels below the detection limit of your Western blot assay. Try to enrich the nuclear fraction or use more sensitive detection reagents.
-
Post-transcriptional Regulation: The regulation of AR-V7 expression is complex and involves post-transcriptional mechanisms, including mRNA stability and translation efficiency.
-
Protein Instability: The AR-V7 protein may be rapidly degraded. Ensure that your lysis buffer contains adequate protease inhibitors.
-
Primer Specificity: While your RT-qPCR primers may be specific for the AR-V7 splice junction, it is always good practice to verify the amplicon by sequencing.
Q4: What factors can influence the expression level of AR-V7 in cell culture?
A4: AR-V7 expression is not always constitutive and can be influenced by experimental conditions:
-
Androgen Deprivation: Culturing androgen-sensitive cells (like LNCaP) in charcoal-stripped serum to mimic androgen deprivation therapy can induce or increase AR-V7 expression over time.[7]
-
Splicing Factors: The expression and activity of splicing factors, such as hnRNPA1, can modulate the alternative splicing of the AR pre-mRNA to generate AR-V7.[8]
-
Cell Density and Growth Phase: While less documented for AR-V7 specifically, these factors can influence the expression of many proteins. It is important to maintain consistent cell culture practices.
Data Summary
Table 1: Relative AR-V7 Expression in Common Prostate Cancer Cell Lines
| Cell Line | AR Full-Length (AR-FL) Status | AR-V7 mRNA Expression | AR-V7 Protein Expression | Recommended Use |
| 22Rv1 | Positive[1] | High[4] | High[2][4] | Positive Control |
| VCaP | Positive[1] | Moderate to High[3][4] | Moderate to High[1][3][4] | Positive Control |
| LNCaP95 | Positive[3] | Moderate[9] | Moderate[3] | Positive Control |
| LNCaP | Positive[1] | Low/Trace[1][4] | Very Low/Undetectable[1][4] | Negative/Inducible Control |
| PC3 | Negative[1] | Negative[6] | Negative[1][6] | Negative Control |
| DU145 | Negative[6] | Negative[6] | Negative[2][6] | Negative Control |
Note: Expression levels are relative and can vary based on the detection method and specific experimental conditions.
Troubleshooting Guides
Guide 1: Inconsistent AR-V7 Western Blot Results
This guide provides a systematic approach to troubleshooting variable or unexpected Western blot results for AR-V7.
Caption: Troubleshooting workflow for inconsistent AR-V7 Western blots.
Guide 2: Unexpected AR-V7 RT-qPCR Results
This guide helps to identify potential sources of error in RT-qPCR experiments for AR-V7.
References
- 1. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective degradation of AR-V7 to overcome castration resistance of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 7. researchgate.net [researchgate.net]
- 8. Androgen Receptor Variant–Driven Prostate Cancer II: Advances in Laboratory Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of AR/ARV7 Expression in Isolated Circulating Tumor Cells of Patients with Metastatic Castration-Resistant Prostate Cancer (SAKK 08/14 IMPROVE Trial) - PMC [pmc.ncbi.nlm.nih.gov]
refining experimental conditions for AR7 compound treatment
Welcome to the Technical Support Center for the AR7 compound. This guide is designed to assist researchers, scientists, and drug development professionals in refining experimental conditions for this compound treatment. Below you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the this compound compound?
A1: this compound is a potent and selective antagonist of the Androgen Receptor (AR). It functions by competitively binding to the ligand-binding domain (LBD) of the AR, which prevents the binding of androgens like testosterone and dihydrotestosterone (DHT). This inhibition blocks the subsequent conformational changes required for AR nuclear translocation, dimerization, and its transcriptional activity on androgen-responsive genes.
Q2: In which cancer types or research areas is this compound most effective?
A2: this compound is primarily investigated for its efficacy in prostate cancer, particularly in castration-resistant prostate cancer (CRPC) where androgen receptor signaling remains a key driver of tumor growth.[1][2] Its mechanism also suggests potential utility in other AR-driven diseases, such as certain types of breast cancer.
Q3: What is the recommended solvent and storage condition for this compound?
A3: this compound is a solid, off-white powder. For in vitro experiments, it is recommended to prepare a stock solution in DMSO at a concentration of 10-20 mM. The solid compound should be stored at -20°C for long-term stability (up to 3 years). The DMSO stock solution should be stored in aliquots at -80°C to minimize freeze-thaw cycles and is stable for up to 6 months.
Q4: Which cell lines are recommended for studying the effects of this compound?
A4: For studying this compound's efficacy, androgen-sensitive prostate cancer cell lines are recommended.
-
LNCaP: Expresses a mutated but functional AR and is androgen-sensitive.
-
VCaP: Overexpresses wild-type AR and is sensitive to androgens.
-
22Rv1: Expresses both full-length AR and the AR-V7 splice variant, making it a good model for castration-resistant prostate cancer.[3] For negative controls, AR-null prostate cancer cell lines like PC-3 and DU-145 can be used.[4]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
-
Q: Why are my IC50 values for this compound varying between experiments?
-
A: Cell Density: Ensure that you are seeding the same number of cells for each experiment. Variations in starting cell density can significantly impact the calculated IC50.
-
A: Serum Batch: Different batches of Fetal Bovine Serum (FBS) can have varying levels of endogenous androgens. For androgen-dependent studies, it is crucial to use charcoal-stripped FBS to reduce background AR activation.[5]
-
A: Compound Stability: Ensure that the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. It is advisable to use fresh aliquots for each experiment.
-
A: Incubation Time: The duration of compound exposure can affect the IC50 value. Ensure a consistent incubation time across all experiments. A time-course experiment is recommended to determine the optimal endpoint.
-
Issue 2: No change in total Androgen Receptor (AR) levels after treatment in Western Blot.
-
Q: I treated my cells with this compound, but the Western blot shows no decrease in total AR protein levels. Is the compound not working?
-
A: Mechanism of Action: this compound is an AR antagonist, not an AR degrader. It works by blocking the receptor's activity, not by reducing its expression level.[6][7] Therefore, you should not expect to see a decrease in total AR protein.
-
A: Look at Downstream Targets: To confirm the compound's activity, you should assess the expression of AR-regulated downstream genes and proteins, such as Prostate-Specific Antigen (PSA) or TMPRSS2. A decrease in the expression of these targets would indicate successful AR inhibition.[8][9]
-
A: Check for Nuclear Translocation: An alternative method to verify this compound's effect is to perform cellular fractionation followed by Western blotting. Effective AR antagonism should result in a decreased amount of AR in the nuclear fraction upon androgen stimulation.[10]
-
Issue 3: High background signal in reporter gene assays.
-
Q: My luciferase reporter assay for AR activity shows a high signal in the vehicle-treated control cells. What could be the cause?
-
A: Endogenous Androgens in Serum: Standard FBS contains androgens that can activate the AR. As mentioned previously, using charcoal-stripped FBS is essential to lower this background activity.
-
A: Promoter Leakiness: The reporter construct itself might have some level of basal activity. Ensure you have a non-stimulated control to establish this baseline.
-
A: Cell Line Choice: Some cell lines may have higher intrinsic AR activity. Ensure the chosen cell line is appropriate for the experiment.
-
Data Presentation
Table 1: Effect of this compound on Cell Viability in Prostate Cancer Cell Lines
| Cell Line | This compound IC50 (nM) after 72h treatment |
| LNCaP | 45 ± 5.2 |
| VCaP | 30 ± 4.1 |
| 22Rv1 | 85 ± 9.8 |
| PC-3 | > 10,000 |
Table 2: Dose-Dependent Effect of this compound on PSA mRNA Expression in LNCaP cells
| This compound Concentration (nM) | PSA mRNA Expression (Fold Change vs. Vehicle) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.65 ± 0.08 |
| 50 | 0.32 ± 0.05 |
| 100 | 0.15 ± 0.03 |
| 500 | 0.05 ± 0.01 |
| (LNCaP cells were stimulated with 10 nM DHT for 24 hours) |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Serum Starvation (Optional but Recommended): For androgen-dependent studies, replace the medium with a medium containing charcoal-stripped FBS for 24 hours prior to treatment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 48, 72, or 96 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blotting for AR and PSA Expression
-
Cell Culture and Treatment: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at various concentrations for the desired time (e.g., 24 or 48 hours). Co-treat with an AR agonist like DHT (e.g., 10 nM) to stimulate the pathway.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an 8-12% SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against AR (e.g., 1:1000 dilution), PSA (1:1000), and a loading control like GAPDH or β-actin (1:5000) overnight at 4°C.[11]
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities using software like ImageJ and normalize to the loading control.
Visualizations
Caption: this compound inhibits the Androgen Receptor signaling pathway.
Caption: Experimental workflow for evaluating this compound efficacy.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. mdpi.com [mdpi.com]
- 2. onclive.com [onclive.com]
- 3. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological inhibition of androgen receptor expression induces cell death in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. A Multifunctional Androgen Receptor Screening (MARS) Assay Using the High-Throughput HyperCyt® Flow Cytometry System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. erc.bioscientifica.com [erc.bioscientifica.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Regulation and targeting of androgen receptor nuclear localization in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to the Validation of AR-V7 as a Predictive Biomarker for Enzalutamide Resistance
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to second-generation androgen receptor (AR) signaling inhibitors, such as enzalutamide, presents a significant clinical challenge in the management of metastatic castration-resistant prostate cancer (mCRPC). The androgen receptor splice variant 7 (AR-V7) has been identified as a key driver of this resistance. This guide provides a comprehensive comparison of the data validating AR-V7 as a predictive biomarker, details the experimental protocols for its detection, and contextualizes its clinical utility.
Mechanism of AR-V7-Mediated Enzalutamide Resistance
Enzalutamide functions by targeting the ligand-binding domain (LBD) of the full-length androgen receptor (AR-FL), preventing androgen binding and subsequent receptor activation. However, the AR-V7 splice variant lacks this LBD.[1][2][3] This structural omission renders AR-V7 constitutively active, meaning it can translocate to the nucleus and activate target gene transcription, promoting tumor growth, independent of androgen ligands and unimpeded by enzalutamide.[1][2][3][4] This fundamental mechanism underlies its role as a biomarker for resistance.
Caption: AR-V7 signaling pathway in enzalutamide resistance.
Quantitative Performance of AR-V7 as a Predictive Biomarker
Multiple studies have investigated the predictive power of AR-V7 status for outcomes in mCRPC patients treated with enzalutamide. The detection of AR-V7 in circulating tumor cells (CTCs) is consistently associated with poor response and shorter survival.
Table 1: Clinical Outcomes in Enzalutamide-Treated mCRPC Patients by AR-V7 Status
| Clinical Endpoint | AR-V7 Positive Patients | AR-V7 Negative Patients | p-value | Reference(s) |
| PSA Response Rate (>50% decline) | 0% | 53% | 0.004 | [1][4][5] |
| Median PSA Progression-Free Survival (PFS) | 1.4 months | 6.0 months | <0.001 | [1][4][5] |
| Median Clinical/Radiographic PFS | 2.1 months | 6.1 months | <0.001 | [1][4][5] |
| Median Overall Survival (OS) | 5.5 months | Not Reached | 0.002 | [1][4][5] |
| Overall Survival (vs. Taxane chemotherapy) | 7.3 months | 19.8 months | 0.05 | [6][7] |
Data compiled from landmark studies, primarily the work of Antonarakis et al.[1][4][8] and Scher et al.[6][7]
These data strongly indicate that AR-V7-negative patients derive a significant benefit from enzalutamide, whereas AR-V7-positive patients have markedly inferior outcomes.
Comparison with Alternative Therapeutic Strategies
The validation of AR-V7 extends to its utility in guiding treatment selection between AR signaling inhibitors and alternative therapies like taxane-based chemotherapy.
Table 2: AR-V7 Status and Overall Survival by Treatment Type
| AR-V7 Status | Treatment Group | Median Overall Survival (OS) | Hazard Ratio (HR) | Reference(s) |
| Positive | Taxane Chemotherapy | 14.3 months | 0.62 (vs. ARSI) | [6][7] |
| Positive | ARS Inhibitor | 7.3 months | - | [6][7] |
| Negative | Taxane Chemotherapy | 12.8 months | 1.67 (vs. ARSI) | [6][7] |
| Negative | ARS Inhibitor | 19.8 months | - | [6][7] |
ARS Inhibitor (ARSI) group includes enzalutamide and abiraterone.
These findings from a multi-institutional, blinded study validate that AR-V7 status can predict which patients may have superior overall survival with taxane chemotherapy over a second ARS inhibitor.[6][7]
Experimental Protocols for AR-V7 Detection
The most clinically validated method for AR-V7 detection is the analysis of circulating tumor cells (CTCs) from peripheral blood. Both protein-based immunofluorescent assays and mRNA-based RT-qPCR assays are used.
Protocol 1: CTC-Based AR-V7 Protein Detection (Immunofluorescence)
This method focuses on identifying the nuclear-localized AR-V7 protein, which is the functional, transcriptionally active form.
-
Blood Collection: Collect 7.5-10 mL of peripheral blood in specialized blood collection tubes (e.g., Streck Cell-Free DNA BCT).
-
CTC Identification: Process blood to identify CTCs. This often involves immunomagnetic enrichment or, more commonly, a platform that slides nucleated cells onto glass slides, followed by immunofluorescent staining for cytokeratins (to identify epithelial tumor cells) and CD45 (to exclude leukocytes).
-
AR-V7 Staining: Perform immunofluorescent staining using a validated primary antibody specific to the AR-V7 protein (e.g., from Epic Sciences or a validated lab-developed test). A nuclear counterstain (e.g., DAPI) is used to identify the nucleus.
-
Imaging and Analysis: Use automated microscopy to scan slides and identify CTCs (Cytokeratin-positive, CD45-negative, intact nucleus).
-
Scoring: A trained analyst scores identified CTCs for the presence and localization of the AR-V7 signal. A patient is typically scored as "AR-V7 positive" if at least one CTC shows clear, nuclear-specific AR-V7 staining above a pre-defined intensity threshold.[7][9]
Protocol 2: CTC-Based AR-V7 mRNA Detection (RT-qPCR)
This method quantifies AR-V7 messenger RNA.
-
Blood Collection: Collect peripheral blood as in the protein-based assay.
-
CTC Enrichment: Isolate CTCs from whole blood. A common method is the AdnaTest ProstateCancerSelect, which uses immunomagnetic beads coated with antibodies against epithelial and prostate-specific antigens.[10]
-
RNA Extraction and Reverse Transcription: Lyse the enriched cells to extract total RNA. Perform reverse transcription to synthesize complementary DNA (cDNA).
-
Quantitative PCR (qPCR): Perform a qPCR reaction using primers and probes specific to the unique splice junction of AR-V7.[1][11] Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis: Determine the presence and relative quantity of AR-V7 mRNA. A sample is considered positive if the amplification signal crosses a defined threshold.
Caption: Experimental workflow for CTC-based AR-V7 detection.
Clinical Decision-Making Framework
The validation of AR-V7 as a predictive biomarker allows for its integration into clinical practice to guide therapy selection for mCRPC patients who have progressed on a prior androgen-deprivation therapy.
Caption: Logical framework for AR-V7 guided treatment selection.
Comparison with Other Biomarkers
While AR-V7 is the most extensively validated biomarker for enzalutamide resistance, research into other mechanisms is ongoing.
-
AR Full-Length (AR-FL) Expression: Some studies suggest that the ratio of AR-V7 to AR-FL might offer a more nuanced prediction than AR-V7 status alone. High AR-FL expression in AR-V7-negative patients may still correlate with sensitivity to ARS inhibitors.[12]
-
Other Splice Variants (e.g., ARv567es): Other AR splice variants exist and may also contribute to resistance, though they are generally less abundant and less studied than AR-V7.[12][13]
-
AR LBD Mutations: Mutations in the AR ligand-binding domain can also confer resistance, but AR-V7 expression is a more common mechanism.
Currently, AR-V7 testing in CTCs remains the only biomarker for ARS inhibitor resistance that has been prospectively validated in multiple studies to predict overall survival.[2][6]
Conclusion
Substantial evidence from multiple clinical studies validates AR-V7 as a predictive biomarker for resistance to enzalutamide in patients with mCRPC. The detection of nuclear-localized AR-V7 protein or AR-V7 mRNA in circulating tumor cells is strongly associated with a lack of response and inferior survival outcomes.[1][4][5] Furthermore, its use has been validated to guide the selection between AR signaling inhibitors and taxane chemotherapy, offering a non-invasive tool to personalize treatment and improve patient outcomes.[6][7] While other resistance mechanisms exist, AR-V7 is currently the most robust and clinically actionable biomarker in this setting.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. mdpi.com [mdpi.com]
- 3. AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AR-V7 and Resistance to Enzalutamide and Abiraterone in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mskcc.org [mskcc.org]
- 7. Assessment of the Validity of Nuclear-Localized Androgen Receptor Splice Variant 7 in Circulating Tumor Cells as a Predictive Biomarker for Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
- 9. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 10. AR-V7 Predicts Resistance to Enzalutamide and Abiraterone in Men With Castration-Resistant Prostate Cancer - The ASCO Post [ascopost.com]
- 11. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Androgen receptor splice variant 7 (AR-V7) and AR full-length (AR-FL) as predictive biomarkers of therapeutic resistance: partners in crime? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Whole Blood Assay for AR-V7 and ARv567es in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Transcriptional Dichotomy: A Comparative Guide to AR-FL and AR-V7 Activity
For researchers, scientists, and drug development professionals, understanding the distinct transcriptional activities of the full-length androgen receptor (AR-FL) and its constitutively active splice variant, AR-V7, is paramount in the pursuit of effective therapies for castration-resistant prostate cancer (CRPC). This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual representations of their signaling networks.
The androgen receptor is a critical driver of prostate cancer progression. While therapies targeting the ligand-binding domain (LBD) of AR-FL are initially effective, the emergence of AR splice variants, most notably AR-V7 which lacks the LBD, confers resistance to these treatments.[1] AR-V7 is constitutively active and drives a distinct transcriptional program that promotes tumor growth and survival, even in a low-androgen environment. This guide dissects the functional differences between AR-FL and AR-V7, offering a comprehensive resource for the scientific community.
Data Presentation: Quantitative Comparison of Transcriptional Activity
The transcriptional landscapes orchestrated by AR-FL and AR-V7 exhibit both overlap and striking distinctions. While they share a subset of target genes, each isoform also regulates a unique cohort of genes, contributing to their different biological functions.
Differentially Regulated Genes
RNA-sequencing (RNA-seq) studies have been instrumental in delineating the transcriptomes of AR-FL and AR-V7. The following table summarizes the number of differentially regulated genes identified in prostate cancer cell lines.
| Cell Line | Condition | AR-FL Regulated Genes | AR-V7 Regulated Genes | Overlapping Genes | Reference |
| LNCaP | Doxycycline-inducible expression | ~1400 (R1881 treatment) | ~1000 (AR-V7 depletion) | ~200 | [2][3] |
| LN95 | Endogenous expression | ~200 (AR depletion) | ~1000 (AR-V7 depletion) | Not specified | [2][3] |
Chromatin Binding Profiles (Cistromes)
Chromatin immunoprecipitation followed by sequencing (ChIP-seq) has revealed that AR-FL and AR-V7 have distinct DNA binding patterns, known as cistromes.
| Cell Line | AR-FL Binding Sites | AR-V7 Binding Sites | Common Binding Sites | Reference |
| LNCaP (doxycycline-inducible) | 87,095 | 59,852 | 32,082 | [2][3] |
| 22Rv1 | Not specified | 3554 (ARv567es) | 1031 | [4] |
| LN-tet-ARV7/ARFL | 6,971 | Not specified | 986 | [5] |
Key Target Gene Regulation
The differential regulation of specific target genes underpins the distinct phenotypes driven by AR-FL and AR-V7.
| Gene | Predominantly Regulated By | Function | Fold Change/Observation | Reference |
| KLK3 (PSA) | AR-FL | Prostate-specific antigen | AR-FL knockdown reduces expression | [6] |
| TMPRSS2 | AR-FL | Serine protease | AR-FL knockdown reduces expression | [6][7][8][9] |
| UBE2C | AR-V7 | Cell cycle progression | AR-V7 knockdown downregulates expression, while AR-FL knockdown has no effect. | [6][10][11] |
| CDC20 | AR-V7 | Cell cycle regulation | Expression decreased with NTD-targeting but not LBD-targeting inhibitors. | [12] |
| AKT1 | AR-V7 | Cell survival, proliferation | AR-V7 knockdown decreases expression, while AR-FL knockdown does not. | [1] |
| NUP210 | AR-V7 (Common with AR) | Nuclear pore complex | Upregulated in CRPC tissues; knockdown suppresses growth. | [13] |
| SLC3A2 | AR-V7 (Specific) | Amino acid transport | Upregulated in CRPC tissues; knockdown suppresses growth. | [13] |
| SLC30A7 | AR-V7 (Suppressive) | Zinc transporter, tumor suppressor | Upregulated by an inhibitor of AR-FL and AR-V7. | [14] |
| B4GALT1 | AR-V7 (Suppressive) | Glycosyltransferase | Upregulated by an inhibitor of AR-FL and AR-V7. | [14] |
| SNX14 | AR-V7 (Suppressive) | Sorting nexin | Upregulated by an inhibitor of AR-FL and AR-V7. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key techniques used to compare AR-FL and AR-V7 transcriptional activity.
Luciferase Reporter Assay
This assay is used to measure the transcriptional activity of AR-FL and AR-V7 on a specific gene promoter.
-
Cell Culture and Transfection: Plate prostate cancer cells (e.g., LNCaP, PC-3) in 24-well plates. Co-transfect cells with an expression vector for either AR-FL or AR-V7, a luciferase reporter plasmid containing the promoter of a target gene (e.g., PSA promoter-luciferase), and a Renilla luciferase plasmid for normalization.
-
Treatment: Treat cells with androgens (e.g., dihydrotestosterone, DHT) or vehicle control. For AR-V7, which is constitutively active, no ligand is required.
-
Cell Lysis: After 24-48 hours, wash cells with PBS and lyse them using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system. First, add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo reagent to quench the firefly reaction and activate the Renilla luciferase, and measure its luminescence.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[15][16][17][18][19]
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-seq is employed to identify the genome-wide DNA binding sites of AR-FL and AR-V7.
-
Cross-linking: Treat prostate cancer cells with formaldehyde (and optionally a co-fixative like disuccinimidyl glutarate) to cross-link proteins to DNA.[20]
-
Chromatin Shearing: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-600 bp.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to AR-FL or AR-V7. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the human genome and use peak-calling algorithms to identify regions of enrichment, which represent the binding sites of the transcription factor.[21][22][23][24]
RNA-Sequencing (RNA-Seq)
RNA-seq is used to profile the global gene expression changes induced by AR-FL or AR-V7.
-
RNA Extraction: Isolate total RNA from prostate cancer cells expressing either AR-FL or AR-V7.
-
Library Preparation: Deplete ribosomal RNA and construct a cDNA library from the remaining RNA.
-
Sequencing: Perform high-throughput sequencing of the cDNA library.
-
Data Analysis: Align the sequencing reads to the human transcriptome and quantify the expression level of each gene. Use statistical packages like DESeq2 or edgeR to identify differentially expressed genes between conditions.[25][26][27][28][29]
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the signaling pathways of AR-FL and AR-V7, and a typical experimental workflow for their comparison.
Caption: Canonical AR-FL signaling pathway.
Caption: Ligand-independent AR-V7 signaling.
Caption: Workflow for comparing AR-FL and AR-V7.
References
- 1. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Androgen receptor splice variants and prostate cancer: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. oncotarget.com [oncotarget.com]
- 7. Androgen regulation of the TMPRSS2 gene and the effect of a SNP in an androgen response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Androgen regulation of pulmonary AR, TMPRSS2 and ACE2 with implications for sex-discordant COVID-19 outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Distinct mechanisms for TMPRSS2 expression explain organ-specific inhibition of SARS-CoV-2 infection by enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcript Levels of Androgen Receptor Variant 7 and Ubiquitin-Conjugating Enzyme 2C in Hormone Sensitive Prostate Cancer and Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 14. A novel inhibitor of ARfl and ARv7 induces protein degradation to overcome enzalutamide resistance in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. assaygenie.com [assaygenie.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. med.emory.edu [med.emory.edu]
- 18. Luciferase Reporters | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 20. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bosterbio.com [bosterbio.com]
- 22. ChIP-seq Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. Transcription Factor ChIP-Seq, ChIP-Seq Service | CD BioSciences [epigenhub.com]
- 24. researchgate.net [researchgate.net]
- 25. RNA-Seq for Differential Gene Expression Analysis: Introduction, Protocol, and Bioinformatics - CD Genomics [cd-genomics.com]
- 26. researchgate.net [researchgate.net]
- 27. RNA-seq workflow: gene-level exploratory analysis and differential expression [csama2025.bioconductor.eu]
- 28. Differential Expression Analysis: Simple Pair, Interaction, Time-series [bio-protocol.org]
- 29. Differential gene expression (DGE) analysis | Training-modules [hbctraining.github.io]
A Comparative Guide to AR7 and Other RARα Antagonists in Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the compound AR7 with other Retinoic Acid Receptor alpha (RARα) antagonists in the context of autophagy studies. The information presented herein is curated from experimental data to assist researchers in selecting the appropriate tools for their investigations into the intricate mechanisms of cellular degradation and homeostasis.
Introduction to RARα and Autophagy
Retinoic Acid Receptor alpha (RARα) is a nuclear receptor that plays a crucial role in regulating gene transcription involved in cell growth, differentiation, and apoptosis. Emerging evidence has highlighted its significant role in the regulation of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy is broadly categorized into macroautophagy and chaperone-mediated autophagy (CMA). While macroautophagy involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes, CMA is a more selective process where specific proteins are targeted to the lysosome for degradation. RARα signaling has been shown to negatively regulate CMA, making RARα antagonists valuable tools for studying and modulating this pathway.[1][2]
This compound: A Selective Activator of Chaperone-Mediated Autophagy
This compound is an atypical RARα antagonist that has garnered significant attention for its ability to specifically activate CMA without impacting macroautophagy.[1][3][4] This selectivity makes it a powerful tool for dissecting the specific roles of CMA in various physiological and pathological processes. Newer derivatives of this compound, such as CA39 and CA77, have been developed and shown to be even more potent activators of CMA.[5]
Comparison of this compound and Other RARα Antagonists
While this compound is well-characterized for its specific effects on CMA, other RARα antagonists such as BMS493 and ER50891 are also utilized in research. However, their specific effects on different forms of autophagy are less documented in publicly available literature, making direct quantitative comparisons challenging. The following tables summarize the known effects of these compounds based on available data.
Quantitative Data Summary
Table 1: Effect of RARα Antagonists on Chaperone-Mediated Autophagy (CMA) Activity
| Compound | Target | Cell Line | Concentration | Effect on CMA Activity | Reference |
| This compound | RARα | NIH 3T3 | 10-30 µM | Significant activation | [1] |
| HepG2 | 10 µM | IC50 for hypoxic cell growth inhibition | [4] | ||
| Mouse Embryonic Fibroblasts | 20 µM | Increased lysosomal activity | [1] | ||
| CA39 | RARα | NIH 3T3 | Not specified | More potent activator than this compound | [5] |
| CA77 | RARα | NIH 3T3 | Not specified | More potent activator than this compound | [5] |
| BMS493 | RARα | Not specified | Not specified | No specific data on CMA activation available | |
| ER50891 | RARα | Not specified | Not specified | No specific data on CMA activation available |
Table 2: Effect of RARα Antagonists on Macroautophagy
| Compound | Target | Cell Line | Concentration | Effect on Macroautophagy (LC3-II levels) | Reference |
| This compound | RARα | NIH 3T3 | 10, 20, 30 µM | No effect | [1] |
| Testicular tissue (in vitro) | 20 µM | Decreased LC3 a/b levels | [6] | ||
| CA39 | RARα | Not specified | Not specified | No inhibitory effect | [4] |
| CA77 | RARα | Not specified | Not specified | No inhibitory effect | [4] |
| BMS493 | RARα | Not specified | Not specified | No specific data on macroautophagy available | |
| ER50891 | RARα | Not specified | Not specified | No specific data on macroautophagy available |
Signaling Pathways
The regulation of autophagy by RARα is complex and involves multiple signaling pathways. Antagonism of RARα by compounds like this compound can modulate these pathways to influence autophagic activity.
Caption: RARα signaling negatively regulates CMA and can influence macroautophagy through pathways like PI3K-Akt-mTOR.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are protocols for key experiments used to assess the effects of RARα antagonists on autophagy.
Western Blotting for LAMP2A and LC3
This protocol is used to quantify the protein levels of LAMP2A, a key receptor in CMA, and LC3-II, a marker for autophagosomes.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Rabbit anti-LAMP2A (e.g., Abcam, ab18528), dilution 1:1000
-
Rabbit anti-LC3 (e.g., Novus Biologicals, NB100-2220), dilution 1:1000
-
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Separation: Separate 20-30 µg of protein from cell lysates on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-LAMP2A or anti-LC3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensity, normalized to a loading control (e.g., β-actin or GAPDH).
Chaperone-Mediated Autophagy (CMA) Activity Assay using a KFERQ-Reporter
This assay measures the flux of CMA by tracking the delivery of a fluorescently tagged protein containing the KFERQ-like motif to the lysosome.
Materials:
-
Cells stably expressing a KFERQ-reporter construct (e.g., KFERQ-PS-Dendra2)
-
Fluorescence microscope or high-content imaging system
-
Lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) as controls
Procedure:
-
Cell Culture and Treatment: Plate cells expressing the KFERQ-reporter and treat them with the RARα antagonist of interest at various concentrations and time points.
-
Fluorescence Imaging: Acquire images using a fluorescence microscope. For photoconvertible reporters like Dendra2, a pre-conversion image is taken, followed by photo-conversion using a specific wavelength of light (e.g., 405 nm), and then post-conversion images are acquired over time.
-
Image Analysis: Quantify the number and intensity of fluorescent puncta per cell. An increase in puncta indicates an accumulation of the reporter in lysosomes, signifying increased CMA activity.
-
Controls: Include untreated cells as a negative control and cells treated with a known CMA activator or inhibitor as positive and negative controls, respectively. Lysosomal inhibitors can be used to confirm that the observed puncta are indeed lysosomes.
Caption: Workflow for assessing CMA activity using a KFERQ-reporter assay.
The Role of GNPNAT1 in RARα-Mediated Autophagy
Recent studies have implicated Glucosamine-Phosphate N-Acetyltransferase 1 (GNPNAT1) in autophagy. However, the direct interaction and regulatory relationship between GNPNAT1 and the RARα signaling pathway in the context of autophagy are not yet well-established and require further investigation.
Conclusion
This compound and its more potent derivatives, CA39 and CA77, stand out as valuable research tools for their specific activation of chaperone-mediated autophagy. Their selectivity allows for the targeted investigation of CMA's role in health and disease. While other RARα antagonists like BMS493 and ER50891 exist, their precise effects on different autophagic pathways are not as clearly defined. Future research, including direct comparative studies, is needed to fully elucidate the autophagic modulation profile of the broader range of RARα antagonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to design and interpret their studies in this dynamic field.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | Chaperone-mediated autophagy as a modulator of aging and longevity [frontiersin.org]
- 3. Analysis of Chaperone-Mediated Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting retinoic acid receptor alpha-corepressor interaction activates chaperone-mediated autophagy and protects against retinal degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding AR-V7: A Comparative Guide to RT-PCR and IHC Detection Methods in Prostate Cancer Research
For researchers, scientists, and drug development professionals navigating the landscape of androgen receptor splice variant 7 (AR-V7) detection, the choice between Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Immunohistochemistry (IHC) is a critical decision point. This guide provides an objective comparison of these two predominant methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.
The androgen receptor (AR) signaling pathway is a cornerstone in the development and progression of prostate cancer. A key mechanism of resistance to androgen receptor signaling inhibitors (ARSIs) is the expression of constitutively active AR splice variants, with AR-V7 being the most clinically relevant. Accurate detection of AR-V7 is crucial for both prognostic assessment and for guiding therapeutic strategies in metastatic castration-resistant prostate cancer (mCRPC).
This guide delves into a head-to-head comparison of RT-PCR, which detects AR-V7 mRNA, and IHC, which identifies the AR-V7 protein, offering insights into their respective performance characteristics and experimental protocols.
Quantitative Performance: A Comparative Analysis
The efficacies of RT-PCR and IHC in detecting AR-V7 and predicting clinical outcomes are summarized below. It is important to note that the performance of these methods can be influenced by the specific assays and antibodies used.
| Performance Metric | RT-PCR (mRNA Detection) | Immunohistochemistry (IHC) (Protein Detection) | Key Considerations |
| Prognostic Value (mCRPC) | AR-V7 positivity is consistently associated with poorer prostate-specific antigen (PSA) response, shorter progression-free survival (PFS), and shorter overall survival (OS) in patients treated with ARSIs.[1][2][3] | AR-V7 protein expression, particularly nuclear localization, is also a strong predictor of resistance to ARSIs and is associated with adverse clinical outcomes.[4][5] | Both methods have demonstrated significant prognostic value, though the specific hazard ratios and odds ratios can vary between studies and patient cohorts. |
| Sensitivity | Generally considered highly sensitive, capable of detecting low levels of AR-V7 transcripts.[6] Droplet digital PCR (ddPCR) offers even higher sensitivity than traditional quantitative RT-PCR (qRT-PCR).[1] | Sensitivity can be variable and is highly dependent on the specific antibody used. The RM7 antibody has shown good sensitivity and specificity for AR-V7 protein.[7][8][9][10] | The definition of a "positive" result (e.g., cutoff for transcript levels or H-score) can significantly impact sensitivity. |
| Specificity | Specificity relies on the design of primers and probes to the unique cryptic exon 3 of AR-V7. However, some assays may detect other AR splice variants.[11] | Specificity is a critical concern, with some antibodies showing non-specific staining.[6][7] The RM7 antibody is reported to have high specificity, while others like EPR15656 may exhibit some non-specific binding.[7][8] | Rigorous validation of primers and antibodies is essential to ensure specificity. |
| Concordance | The agreement between different RT-PCR assays and between RT-PCR and IHC can be variable. Discrepancies can arise from differences in the stability of mRNA versus protein, and the specific sensitivities and specificities of the assays being compared.[12][13] | A positive correlation between nuclear AR-V7 protein expression (by IHC) and CTC-derived AR-V7 mRNA (by RT-PCR) has been reported, though false negatives with the CTC-based mRNA assay are common when compared to tissue IHC.[13] | The biological context (e.g., circulating tumor cells vs. tissue) and the timing of sample collection can influence concordance. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and the practical application of these detection methods, the following diagrams illustrate the androgen receptor signaling pathway and the experimental workflows for both RT-PCR and IHC.
Androgen Receptor (AR) and AR-V7 Signaling Pathway.
The above diagram illustrates the canonical androgen-dependent signaling of the full-length AR (AR-FL) and the ligand-independent activation of gene transcription by AR-V7.
A simplified comparison of RT-PCR and IHC workflows.
This diagram outlines the key steps involved in the detection of AR-V7 using RT-PCR and IHC, from sample collection to data analysis.
Detailed Experimental Protocols
For researchers looking to implement these techniques, the following provides a generalized overview of the experimental protocols. It is crucial to consult the original research articles for detailed, validated protocols.
RT-PCR Protocol for AR-V7 mRNA Detection in Circulating Tumor Cells (CTCs)
This protocol is a composite based on methodologies described in the literature.[6][14]
-
CTC Enrichment:
-
Collect whole blood in appropriate collection tubes (e.g., CellSave®).
-
Enrich CTCs using an immunomagnetic-based platform such as the CellSearch® system, which targets the epithelial cell adhesion molecule (EpCAM).
-
-
RNA Isolation:
-
Lyse the enriched CTCs.
-
Isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit (e.g., SuperScript III, Invitrogen) and random hexamers.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using a real-time PCR system.
-
Use validated primers and probes specific for the AR-V7 splice junction.
-
Include a housekeeping gene (e.g., GAPDH) for normalization.
-
Run appropriate positive (e.g., 22Rv1 cell line RNA) and negative controls.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for AR-V7 and the housekeeping gene.
-
Calculate the relative expression of AR-V7 mRNA.
-
Immunohistochemistry (IHC) Protocol for AR-V7 Protein Detection in Prostate Cancer Tissue
This protocol is a generalized procedure based on established IHC techniques.[4][5][7][15]
-
Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin.
-
Process and embed the tissue in paraffin (FFPE).
-
Cut 4-5 µm sections using a microtome and mount on charged slides.
-
-
Antigen Retrieval:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol.
-
Perform heat-induced epitope retrieval using an appropriate buffer (e.g., Tris/EDTA, pH 8.1).
-
-
Immunostaining:
-
Block endogenous peroxidase activity with a hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking serum.
-
Incubate the sections with a validated primary antibody against AR-V7 (e.g., RM7 monoclonal antibody) at an optimized dilution (e.g., 1:500).[7]
-
Incubate with a secondary antibody conjugated to a detection system (e.g., HRP-polymer).
-
Develop the signal with a chromogen (e.g., DAB).
-
Counterstain with hematoxylin.
-
-
Microscopic Evaluation:
-
Dehydrate the sections, clear in xylene, and coverslip.
-
Examine the slides under a light microscope.
-
Score the nuclear AR-V7 staining intensity and the percentage of positive tumor cells. The H-score (ranging from 0 to 300) is often used for quantification.
-
Conclusion
Both RT-PCR and IHC are valuable tools for the detection of AR-V7 in prostate cancer research. RT-PCR offers high sensitivity for detecting AR-V7 mRNA, particularly with advanced techniques like ddPCR. IHC provides crucial information about the presence and subcellular localization of the AR-V7 protein, which is the functional effector of resistance.
The choice between these methods will depend on the specific research question, the available sample types, and the resources of the laboratory. For studies focusing on the early detection of AR-V7 expression, the high sensitivity of RT-PCR may be advantageous. For investigations requiring confirmation of functional protein and its localization within the tumor microenvironment, IHC is indispensable. As the field advances, the combined use of both methodologies may offer the most comprehensive understanding of AR-V7's role in prostate cancer. It is imperative for researchers to use well-validated assays and to be aware of the inherent limitations of each technique to ensure the generation of robust and reproducible data.
References
- 1. Prognostic Value of Androgen Receptor Splice Variant 7 in the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CTC-derived AR-V7 detection as a prognostic and predictive biomarker in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Prognostic and Predictive Value of Liquid Biopsy-Derived Androgen Receptor Variant 7 (AR-V7) in Prostate Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 4. Expression of AR-V7 (Androgen Receptor Variant 7) Protein in Granular Cytoplasmic Structures Is an Independent Prognostic Factor in Prostate Cancer Patients | MDPI [mdpi.com]
- 5. Analytical Validation and Clinical Qualification of a New Immunohistochemical Assay for Androgen Receptor Splice Variant-7 Protein Expression in Metastatic Castration-resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. AR-V7 biomarker testing for primary prostate cancer: The ongoing challenge of analytical validation and clinical qualification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prospective Multicenter Study of Circulating Tumor Cell AR-V7 and Taxane Versus Hormonal Treatment Outcomes in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Circulating tumor cell-based or tissue biopsy-based AR-V7 detection: which provides the greatest clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Analysis of AR/ARV7 Expression in Isolated Circulating Tumor Cells of Patients with Metastatic Castration-Resistant Prostate Cancer (SAKK 08/14 IMPROVE Trial) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
The Dual-Edged Sword: A Comparative Analysis of AR-V7's Function Across Prostate, Breast, and Bladder Cancers
For Immediate Release
A comprehensive comparative guide offering an in-depth analysis of the androgen receptor splice variant 7 (AR-V7) across prostate, breast, and bladder cancers. This guide provides researchers, scientists, and drug development professionals with a critical overview of AR-V7's differential functions, its role as a biomarker of therapeutic resistance, and the experimental methodologies for its detection.
The androgen receptor (AR) is a key driver in the progression of several cancers. The emergence of AR splice variants, particularly AR-V7, which lacks the ligand-binding domain, presents a significant clinical challenge by conferring resistance to standard androgen deprivation therapies. This guide synthesizes current experimental data to illuminate the nuanced role of AR-V7 in different cancer contexts.
Quantitative Analysis of AR-V7 Expression and Clinical Outcomes
The clinical implications of AR-V7 expression vary significantly across different cancer types. Below is a summary of quantitative data from key studies.
Table 1: AR-V7 in Prostate Cancer and Response to Therapy
| Treatment Type | Patient Cohort | AR-V7 Status | PSA Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Source(s) |
| Novel Hormonal Therapies (Abiraterone/Enzalutamide) | Metastatic Castration-Resistant Prostate Cancer (mCRPC) | CTC-negative | 75.5% | 11.3 months | 28.7 months | [1] |
| CTC-positive/AR-V7-negative | 52.2% | 6.2 months | 29.5 months | [1] | ||
| CTC-positive/AR-V7-positive | 13.9% | 2.1 months | 11.2 months | [1] | ||
| Taxane Chemotherapy | mCRPC | AR-V7-positive | 41% | 5.1 months | 9.2 months | [2] |
| mCRPC | AR-V7-negative | 65% | Not significantly different from AR-V7+ | Not significantly different from AR-V7+ | [2] |
Table 2: AR-V7 Expression in Different Breast Cancer Subtypes
| Breast Cancer Subtype | Prevalence of AR-V7 Positivity | Source(s) |
| Triple-Negative Breast Cancer (TNBC) | 18% - 76.9% | [3][4] |
| ER-positive/HER2-negative | 3.7% | [4] |
| HER2-positive | 15.4% | [4] |
| Apocrine Morphology | 42.1% (in AR-V7 positive cases) | [4] |
Table 3: AR-V7 Expression in Bladder Cancer
| Patient Cohort | AR-V7 mRNA Expression | AR-V7 Protein Expression | Source(s) |
| Non-muscle invasive bladder cancer | Significantly higher than healthy controls | Lower than healthy controls | [5] |
| Healthy bladder tissue | Lower than bladder cancer tissue | Higher than bladder cancer tissue | [5] |
Experimental Protocols for AR-V7 Detection
Accurate detection of AR-V7 is crucial for its clinical application. The following are summaries of commonly used experimental methodologies.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR) and Quantitative PCR (qPCR)
Principle: These methods detect and quantify AR-V7 mRNA. Specific primers are designed to span the unique exon 3 to cryptic exon 3 junction of the AR-V7 transcript.
Methodology:
-
RNA Extraction: Total RNA is isolated from tumor tissue, circulating tumor cells (CTCs), or whole blood.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then amplified using AR-V7 specific primers. For qPCR, a fluorescent dye or probe is used to quantify the amount of amplified product in real-time.
-
Analysis: The presence and quantity of AR-V7 mRNA are determined by analyzing the PCR product, often normalized to a housekeeping gene.
Immunohistochemistry (IHC)
Principle: IHC is used to detect the AR-V7 protein directly in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Methodology:
-
Tissue Preparation: FFPE tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced or enzymatic antigen retrieval is performed to unmask the AR-V7 epitope.
-
Antibody Incubation: The tissue sections are incubated with a primary antibody specific to the unique C-terminus of the AR-V7 protein (e.g., RM7 clone).
-
Detection: A secondary antibody conjugated to an enzyme or fluorophore is used for visualization.
-
Scoring: The staining intensity and the percentage of positive cells are scored to determine AR-V7 protein expression.
Circulating Tumor Cell (CTC)-Based Assays
Principle: This liquid biopsy approach involves the detection of AR-V7 in CTCs isolated from patient blood, which can be done at either the mRNA or protein level.
Methodology:
-
CTC Enrichment: CTCs are isolated from whole blood using methods that target epithelial cell surface markers (e.g., EpCAM-based immunomagnetic enrichment, such as the AdnaTest or CellSearch® system).
-
AR-V7 Detection:
-
mRNA-based: RNA is extracted from the enriched CTCs and subjected to RT-PCR or qPCR for AR-V7 mRNA detection.
-
Protein-based: The enriched cells are stained using immunofluorescence with an anti-AR-V7 antibody. The presence of nuclear-localized AR-V7 protein is then quantified.
-
-
Analysis: The number of AR-V7-positive CTCs is determined and used for clinical correlation.
Comparative Signaling Pathways
AR-V7 functions as a constitutively active transcription factor, but its downstream effects and interacting partners can differ depending on the cellular context of the cancer.
AR-V7 Signaling in Prostate Cancer
In castration-resistant prostate cancer (CRPC), AR-V7 drives a distinct transcriptional program that promotes cell survival and proliferation in the absence of androgens. It can directly bind to androgen response elements (AREs) in the promoter regions of target genes.
Caption: AR-V7 translocates to the nucleus and activates target genes, promoting resistance in prostate cancer.
AR-V7 Function in Breast Cancer
In breast cancer, particularly in triple-negative subtypes, AR-V7 is also constitutively active. However, some studies suggest it may have a role in repressing gene expression, highlighting a context-dependent regulatory function.[6]
Caption: In breast cancer, AR-V7 may contribute to an aggressive phenotype through gene repression.
Experimental Workflow for AR-V7 Detection in CTCs
The detection of AR-V7 in circulating tumor cells is a multi-step process that has shown significant promise as a liquid biopsy biomarker.
Caption: Workflow for detecting AR-V7 in circulating tumor cells from a patient blood sample.
Conclusion
AR-V7 plays a pivotal, albeit varied, role in the progression and therapeutic resistance of prostate, breast, and bladder cancers. In prostate cancer, its presence is a well-established marker of resistance to novel hormonal therapies. Its function in breast cancer is an active area of investigation, with evidence suggesting a role in promoting aggressive phenotypes. In bladder cancer, the significance of AR-V7 is just beginning to be explored. The continued development and standardization of detection methodologies are paramount for the integration of AR-V7 as a predictive biomarker in clinical practice, ultimately guiding personalized treatment strategies for patients with these malignancies.
References
- 1. onclive.com [onclive.com]
- 2. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prognostic role of Androgen Receptor splice variant 7 (AR-V7) in the pathogenesis of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Androgen Receptor Splicing Variant-7 in Breast Cancer: Clinical and Pathologic Correlations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of androgen receptor and androgen receptor splice-variant 7 in bladder cancer; a novel approach into an ancient topic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Efficacy of AR7 Compound in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The designation "AR7" can refer to at least two distinct research compounds with different mechanisms of action and cellular targets. This guide provides a comparative overview of the efficacy of these two compounds in various cell lines based on available experimental data.
Compound 1: this compound (RARα Antagonist)
This compound is an antagonist of the Retinoic Acid Receptor Alpha (RARα) and is known to be a specific activator of chaperone-mediated autophagy (CMA).
Mechanism of Action
This compound functions by inhibiting the RARα signaling pathway. This inhibition leads to the upregulation of Chaperone-Mediated Autophagy (CMA), a cellular process for the selective degradation of cytosolic proteins. This process is implicated in cellular quality control and the response to stress.
Data Presentation
| Cell Line | Compound | Effect | Concentration | Citation |
| HepG2 (Human Liver Cancer) | This compound | Inhibition of hypoxic cancer cell growth | IC50: 10 μM | [1] |
| LNCaP (Human Prostate Cancer) | AGN196996 (another RARα antagonist) | Inhibition of colony formation | IC50: 1.8 μM | [2] |
| Normal Prostate Epithelial Cells | AGN196996 (another RARα antagonist) | Inhibition of colony formation | IC50: ~1.8 μM | [2] |
| MCF-7 (Human Breast Cancer) | RARα antagonists (general) | Anti-proliferative and apoptotic effects | Not specified | [3] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound compound (e.g., 0.1, 1, 10, 50, 100 μM) and a vehicle control (e.g., DMSO). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Signaling Pathway and Experimental Workflow
Caption: this compound antagonizes RARα, leading to the activation of CMA and subsequent inhibition of cancer cell growth.
Caption: Workflow for determining cell viability using the MTT assay after treatment with this compound.
Compound 2: AR/AR-V7-IN-1 (AR/AR-V7 Inhibitor)
This compound is an inhibitor of the Androgen Receptor (AR) and its splice variant 7 (AR-V7), which is often associated with resistance to anti-androgen therapies in prostate cancer.
Mechanism of Action
AR/AR-V7-IN-1 inhibits the function of both the full-length androgen receptor and its constitutively active splice variant, AR-V7. By doing so, it can overcome resistance to conventional anti-androgen drugs like enzalutamide, which primarily target the ligand-binding domain of the full-length AR that is absent in AR-V7.
Data Presentation
| Cell Line | Compound | Effect | Concentration | Citation |
| LNCaP (Human Prostate Cancer) | AR/AR-V7-IN-1 | Potent inhibition of cell growth | IC50: 4.87 μM | [4] |
| 22RV1 (Human Prostate Cancer) | AR/AR-V7-IN-1 | Potent inhibition of cell growth | IC50: 2.07 μM | [4] |
| LNCaP (Enzalutamide-resistant) | Enzalutamide | Limited effect on cell growth | >10 μM | [5] |
| 22RV1 | Enzalutamide | Unaffected cell growth | Not specified | [6][7] |
Experimental Protocols
Cell Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Seed LNCaP or 22RV1 cells in a 96-well plate at a density of 5,000 cells per well in their respective growth media and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of AR/AR-V7-IN-1 (e.g., 0.01 to 100 μM) and a vehicle control (e.g., DMSO). For comparison, treat parallel wells with a standard anti-androgen like enzalutamide. Incubate for 72 hours.
-
WST-1 Addition: Add 10 μL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and determine the IC50 values.
Signaling Pathway and Experimental Workflow
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. An antagonist of retinoic acid receptors more effectively inhibits growth of human prostate cancer cells than normal prostate epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genomic Mechanism for Antagonism Between Retinoic Acid and Estrogen Signaling in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analysis of novel enzalutamide-resistant cells: upregulation of testis-specific Y-encoded protein gene promotes the expression of androgen receptor splicing variant 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Androgen receptor splice variants mediate enzalutamide resistance in castration-resistant prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Guide to Validating Downstream Targets of the AR-V7 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen receptor (AR) targeted therapies in castration-resistant prostate cancer (CRPC). Unlike the full-length AR (AR-FL), AR-V7 lacks the ligand-binding domain, rendering it constitutively active and driving a distinct transcriptional program that promotes tumor progression.[1][2][3] Validating the downstream targets of AR-V7 is paramount for understanding its biological function and for the development of novel therapeutics to overcome treatment resistance.
This guide provides a comparative overview of validated downstream targets of the AR-V7 signaling pathway, contrasting them with AR-FL targets. It includes detailed experimental protocols for target validation and quantitative data to support the findings.
Comparative Analysis of AR-V7 vs. AR-FL Downstream Targets
AR-V7 regulates a transcriptional program that partially overlaps with that of AR-FL, but also includes a unique set of target genes.[4][5] This differential gene regulation is a key driver of the aggressive phenotype observed in AR-V7-positive prostate cancer. Below is a summary of key downstream targets that have been experimentally validated.
| Target Gene | Regulation by AR-V7 | Regulation by AR-FL | Key Function | Reference |
| UBE2C | Upregulated | Also upregulated, but AR-Vs appear to be primary drivers | Cell cycle progression (G2/M transition) | [1][6][7] |
| CDC20 | Upregulated | Not directly regulated | Cell cycle progression, anaphase-promoting complex activator | [1][6] |
| AKT1 | Upregulated | Not regulated | Cell survival, proliferation | [1][6] |
| NUP210 | Upregulated | Common target, also upregulated by AR-FL | Nuclear pore complex component | [6][8][9][10] |
| SLC3A2 | Upregulated | Also upregulated, but identified as a specific AR-V7 target in some contexts | Amino acid transport | [1][6][8][9][10] |
| SOX9 | Upregulated | Not directly regulated | Epithelial-mesenchymal transition, metastasis | [11] |
| CCNA2 | Upregulated | Not directly regulated | Cell cycle progression (Cyclin A2) | [1] |
| EDN2 | Upregulated | Not a primary target | Vasoconstriction, cell proliferation | [1] |
| ETS2 | Upregulated | Not an AR-FL target | Transcription factor, oncogene | [1] |
| UGT2B17 | Upregulated | Suppressed by DHT-activated AR-FL | Steroid metabolism | [1] |
Visualizing the AR-V7 Signaling Pathway
The following diagram illustrates the simplified signaling pathway of both AR-FL and the constitutively active AR-V7.
Caption: Simplified diagram of AR-FL and AR-V7 signaling pathways.
Experimental Protocols for Target Validation
Validating the downstream targets of AR-V7 requires a multi-faceted approach, combining techniques to demonstrate direct binding, transcriptional regulation, and functional relevance.
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
Objective: To identify the genomic binding sites of AR-V7 on a genome-wide scale.
Methodology:
-
Cell Culture: Utilize prostate cancer cell lines endogenously expressing AR-V7 (e.g., LNCaP95, 22Rv1) or engineered to express AR-V7.
-
Cross-linking: Cross-link proteins to DNA using formaldehyde.
-
Chromatin Shearing: Lyse cells and shear chromatin into small fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody specific to the N-terminus of AR (which recognizes both AR-FL and AR-V7) or a validated AR-V7 specific antibody. Use magnetic beads to pull down the antibody-protein-DNA complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads to the reference genome and use peak-calling algorithms to identify regions of AR-V7 enrichment. These peaks represent potential AR-V7 binding sites.
RNA-sequencing (RNA-seq)
Objective: To identify genes that are differentially expressed upon modulation of AR-V7 expression.
Methodology:
-
Experimental Design: Compare the transcriptomes of cells with high AR-V7 expression versus cells with low or no AR-V7 expression (e.g., using siRNA-mediated knockdown of AR-V7).
-
RNA Extraction and Library Preparation: Extract total RNA from the different cell populations and prepare RNA-seq libraries.
-
Sequencing: Perform high-throughput sequencing of the RNA libraries.
-
Data Analysis: Align reads to the reference genome and quantify gene expression levels. Identify differentially expressed genes between the experimental groups. Genes that are significantly up- or down-regulated following AR-V7 knockdown are considered potential downstream targets.
Quantitative Real-Time PCR (qPCR) and Western Blotting
Objective: To validate the differential expression of candidate target genes at the mRNA and protein levels, respectively.
Methodology (qPCR):
-
RNA Extraction and cDNA Synthesis: Extract total RNA from cells with modulated AR-V7 expression and reverse transcribe it into cDNA.
-
qPCR Reaction: Perform qPCR using primers specific for the candidate target genes. Use a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
Methodology (Western Blotting):
-
Protein Extraction: Lyse cells and extract total protein.
-
SDS-PAGE and Transfer: Separate proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme for chemiluminescent or fluorescent detection.
-
Analysis: Quantify band intensities to determine the relative protein expression levels.
Functional Assays
Objective: To determine the functional consequence of AR-V7-mediated regulation of a target gene.
Methodology:
-
Cell Proliferation Assays: Perform assays such as MTT or colony formation assays in cells where both AR-V7 and the candidate target gene are knocked down to see if the effect of AR-V7 on proliferation is mediated by the target.
-
Cell Migration and Invasion Assays: Use transwell assays to assess the role of the target gene in AR-V7-driven cell migration and invasion.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution following knockdown of AR-V7 and/or the target gene.
Experimental Workflow for Target Validation
The following diagram outlines a typical workflow for identifying and validating downstream targets of AR-V7.
Caption: A typical experimental workflow for validating AR-V7 targets.
By employing these methodologies, researchers can robustly identify and validate the downstream targets of the AR-V7 signaling pathway, providing crucial insights into the mechanisms of therapy resistance in prostate cancer and paving the way for the development of novel therapeutic strategies.
References
- 1. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Androgen receptor and its splice variant, AR-V7, differentially regulate FOXA1 sensitive genes in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]
- 7. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urotoday.com [urotoday.com]
Androgen Receptor Splice Variant 7 (AR-V7): A Comparative Analysis of Expression in Primary vs. Metastatic Prostate Cancer
For Immediate Release
This guide provides a detailed comparison of Androgen Receptor Splice Variant 7 (AR-V7) expression in primary versus metastatic prostate cancer, intended for researchers, scientists, and drug development professionals. The content synthesizes findings from multiple studies, presenting quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Executive Summary
Androgen Receptor Splice Variant 7 (AR-V7) is a truncated, constitutively active form of the androgen receptor that lacks the ligand-binding domain. Its expression is a critical biomarker in prostate cancer, strongly associated with resistance to androgen receptor signaling inhibitors (ARSIs) and overall disease progression. A substantial body of evidence indicates a significant disparity in AR-V7 expression between primary, localized prostate cancer and advanced, metastatic disease, particularly in the castration-resistant setting. Generally, AR-V7 is a rare event in primary tumors but becomes increasingly prevalent in metastatic prostate cancer, especially after androgen deprivation therapy (ADT).
Quantitative Data Comparison: AR-V7 Expression
The following tables summarize the key quantitative findings on AR-V7 expression from tissue and liquid biopsies in various stages of prostate cancer.
Table 1: AR-V7 Protein Expression in Prostate Cancer Tissue (Immunohistochemistry - IHC)
| Patient Cohort | AR-V7 Positivity Rate | Key Findings & Notes |
| Primary Prostate Cancer | <1% - 9% | Expression is rare in treatment-naïve primary tumors.[1][2][3] One study reported 9% nuclear positivity in a cohort that received systemic therapy for primary advanced disease.[4] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) - Post-ADT | >75% | A significant increase in expression is observed following androgen deprivation therapy.[1][2][3] |
| mCRPC - Post-Abiraterone/Enzalutamide | Increased vs. Post-ADT | Expression further increases under the selective pressure of second-generation ARSIs.[2][3] |
Table 2: AR-V7 Detection in Circulating Tumor Cells (CTCs) & Tissue RNA
| Patient Cohort | AR-V7 Positivity Rate | Detection Method | Key Findings & Notes |
| Primary Prostate Biopsies | >40% | RNA Comprehensive Genomic Profiling | A highly sensitive RNA-based method detected AR-V7 in a significant portion of primary tumors, including hormone-naïve cases, suggesting low-level abundance even in early-stage disease.[5] |
| Metastatic/Secondary Biopsy Sites | 70.6% | RNA Comprehensive Genomic Profiling | AR alterations, including AR-V7, are significantly more prevalent in metastatic versus primary biopsy sites.[5] |
| mCRPC (1st Line Therapy) | 3% | qRT-PCR from CTCs | Positivity increases with subsequent lines of therapy.[1] |
| mCRPC (2nd Line Therapy) | 18% | qRT-PCR from CTCs | |
| mCRPC (3rd+ Line Therapy) | 31% | qRT-PCR from CTCs | |
| mCRPC (Abiraterone/Enzalutamide Naïve) | 22% | mRNA from CTCs | Prevalence of AR-V7 detection increases with prior exposure to AR-targeted therapies.[6] |
| mCRPC (Post Abiraterone or Enzalutamide) | 35% | mRNA from CTCs | |
| mCRPC (Post Abiraterone and Enzalutamide) | 43% | mRNA from CTCs |
Signaling Pathway and Clinical Implications
AR-V7 lacks the C-terminal ligand-binding domain (LBD), the target of therapies like enzalutamide and abiraterone. This structural change allows the variant to remain constitutively active, translocating to the nucleus and driving the transcription of target genes without androgen stimulation. This mechanism underpins resistance to AR-targeted therapies. The presence of AR-V7 is associated with poorer PSA response and shorter progression-free and overall survival in patients treated with ARSIs.[1][7][8][9]
Caption: AR-V7 bypasses androgen blockade by ARSIs, leading to constitutive gene transcription.
Experimental Protocols
The detection of AR-V7 is performed using various methodologies, each with its own protocol and sensitivity.
1. Immunohistochemistry (IHC) for AR-V7 Protein in Tissue
-
Objective: To detect and localize AR-V7 protein expression within formalin-fixed paraffin-embedded (FFPE) tumor tissue.
-
Methodology:
-
Tissue Preparation: FFPE tissue sections (typically 4-5 µm) are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen.
-
Antibody Incubation: Sections are incubated with a validated primary antibody specific to AR-V7 (e.g., rabbit monoclonal [RM7] or [EPR15656]).[1][10]
-
Detection: A secondary antibody conjugated to a detection system (e.g., horseradish peroxidase) is applied, followed by a chromogen (e.g., DAB) to produce a visible signal.
-
Counterstaining: Sections are counterstained with hematoxylin to visualize cell nuclei.
-
Analysis: Staining is assessed by a pathologist. A positive result is typically defined by the presence of nuclear staining in tumor cells.[11][12] Quantification can be based on the percentage of positive cells and staining intensity.[12]
-
2. Quantitative RT-PCR (qRT-PCR) for AR-V7 mRNA from CTCs
-
Objective: To quantify AR-V7 mRNA transcripts from circulating tumor cells isolated from peripheral blood.
-
Methodology:
-
CTC Enrichment: Blood samples are processed to enrich for CTCs. Methods include immunomagnetic bead-based positive selection (e.g., CellSearch® using EpCAM) or negative depletion of hematopoietic cells.[7]
-
RNA Extraction: Total RNA is extracted from the enriched CTC fraction.
-
Reverse Transcription: RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR Amplification: The cDNA is subjected to quantitative PCR using primers that specifically span the unique splice junction of AR-V7 (exon 3 to cryptic exon 3).[1]
-
Quantification: The level of AR-V7 expression is determined by comparing the amplification cycle threshold (Ct) value to a reference gene.
-
References
- 1. AR-V7 in Metastatic Prostate Cancer: A Strategy beyond Redemption - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI - Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer [jci.org]
- 3. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. Clinical Utility of CLIA-Grade AR-V7 Testing in Patients With Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Prognostic and Predictive Value of Liquid Biopsy-Derived Androgen Receptor Variant 7 (AR-V7) in Prostate Cancer: A Systematic Review and Meta-Analysis [frontiersin.org]
- 8. Prognostic Value of Androgen Receptor Splice Variant 7 in the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prognostic Value of Androgen Receptor Splice Variant 7 in the Treatment of Metastatic Castration-Resistant Prostate Cancer: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Detection of androgen receptor (AR) and AR-V7 in small cell prostate carcinoma: Diagnostic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Specificity of AR7 for Retinoic Acid Receptor Alpha (RARα): A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the AR7 compound's specificity for the retinoic acid receptor alpha (RARα) against other RAR subtypes and its potential for off-target effects. This analysis is supported by available experimental data and detailed methodologies for key assays utilized in the characterization of RAR modulators.
Introduction to this compound
This compound is recognized as an atypical antagonist of the retinoic acid receptor alpha (RARα), a nuclear receptor that plays a crucial role in cell growth, differentiation, and apoptosis.[1][2][3][4] RARs function as ligand-dependent transcription factors, and modulators of their activity are valuable tools in both research and therapeutic development. This guide aims to critically evaluate the specificity of this compound for RARα by comparing its activity with other RAR modulators and considering its broader interaction with other nuclear receptors.
Comparative Analysis of RAR Antagonists
To provide a clear comparison of this compound with other known RAR antagonists, the following table summarizes the available quantitative data on their binding affinities and functional activities across the three RAR subtypes: RARα, RARβ, and RARγ.
Table 1: Binding Affinity (Ki) of Selected RAR Antagonists
| Compound | RARα Ki (nM) | RARβ Ki (nM) | RARγ Ki (nM) | Reference |
| This compound | Data Not Available | Data Not Available | Data Not Available | |
| BMS493 | Inverse Agonist | Inverse Agonist | Inverse Agonist | [1] |
| LE135 | 1400 | 220 | >10000 | [5] |
Table 2: Functional Antagonist Activity (IC50) of Selected RAR Antagonists
| Compound | RARα IC50 (nM) | RARβ IC50 (nM) | RARγ IC50 (nM) | Reference |
| This compound | 10,000 (in HepG2 cell growth assay) | Data Not Available | Data Not Available | [1] |
| BMS493 | Data Not Available | Data Not Available | Data Not Available | |
| LE135 | Data Not Available | Data Not Available | Data Not Available |
Note: The IC50 value for this compound was determined in a cancer cell growth assay under hypoxic conditions and may not directly reflect its potency as an RARα antagonist in a biochemical assay.[1]
Off-Target Specificity
A comprehensive assessment of a compound's specificity requires screening against a panel of related receptors. Currently, there is a lack of publicly available data from broad nuclear receptor profiling for this compound. Such studies are crucial to definitively rule out significant interactions with other nuclear receptors, which could have implications for its use as a selective research tool or therapeutic agent.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the specificity of RAR modulators like this compound.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for a receptor by competing with a radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of a test compound for RAR subtypes.
Materials:
-
HEK293 cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ.
-
Radioligand: [3H]-all-trans retinoic acid (ATRA).
-
Test compounds (e.g., this compound) at various concentrations.
-
Binding buffer (e.g., Tris-HCl, MgCl2, and BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare cell lysates from transfected HEK293 cells.
-
Incubate a fixed concentration of [3H]-ATRA with the cell lysate in the presence of increasing concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
This cell-based functional assay measures the ability of a compound to antagonize the transcriptional activity of an RAR agonist.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound for RAR-mediated transactivation.
Materials:
-
HEK293 cells.
-
Expression vectors for human RARα, RARβ, or RARγ.
-
A luciferase reporter plasmid containing a retinoic acid response element (RARE) upstream of the luciferase gene (e.g., pRARE-Luc).
-
A control plasmid for normalization (e.g., a β-galactosidase expression vector).
-
Transfection reagent.
-
RAR agonist (e.g., all-trans retinoic acid, ATRA).
-
Test compounds (e.g., this compound) at various concentrations.
-
Cell culture medium.
-
Luciferase assay system.
-
Luminometer.
Procedure:
-
Co-transfect HEK293 cells with the RAR expression vector, the RARE-luciferase reporter vector, and the control vector.
-
After transfection, treat the cells with a fixed concentration of ATRA and increasing concentrations of the test compound.
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure luciferase and β-galactosidase activities.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Determine the concentration of the test compound that inhibits 50% of the ATRA-induced luciferase activity (IC50).
Visualizing Signaling and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the RAR signaling pathway and the experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nuclear Receptor Biochemical Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Utilization of human nuclear receptors as an early counter screen for off-target activity: a case study with a compendium of 615 known drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Androgen Receptor Splice Variant 7 (AR-V7): A Comparative Guide to Patient Outcomes in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The detection of androgen receptor splice variant 7 (AR-V7) in circulating tumor cells (CTCs) has emerged as a critical biomarker in the management of metastatic castration-resistant prostate cancer (mCRPC). Its presence is strongly associated with resistance to second-generation androgen receptor signaling inhibitors (ARSIs), such as abiraterone and enzalutamide, while its impact on taxane-based chemotherapy outcomes is markedly different. This guide provides a comprehensive comparison of patient outcomes based on AR-V7 status from key clinical trials, details the methodologies of prominent AR-V7 detection assays, and visualizes the clinical workflow.
Correlation of AR-V7 Status with Patient Outcomes: A Quantitative Comparison
Clinical evidence has consistently demonstrated that AR-V7 status is a significant predictive and prognostic biomarker in mCRPC. The following tables summarize the quantitative data from pivotal studies, highlighting the differential outcomes for AR-V7 positive and negative patients treated with ARSIs versus taxane-based chemotherapy.
Table 1: Outcomes for Patients Treated with Androgen Receptor Signaling Inhibitors (Abiraterone or Enzalutamide)
| Clinical Endpoint | AR-V7 Positive | AR-V7 Negative | Source |
| Median Overall Survival (OS) | 7.3 - 8.4 months | 19.8 - 25.5 months | [1][2] |
| Median Progression-Free Survival (PFS) | 3.1 months | 6.1 - 6.9 months | [2][3] |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 0% - 11% | 26% - 65% | [2][4][5] |
Table 2: Outcomes for Patients Treated with Taxane-Based Chemotherapy (Docetaxel or Cabazitaxel)
| Clinical Endpoint | AR-V7 Positive | AR-V7 Negative | Source |
| Median Overall Survival (OS) | 14.3 months | 12.8 months | [1] |
| Median Progression-Free Survival (PFS) | 5.1 months | 6.9 months | [4] |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 41% | 65% | [4][5] |
Table 3: Head-to-Head Comparison of Treatments in AR-V7 Positive Patients
| Clinical Endpoint | Taxane-Based Chemotherapy | Androgen Receptor Signaling Inhibitors | Source |
| Median Overall Survival (OS) | 14.3 months | 7.3 months | [1] |
| Prostate-Specific Antigen (PSA) Response Rate (≥50% decline) | 41% | 0% | [5][6] |
Experimental Protocols for AR-V7 Detection
The two most extensively validated clinical-grade assays for detecting AR-V7 in CTCs are the Johns Hopkins University AdnaTest (an mRNA-based assay) and the Epic Sciences AR-V7 Nuclear Detect™ test (a protein-based assay).
Johns Hopkins University AdnaTest (RT-PCR Based)
This assay detects the presence of AR-V7 mRNA in CTCs.
Methodology:
-
CTC Enrichment: Circulating tumor cells are isolated from whole blood using immunomagnetic beads targeting the epithelial cell adhesion molecule (EpCAM).
-
RNA Extraction and Reverse Transcription: Messenger RNA (mRNA) is extracted from the enriched CTCs and then reverse-transcribed into complementary DNA (cDNA).
-
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): The cDNA is then used as a template for a multiplex qRT-PCR reaction. This reaction utilizes specific primers that target the unique cryptic exon of AR-V7, allowing for the amplification and detection of AR-V7 transcripts. A positive result is determined by a predefined cycle threshold (Ct) value.
Epic Sciences AR-V7 Nuclear Detect™ Test (Immunofluorescence Based)
This assay identifies the presence and nuclear localization of the AR-V7 protein within CTCs.
Methodology:
-
Red Blood Cell Lysis and Nucleated Cell Plating: Red blood cells are lysed, and the remaining nucleated cells (including CTCs and white blood cells) are deposited onto microscope slides.
-
Immunofluorescent Staining: The cells are stained with a cocktail of fluorescently labeled antibodies. This includes a pan-cytokeratin antibody to identify epithelial cells (CTCs), a CD45 antibody to identify white blood cells, DAPI to stain the nucleus, and a specific antibody that recognizes the AR-V7 protein.
-
Automated Digital Pathology and Image Analysis: The slides are scanned using an automated fluorescence microscope, and a proprietary algorithm analyzes the images to identify CTCs (cytokeratin-positive, CD45-negative, and with a nucleus). Within the identified CTCs, the presence and nuclear localization of the AR-V7 protein are quantified. A patient is considered AR-V7 positive if at least one CTC with nuclear-localized AR-V7 protein is detected.[7]
Visualizing the Clinical Pathway
The following diagrams illustrate the signaling pathway of the androgen receptor and the clinical workflow for AR-V7 testing in mCRPC.
References
- 1. rarecyte.com [rarecyte.com]
- 2. scribd.com [scribd.com]
- 3. Standardization of CTC AR-V7 PCR assay and evaluation of its role in castration resistant prostate cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CTC-derived AR-V7 detection as a prognostic and predictive biomarker in advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prostatemarkers.org [prostatemarkers.org]
Safety Operating Guide
Navigating the Disposal of Novel Compound AR7: A Procedural Guide
Precise identification of the compound "AR7" in publicly available chemical databases and safety literature did not yield a specific match. This suggests that "this compound" may be an internal designation for a new or proprietary compound. In the absence of a specific Safety Data Sheet (SDS), researchers, scientists, and drug development professionals must adhere to a rigorous and systematic approach to waste disposal. This guide provides a comprehensive framework for the safe handling and disposal of uncharacterized chemical substances, using "this compound" as a placeholder.
The foundational principle of laboratory safety is to treat any unfamiliar chemical as hazardous.[1] This necessitates a cautious and informed approach to waste management, beginning with a thorough hazard assessment and culminating in compliant disposal.
Step 1: Hazard Characterization and Waste Profile Determination
Before any disposal actions are taken, the first and most critical step is to determine the potential hazards associated with this compound. This involves a multi-faceted approach to gather as much information as possible.
Experimental Protocol: Waste Characterization
-
Review Internal Documentation: Consult all internal laboratory notebooks, synthesis records, and analytical data associated with this compound. This documentation may contain information about its chemical properties, reactivity, and potential biological effects.
-
Computational Analysis: If the chemical structure of this compound is known, utilize Quantitative Structure-Activity Relationship (QSAR) models and other computational toxicology tools to predict potential hazards such as toxicity, carcinogenicity, mutagenicity, and ecotoxicity.
-
Analytical Testing: Conduct small-scale analytical tests to determine key physicochemical properties relevant to waste disposal. This may include:
-
Consult with Environmental Health and Safety (EHS): Engage your institution's EHS department. They are a crucial resource for classifying unknown waste and ensuring compliance with federal and local regulations.[3]
The workflow for characterizing and managing an unknown laboratory chemical is illustrated below.
Step 2: Proper Segregation, Labeling, and Storage
Once the waste profile of this compound is determined, it must be segregated, labeled, and stored according to its hazard class. Improper segregation can lead to dangerous chemical reactions and non-compliant disposal.
General Waste Segregation Guidelines:
-
Chemical Waste: Liquid chemical waste should be collected in a dedicated, properly labeled, and sealed container.[1] Glass waste containers should be stored in secondary containment to protect against breakage and spills.[2]
-
Sharps Waste: Needles, scalpels, razor blades, and contaminated glass must be placed in a puncture-proof sharps container.[4][5]
-
Biohazardous Waste: Items contaminated with biological materials, such as cell cultures or animal tissues, should be placed in a red biohazard bag.[4][5] No liquids should be placed in biohazard containers intended for solid waste.[4]
The segregation of different laboratory waste streams is a critical component of a safe disposal plan.
Labeling and Storage:
All waste containers must be clearly labeled with the words "Hazardous Waste" (if applicable), the full chemical name of the contents (e.g., "this compound Waste" and its known components), and the date of accumulation.[2][3] Store waste containers in a designated, secure area away from general laboratory traffic.
Step 3: Adherence to Accumulation Limits
Regulatory bodies such as the Environmental Protection Agency (EPA) have established strict limits on the amount of hazardous waste that can be accumulated in a laboratory.[2][4] Adhering to these limits is mandatory to maintain a safe and compliant laboratory environment.
| Waste Category | Accumulation Limit | Citation |
| Total Chemical Unwanted Laboratory Material | No more than 55 gallons | [4] |
| Acutely Hazardous Unwanted Laboratory Material (Liquid) | No more than 1 quart | [3][4] |
| Acutely Hazardous Unwanted Laboratory Material (Solid) | No more than 1 kilogram (2.2 pounds) | [4] |
If these limits are exceeded, the waste must be removed from the laboratory within 10 calendar days.[3]
Step 4: Final Disposal Procedures
The final step in the disposal process is the removal of the waste from the laboratory by trained professionals.
-
Submit a Pickup Request: Once a waste container is full or has reached its accumulation time limit, submit a chemical waste pickup request to your institution's EHS department.[3]
-
Ensure Proper Packaging: Before pickup, ensure that all containers are securely sealed, properly labeled, and stored in the designated waste accumulation area. For liquid waste containers, leave at least ten percent headspace to allow for thermal expansion.[2]
-
Documentation: Maintain a record of all waste generated and disposed of from your laboratory. This documentation is essential for regulatory compliance and for tracking the lifecycle of chemical substances within your institution.
By following these systematic procedures, researchers can ensure the safe and compliant disposal of novel or uncharacterized compounds like this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS department when in doubt about any aspect of chemical handling or waste disposal.
References
Navigating the Safe Handling of "AR7": A Critical Guide for Laboratory Professionals
DISCLAIMER: The designation "AR7" is not a universally recognized chemical identifier. Initial research suggests several possible interpretations, including a component of a resin system, a designation in biomedical research, or a construction material. This guide will focus on the safe handling of ARC S7 (Part A) , a resin mixture, as a representative example of a hazardous chemical that researchers, scientists, and drug development professionals may encounter. The principles and procedures outlined here are based on its Safety Data Sheet (SDS) and are intended to serve as a template for handling similar hazardous materials.[1] It is imperative to obtain and thoroughly review the specific SDS for any chemical you intend to handle.
Essential Safety and Logistical Information
Safe handling of hazardous chemicals is paramount in a laboratory setting. For ARC S7 (Part A), a flammable liquid and vapor that can cause serious health effects, stringent adherence to safety protocols is non-negotiable.[1]
Hazard Summary for ARC S7 (Part A): [1]
-
Physical Hazards: Flammable liquid and vapor.
-
Health Hazards:
-
Causes serious eye irritation.
-
Causes skin irritation.
-
May cause respiratory irritation.
-
Suspected of damaging the unborn child.
-
Causes damage to organs through prolonged or repeated exposure.
-
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required PPE for handling ARC S7 (Part A).
| Body Part | Personal Protective Equipment | Specifications |
| Eyes/Face | Safety glasses with side shields or goggles | Must be worn at all times. A face shield is recommended if splashing is possible. |
| Skin | Chemical-resistant gloves | Nitrile rubber or Viton™ (fluorocarbon rubber) are recommended materials. |
| Protective clothing | Wear chemical-resistant coveralls, an apron, and boots when extensive exposure is possible. | |
| Respiratory | Air-purifying respirator | Required if ventilation is inadequate to maintain exposure below established limits. |
This table summarizes the personal protective equipment recommendations for ARC S7 (Part A) based on its Safety Data Sheet.[1]
Operational and Disposal Plans
A clear, step-by-step plan for both the use and disposal of hazardous materials is crucial for maintaining a safe laboratory environment.
Operational Plan:
-
Preparation:
-
Handling:
-
In Case of Exposure:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek medical attention if you feel unwell.
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.
-
Disposal Plan:
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and sealed container.
-
Absorbent materials used for spills (e.g., sand, sawdust, clay) should also be placed in a designated hazardous waste container.[1]
-
-
Storage:
-
Store waste containers in a well-ventilated, designated hazardous waste storage area, away from incompatible materials.
-
-
Disposal:
-
Dispose of hazardous waste through a licensed and certified hazardous waste disposal company.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Experimental Workflow for Handling Hazardous Chemicals
The following diagram illustrates a logical workflow for safely handling a hazardous chemical like ARC S7 (Part A) in a laboratory setting.
This structured approach, from preparation to disposal, is designed to minimize risks and ensure the safety of all laboratory personnel when working with hazardous materials.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
